Oracefal
描述
Structure
3D Structure
属性
IUPAC Name |
7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEGTKLJZSQCCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860610 | |
| Record name | 7-[2-Amino(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181570-19-3 | |
| Record name | 7-[[2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1181570-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-[2-Amino(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Binding Affinity of Cefadroxil to Penicillin-Binding Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefadroxil, a first-generation cephalosporin, exerts its bactericidal effects by targeting and acylating penicillin-binding proteins (PBPs), essential enzymes in the terminal stages of bacterial cell wall biosynthesis. This inhibition disrupts the structural integrity of the peptidoglycan layer, leading to cell lysis and death. This technical guide provides a comprehensive overview of the binding affinity of cefadroxil to PBPs, detailing the underlying mechanism of action, experimental protocols for affinity determination, and a comparative analysis of binding data within the cephalosporin class. While specific quantitative binding data for cefadroxil remains elusive in publicly available literature, this guide leverages data from analogous first-generation cephalosporins to provide a framework for understanding its interaction with key PBP targets in both Gram-positive and Gram-negative bacteria.
Introduction: The Role of Penicillin-Binding Proteins in Bacterial Cell Wall Synthesis
The bacterial cell wall is a vital external structure that provides shape, rigidity, and protection against osmotic stress. Its primary component is peptidoglycan, a complex polymer of repeating N-acetylglucosamine and N-acetylmuramic acid units cross-linked by short peptide chains. The final and crucial steps of peptidoglycan synthesis are catalyzed by a group of membrane-associated enzymes known as penicillin-binding proteins (PBPs).[1]
PBPs are characterized by their ability to covalently bind to β-lactam antibiotics, such as penicillins and cephalosporins.[1] This binding occurs at the active site of the PBP, where a serine residue attacks the strained β-lactam ring, forming a stable and inactive acyl-enzyme complex.[2] This acylation prevents the PBP from performing its natural function in cross-linking the peptidoglycan chains, thereby weakening the cell wall and ultimately leading to bacterial cell death.[3]
Bacteria possess multiple PBPs, each with specific roles in cell elongation, septum formation, and maintaining cell shape. The differential affinity of a β-lactam antibiotic for various PBPs determines its spectrum of activity and the morphological changes it induces in bacteria.[4]
Mechanism of Action: Cefadroxil's Interaction with PBPs
Cefadroxil, as a first-generation cephalosporin, is effective against a range of Gram-positive bacteria, including Staphylococcus and Streptococcus species, and some Gram-negative bacteria.[3][5] Its mechanism of action follows the general pathway of β-lactam antibiotics, involving the inhibition of PBP activity.[1]
The core of this interaction is the structural similarity between the β-lactam ring of cefadroxil and the D-alanyl-D-alanine moiety of the natural PBP substrate. This molecular mimicry allows cefadroxil to enter the PBP active site and form a covalent bond with the catalytic serine residue, effectively inactivating the enzyme.[6] The consequence of this inhibition is the disruption of peptidoglycan cross-linking, leading to a structurally compromised cell wall that cannot withstand the internal osmotic pressure of the bacterium, resulting in cell lysis.
Quantitative Analysis of Cefadroxil-PBP Binding Affinity
The binding affinity of a β-lactam antibiotic to a specific PBP is a critical determinant of its antibacterial potency. This affinity is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the PBP's activity. A lower IC50 value signifies a higher binding affinity.
Table 1: PBP Binding Affinity (IC50 in µg/mL) of Representative Cephalosporins against Escherichia coli
| PBP | Cephalexin | Cefazolin | Cefaclor |
| PBP1a | >100 | 1.6 | 1.6 |
| PBP1b | >100 | 6.3 | 6.3 |
| PBP2 | >100 | 100 | 25 |
| PBP3 | 1.6 | 0.4 | 0.2 |
| PBP4 | >100 | 100 | 100 |
| PBP5/6 | >100 | >100 | >100 |
Note: This table is a compilation of representative data from various sources and is intended for illustrative purposes. Specific values may vary depending on the experimental conditions and the specific bacterial strain.
Table 2: PBP Binding Affinity (IC50 in µg/mL) of Representative Cephalosporins against Staphylococcus aureus
| PBP | Cephalothin | Cefazolin |
| PBP1 | 0.2 | 0.1 |
| PBP2 | 1.6 | 0.8 |
| PBP3 | 0.8 | 0.4 |
| PBP4 | 6.3 | 3.1 |
Note: This table is a compilation of representative data from various sources and is intended for illustrative purposes. Specific values may vary depending on the experimental conditions and the specific bacterial strain.
Experimental Protocols for Determining PBP Binding Affinity
The determination of the binding affinity of cephalosporins to PBPs is commonly achieved through a competitive binding assay. This method relies on the competition between the unlabeled test antibiotic (e.g., cefadroxil) and a labeled β-lactam probe (e.g., fluorescently tagged penicillin) for the active site of the PBPs.
Preparation of Bacterial Membranes
-
Bacterial Culture: The bacterial strain of interest (e.g., E. coli or S. aureus) is cultured in an appropriate growth medium to the mid-logarithmic phase.
-
Cell Harvesting: The bacterial cells are harvested by centrifugation and washed with a suitable buffer, such as phosphate-buffered saline (PBS).
-
Cell Lysis: The washed cells are resuspended in buffer and lysed to release the cellular contents. This can be achieved through methods such as sonication or French press.
-
Membrane Isolation: The cell lysate is subjected to ultracentrifugation to separate the membrane fraction, which contains the PBPs, from the soluble cytoplasmic components.
-
Protein Quantification: The total protein concentration in the isolated membrane fraction is determined using a standard protein assay, such as the Bradford or BCA assay.
Competitive Binding Assay
-
Incubation with Test Antibiotic: Aliquots of the prepared bacterial membranes are incubated with increasing concentrations of the test cephalosporin (e.g., cefadroxil) for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30-37°C).
-
Labeling with Fluorescent Probe: Following the incubation with the test antibiotic, a fixed, saturating concentration of a fluorescently labeled penicillin, such as Bocillin-FL, is added to the reaction mixture. The fluorescent probe will bind to the PBPs that are not already occupied by the test antibiotic.
-
Termination of Reaction: The labeling reaction is stopped by the addition of a sample buffer containing sodium dodecyl sulfate (SDS) and heating.
Detection and Data Analysis
-
SDS-PAGE: The proteins in the reaction mixtures are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualization: The gel is visualized using a fluorescence imager to detect the fluorescently labeled PBPs. The intensity of the fluorescent band for each PBP will be inversely proportional to the binding affinity of the test antibiotic.
-
Densitometry: The fluorescence intensity of each PBP band is quantified using densitometry software.
-
IC50 Calculation: The percentage of fluorescent probe binding (relative to a control with no test antibiotic) is plotted against the concentration of the test antibiotic. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.[2]
References
A Comprehensive Technical Guide to the Chemical Structure and Physicochemical Properties of Cefadroxil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefadroxil is a first-generation cephalosporin antibiotic renowned for its broad spectrum of activity against a variety of Gram-positive and some Gram-negative bacteria.[1] As a semi-synthetic derivative of 7-aminocephalosporanic acid (7-ACA), its efficacy and pharmacokinetic profile are intrinsically linked to its unique chemical structure and resulting physicochemical properties. This technical guide provides an in-depth exploration of the molecular architecture and key physicochemical characteristics of cefadroxil, offering valuable insights for professionals engaged in drug discovery, development, and formulation.
Chemical Structure of Cefadroxil
Cefadroxil's molecular framework is built upon the bicyclic cephem nucleus, which consists of a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring. This core structure is fundamental to the antibacterial activity of all cephalosporins.
IUPAC Name: (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]
Chemical Formula:
Molecular Weight:
SMILES (Simplified Molecular Input Line Entry System) String: CC1=C(N2--INVALID-LINK--NC(=O)--INVALID-LINK--O)N">C@@HSC1)C(=O)O[2]
The key functional groups that dictate the properties of cefadroxil include:
-
β-Lactam Ring: This highly strained ring is the pharmacophore responsible for the antibiotic's mechanism of action.
-
7-Acylamino Side Chain: The (R)-α-amino-p-hydroxyphenylacetyl group at the C-7 position influences the antibacterial spectrum and oral bioavailability.
-
3-Methyl Group: The substituent at the C-3 position contributes to the compound's metabolic stability.
-
4-Carboxylic Acid Group: This acidic moiety is crucial for binding to penicillin-binding proteins (PBPs) and influences the drug's solubility and pKa.[1]
Physicochemical Properties
The physicochemical properties of cefadroxil are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. A summary of these properties is presented in the table below.
| Property | Value | Reference(s) |
| pKa (acidic) | 3.25 - 3.45 | [3] |
| pKa (basic) | 7.22 - 7.43 | [3] |
| Solubility | ||
| - Water | Low solubility | [1] |
| - Ethanol | Very slightly soluble | [1] |
| - Chloroform | Practically insoluble | [1] |
| - Ethyl Ether | Practically insoluble | [1] |
| Melting Point | 197 °C (decomposes) | [3] |
| Partition Coefficient (Log P) | -0.4 | [3] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below.
Determination of Melting Point (Capillary Tube Method)
Objective: To determine the temperature at which cefadroxil transitions from a solid to a liquid state.
Materials:
-
Cefadroxil powder
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Thermometer
Procedure:
-
A small amount of dry cefadroxil powder is introduced into a capillary tube and packed to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the substance is first observed to melt and the temperature at which it is completely molten are recorded as the melting range. For cefadroxil, decomposition is observed at its melting point.[3]
Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the saturation concentration of cefadroxil in water at a specific temperature.
Materials:
-
Cefadroxil powder
-
Distilled or deionized water
-
Conical flasks with stoppers
-
Shaking incubator or magnetic stirrer
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
An excess amount of cefadroxil powder is added to a known volume of water in a conical flask.
-
The flask is securely stoppered and agitated in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is centrifuged to separate the undissolved solid.
-
The concentration of cefadroxil in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry at its λmax.
-
A calibration curve is prepared using standard solutions of cefadroxil to quantify the concentration in the sample.
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constants (pKa) of the ionizable functional groups in cefadroxil.
Materials:
-
Cefadroxil
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
pH meter with a calibrated electrode
-
Burette
-
Stirrer
Procedure:
-
A known amount of cefadroxil is dissolved in a specific volume of water, and the ionic strength is adjusted with KCl.
-
The solution is acidified to a low pH (e.g., pH 2) with the standardized HCl solution.
-
The solution is then titrated with the standardized NaOH solution, adding small, precise volumes of the titrant.
-
The pH of the solution is recorded after each addition of NaOH, allowing the system to equilibrate.
-
The titration is continued until a high pH (e.g., pH 12) is reached.
-
A titration curve is generated by plotting the pH versus the volume of NaOH added.
-
The pKa values are determined from the inflection points of the titration curve. The pH at the half-equivalence point for each ionizable group corresponds to its pKa.
Determination of Partition Coefficient (Log P) (Shake-Flask Method)
Objective: To determine the ratio of the concentration of cefadroxil in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.
Materials:
-
Cefadroxil
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel
-
Shaker
-
Centrifuge
-
Analytical instrument for concentration determination (e.g., HPLC or UV-Vis Spectrophotometer)
Procedure:
-
A known amount of cefadroxil is dissolved in either the aqueous or the n-octanol phase.
-
Equal volumes of the n-octanol and aqueous phases are added to a separatory funnel.
-
The mixture is shaken vigorously for a set period to allow for the partitioning of cefadroxil between the two phases and then allowed to stand for the phases to separate completely.
-
The two phases are separated. If an emulsion has formed, centrifugation may be necessary.
-
The concentration of cefadroxil in each phase is determined using a suitable and validated analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this value.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Cefadroxil, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] The primary target of this action is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall that provides structural integrity.
The signaling pathway for this mechanism can be visualized as follows:
Caption: Cefadroxil's mechanism of action leading to bacterial cell lysis.
Experimental Workflow: HPLC Analysis of Cefadroxil
High-Performance Liquid Chromatography (HPLC) is a common and robust method for the quantitative analysis of cefadroxil in bulk drug substances and pharmaceutical formulations. A typical workflow for this analysis is depicted below.
References
Oracefal (Cefadroxil): A Technical Guide to its Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oracefal, the brand name for the first-generation cephalosporin antibiotic cefadroxil, is a broad-spectrum bactericidal agent effective against a variety of Gram-positive and some Gram-negative bacteria.[1] Its clinical utility extends to the treatment of infections of the urinary tract, skin and soft tissues, and pharyngitis/tonsillitis.[2][3] This technical guide provides an in-depth overview of the antibacterial spectrum of cefadroxil, detailing its in vitro activity, mechanism of action, and the standardized experimental protocols used for its evaluation.
Mechanism of Action
Like other β-lactam antibiotics, cefadroxil exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] The primary target of cefadroxil is a group of enzymes known as penicillin-binding proteins (PBPs), which are located in the bacterial cell membrane.[5][6] PBPs are essential for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.[5] By binding to and inactivating these enzymes, cefadroxil blocks the transpeptidation step in peptidoglycan assembly.[5] This disruption leads to the formation of a defective and weakened cell wall, rendering the bacterium susceptible to osmotic lysis and subsequent cell death.[2][5]
In Vitro Antibacterial Spectrum
The in vitro activity of cefadroxil has been evaluated against a wide range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: In Vitro Activity of Cefadroxil against Gram-Positive Bacteria
| Organism | Method | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | Broth Microdilution | 0.125 - 16 | 2 | 4 |
| Staphylococcus aureus | Broth Dilution | 2 - 128 | - | - |
| Bacillus subtilis | Broth Dilution | - | 6.4 | - |
| Bacillus cereus | Broth Dilution | - | 25.6 | - |
Data sourced from BenchChem.[7]
Table 2: In Vitro Activity of Cefadroxil against Gram-Negative Bacteria
| Organism | Method | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | Broth Dilution | 8 - 256 | - | - |
| Pseudomonas aeruginosa | Broth Dilution | - | 6.4 | - |
| Serratia marcescens | Broth Dilution | - | 25.6 | - |
| Haemophilus influenzae | Not Specified | ≤16 (for 6 of 30 isolates) | - | - |
Data sourced from BenchChem and The Journal of Antimicrobial Chemotherapy.[1][8]
It is important to note that the Clinical and Laboratory Standards Institute (CLSI) and the U.S. Food and Drug Administration (FDA) do not currently provide specific MIC breakpoints for cefadroxil.[4][9]
Experimental Protocols
The determination of the in vitro antibacterial spectrum of cefadroxil is performed using standardized methods, primarily broth microdilution and disk diffusion, as outlined by the CLSI.
Broth Microdilution Method
This method is used to determine the quantitative MIC of an antimicrobial agent.
-
Preparation of Cefadroxil Dilutions: A stock solution of cefadroxil is prepared and serially diluted two-fold in cation-adjusted Mueller-Hinton Broth (CAMHB) within 96-well microtiter plates to achieve a range of final concentrations (e.g., 0.25 to 256 µg/mL).[7][10]
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in CAMHB to a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[7][10]
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[7][10]
-
MIC Determination: The MIC is the lowest concentration of cefadroxil that completely inhibits visible bacterial growth (turbidity) as determined by visual inspection.[10]
Disk Diffusion Method (Kirby-Bauer Test)
This method provides a qualitative assessment of the susceptibility of a bacterial isolate to an antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum is prepared as described for the broth microdilution method.[7]
-
Plate Inoculation: A sterile cotton swab is used to evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.[7][11]
-
Disk Application: A paper disk impregnated with 30 µg of cefadroxil is aseptically applied to the center of the inoculated agar plate.[11]
-
Incubation: The plate is inverted and incubated at 35°C ± 2°C for 16-20 hours in ambient air.[11]
-
Result Interpretation: The diameter of the zone of growth inhibition around the disk is measured in millimeters. The interpretation of these results as "susceptible," "intermediate," or "resistant" is challenging due to the lack of established breakpoints for cefadroxil.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Cefadroxil | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. fda.gov [fda.gov]
- 5. What is the mechanism of Cefadroxil? [synapse.patsnap.com]
- 6. cefadroxil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Rationale for FDA's Position on Cefadroxil | FDA [fda.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the In Vitro Susceptibility of Gram-Positive and Gram-Negative Bacteria to Cefadroxil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of cefadroxil, a first-generation cephalosporin, against a range of clinically relevant gram-positive and gram-negative bacteria. The document details the quantitative susceptibility data, experimental protocols for its determination, and the underlying mechanism of action.
Cefadroxil exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4][5] It binds to penicillin-binding proteins (PBPs) located within the bacterial cell wall, which in turn inhibits the final transpeptidation step of peptidoglycan synthesis.[1][2] This disruption leads to a defective and osmotically unstable cell wall, ultimately causing cell lysis and death.[1][3] While effective against many gram-positive cocci, its activity against gram-negative bacteria can be variable, in part due to the protective outer membrane of these organisms.[1]
Data Presentation: Quantitative Susceptibility
The in vitro potency of cefadroxil is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for cefadroxil against key gram-positive and gram-negative pathogens.
Table 1: In Vitro Susceptibility of Gram-Positive Bacteria to Cefadroxil
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Methicillin-Susceptible Staphylococcus aureus (MSSA) | 48 | - | 2 | 4 | [6][7][8][9][10] |
| Staphylococcus aureus | 35 | 2-128 | - | - | [11] |
| Staphylococcus aureus (ATCC 25923) | - | - | - | 4 | [11] |
| Streptococcus pyogenes | - | Data not readily available in the searched literature. | - | - |
Table 2: In Vitro Susceptibility of Gram-Negative Bacteria to Cefadroxil
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Escherichia coli | 35 | 8-256 | - | >256 | [6][11] |
| Escherichia coli (ATCC 25922) | - | - | - | 16 | [11] |
| Klebsiella species | - | Data not readily available in the searched literature. | - | - | |
| Proteus mirabilis | - | Data not readily available in the searched literature. | - | - |
It is important to note that a significant percentage of clinical isolates of both S. aureus (71.43%) and E. coli (85.71%) have demonstrated resistance to cefadroxil in some studies.[11]
Clinical Breakpoints: A critical aspect of interpreting MIC values is the use of clinical breakpoints established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). However, for cefadroxil, specific clinical breakpoints are not provided by either CLSI or EUCAST.[6] The U.S. Food and Drug Administration (FDA) previously suggested that the susceptibility of Enterobacteriaceae to cefadroxil could be inferred from cefazolin testing; however, this is no longer recommended due to the potential for inaccurate predictions.[6][12]
Experimental Protocols
The determination of in vitro susceptibility is performed using standardized laboratory procedures. The two most common methods are the broth microdilution method for determining the MIC and the Kirby-Bauer disk diffusion method.
This method determines the minimum inhibitory concentration of an antimicrobial agent in a liquid medium.[13]
1. Preparation of Antimicrobial Stock Solution:
-
Prepare a stock solution of cefadroxil powder in a suitable solvent at a known concentration (e.g., 1280 µg/mL).[6]
-
Filter-sterilize the stock solution.[6]
2. Preparation of Microtiter Plates:
-
Dispense a fixed volume (e.g., 50 µL) of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.[6]
-
Add an equal volume of the cefadroxil stock solution to the first well of each row to be tested.[6]
-
Perform a two-fold serial dilution by transferring half the volume from the first well to the second, and so on, creating a range of cefadroxil concentrations (e.g., 0.125 to 64 µg/mL).[6]
-
Include a growth control well (MHB and inoculum only) and a sterility control well (MHB only).[6]
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the standardized bacterial suspension.[6]
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[6]
5. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[6][13]
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent based on the size of a zone of growth inhibition around a disk impregnated with the agent.[14][15]
1. Inoculum Preparation:
-
Prepare a bacterial inoculum suspension in a sterile broth and adjust its turbidity to match a 0.5 McFarland standard.[14]
2. Inoculation of Mueller-Hinton Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum.[14][16]
-
Remove excess fluid by pressing the swab against the inside of the tube.[14][16]
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[14][16]
3. Application of Antibiotic Disks:
-
Aseptically place cefadroxil-impregnated disks (or a surrogate like cephalothin 30 µg) onto the surface of the inoculated agar plate.[14]
-
Ensure disks are evenly spaced (at least 24 mm apart) and gently press them down to ensure complete contact with the agar.[14]
4. Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.[17]
5. Measurement and Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (where bacterial growth is absent) in millimeters using a ruler or caliper.[17]
-
Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameter to established interpretive charts.[17]
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Cefadroxil.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Workflow for the Kirby-Bauer disk diffusion test.
References
- 1. What is the mechanism of Cefadroxil? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Cefadroxil | Johns Hopkins ABX Guide [hopkinsguides.com]
- 4. Cefadroxil - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. cefadroxil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cefadroxil Comparable to Cephalexin: Minimum Inhibitory Concentrations among Methicillin-Susceptible Staphylococcus aureus Isolates from Pediatric Musculoskeletal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. ijpsi.org [ijpsi.org]
- 12. Rationale for FDA's Position on Cefadroxil | FDA [fda.gov]
- 13. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 16. asm.org [asm.org]
- 17. microbenotes.com [microbenotes.com]
A Comprehensive Technical Guide to the Pharmacokinetics and Bioavailability of Cefadroxil in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of cefadroxil, a first-generation cephalosporin antibiotic, in various preclinical animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of cefadroxil in these models is crucial for the prediction of its therapeutic efficacy and safety in humans. This document summarizes key quantitative data, details common experimental protocols, and visualizes the critical biological pathways and workflows involved in cefadroxil's disposition.
Pharmacokinetic Parameters of Cefadroxil in Preclinical Models
The following tables summarize the key pharmacokinetic parameters of cefadroxil observed in different preclinical species. These parameters are essential for comparing the drug's behavior across models and for extrapolating findings to human clinical scenarios.
Table 1: Pharmacokinetics of Cefadroxil in Mice Following Oral Administration
| Mouse Strain | Dose (nmol/g) | Cmax (µM) | Tmax (min) | AUC (µM*min) | Bioavailability (%) | Reference |
| Wild-type | 44.5 | ~37 | ~20 | - | - | [1] |
| Wild-type | 89.1 | - | ~20 | - | - | [1] |
| Wild-type | 178 | - | ~20 | - | - | [1] |
| Wild-type | 356 | ~300 | ~20 | - | - | [1][2] |
| PepT1 Knockout | 44.5 | Markedly lower than wild-type | ~60 (plateau) | - | - | [1] |
| Humanized PepT1 | 11 | Lower than wild-type | Longer than wild-type | ~2-fold lower than wild-type | - | [3] |
| Humanized PepT1 | 33 | Lower than wild-type | Longer than wild-type | ~2-fold lower than wild-type | - | [3] |
| Humanized PepT1 | 66 | Lower than wild-type | Longer than wild-type | ~2-fold lower than wild-type | - | [3] |
| Humanized PepT1 | 132 | Lower than wild-type | Longer than wild-type | ~2-fold lower than wild-type | - | [3] |
| Humanized PepT1 | 264 | Lower than wild-type | Longer than wild-type | ~2-fold lower than wild-type | - | [3] |
| Humanized PepT1 | 528 | Lower than wild-type | Longer than wild-type | ~2-fold lower than wild-type | - | [3] |
Table 2: Pharmacokinetics of Cefadroxil in Mice Following Intravenous Administration
| Mouse Strain | Dose (nmol/g) | Vd (mL) | CL (mL/min) | T1/2 (min) | Reference |
| Wild-type | 11 | - | Not significantly different from huPepT1 | Not significantly different from huPepT1 | [3] |
| Humanized PepT1 | 11 | - | Not significantly different from wild-type | Not significantly different from wild-type | [3] |
| Wild-type | 528 | - | Not significantly different from huPepT1 | Not significantly different from huPepT1 | [3] |
| Humanized PepT1 | 528 | - | Not significantly different from wild-type | Not significantly different from wild-type | [3] |
| Wild-type | - | V1: 3.43, V2: 5.98 | Q: 0.599 | - | [4] |
| PepT2 Knockout | - | V1: 4.23, V2: 8.61 | Q: 0.586 | - | [4] |
V1: Volume of central compartment, V2: Volume of peripheral compartment, Q: Inter-compartment clearance
Table 3: Pharmacokinetics of Cefadroxil in Other Preclinical Species
| Species | Route | Dose | Cmax (µg/mL) | Tmax (h) | T1/2 (h) | Bioavailability (%) | Reference |
| Rat | Oral | - | - | - | - | - | [1][5] |
| Chicken | IV | 20 mg/kg | - | - | 4.85 | - | [6] |
| Chicken | Oral | 20 mg/kg | 15.59 | 1.47 | - | 77.18 | [6] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of pharmacokinetic studies. Below are generalized protocols based on the cited literature for conducting in vivo pharmacokinetic studies of cefadroxil in preclinical models.
Animal Models
-
Species: Mice (e.g., wild-type, PepT1 knockout, humanized PepT1), Rats, Chickens.[1][3][4][6]
-
Characteristics: Typically 6-8 weeks old, gender-matched.[4]
-
Acclimatization: Animals are allowed to acclimate to the facility for a specified period before the experiment.
-
Housing: Housed in a controlled environment with regulated temperature, humidity, and light-dark cycles.
-
Diet: Standard laboratory chow and water are provided ad libitum, with fasting (e.g., overnight for ~14 hours) before oral drug administration.[1]
Drug Administration
-
Oral Administration:
-
Cefadroxil is dissolved in a suitable vehicle, typically water.[1]
-
The solution is administered via oral gavage using a gavage needle of appropriate size for the animal.[1]
-
Doses are often scaled from human doses based on surface area adjustments.[1]
-
Radiolabeled cefadroxil (e.g., [³H]cefadroxil) may be used to facilitate detection.[1]
-
-
Intravenous Administration:
-
Cefadroxil is dissolved in a sterile vehicle suitable for injection.
-
The solution is administered as a bolus injection into a suitable vein (e.g., tail vein in mice).[3]
-
Sample Collection
-
Blood Sampling:
-
Blood samples are collected at predetermined time points after drug administration.
-
For mice, small volume samples (15-20 µL) can be collected via tail nicks.[1]
-
For larger animals, blood may be drawn from a cannulated vessel.
-
Blood is collected into tubes containing an anticoagulant (e.g., heparin).
-
-
Plasma Preparation:
-
Blood samples are centrifuged to separate plasma.
-
Plasma is harvested and stored frozen (e.g., at -20°C or -80°C) until analysis.
-
Bioanalytical Method
-
High-Performance Liquid Chromatography (HPLC):
-
A validated HPLC method with UV detection is a common technique for quantifying cefadroxil concentrations in plasma.[7]
-
The method should be validated for linearity, accuracy, precision, and selectivity.
-
-
Liquid Scintillation Counting:
-
If a radiolabeled drug is used, radioactivity in plasma samples is measured using a liquid scintillation counter.[1]
-
Pharmacokinetic Analysis
-
Non-Compartmental Analysis (NCA):
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd) are calculated using NCA software (e.g., WinNonlin).[3]
-
-
Compartmental Modeling:
Visualizations: Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in cefadroxil's pharmacokinetics.
Intestinal Absorption of Cefadroxil
The oral absorption of cefadroxil is a complex process primarily mediated by the peptide transporter 1 (PepT1) located on the apical membrane of enterocytes.[3] Subsequent transport across the basolateral membrane into the bloodstream involves other transporters like ABCC3 and ABCC4.[8]
Caption: Intestinal transport pathway of cefadroxil.
Renal Elimination of Cefadroxil
Cefadroxil is primarily eliminated unchanged in the urine through a combination of glomerular filtration, active tubular secretion, and active tubular reabsorption.[1][4] Several transporters, including Organic Anion Transporters (OATs) and Peptide Transporter 2 (PepT2), are involved in this process.
Caption: Renal transport pathways of cefadroxil.
Experimental Workflow for a Preclinical Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study of cefadroxil.
Caption: Preclinical pharmacokinetic study workflow.
References
- 1. In Vivo Absorption and Disposition of Cefadroxil after Escalating Oral Doses in Wild-Type and PepT1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Species Differences in the Pharmacokinetics of Cefadroxil as Determined in Wildtype and Humanized PepT1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetic Modeling of Cefadroxil Renal Transport in Wildtype and Pept2 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A pharmacokinetic comparison of cefadroxil and cephalexin after administration of 250, 500 and 1000 mg solution doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral availability of cefadroxil depends on ABCC3 and ABCC4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Toxicology and Safety Profile of a Representative Cephalosporin Antibiotic: Cefaclor
Disclaimer: Publicly available preclinical toxicology and safety data for the specific drug "Oracefal" (Cefadroxil) is limited. Therefore, this guide provides a comprehensive overview of the preclinical toxicology and safety profile of Cefaclor , a structurally related and well-documented second-generation cephalosporin antibiotic. This information is intended to serve as a representative example for researchers, scientists, and drug development professionals in the field of cephalosporin antibiotics.
Executive Summary
This technical guide details the preclinical toxicology and safety profile of Cefaclor, an oral cephalosporin antibiotic. The available data from studies in various animal models, including mice, rats, dogs, and monkeys, indicate a low potential for acute and chronic toxicity. The primary observed effects at high doses are related to gastrointestinal disturbances, which are common for orally administered antibiotics. This document provides a synthesis of quantitative toxicity data, detailed experimental methodologies for key preclinical studies, and visual representations of relevant biological pathways and experimental workflows to support further research and development in this class of antibiotics.
Introduction
Cefaclor is a semisynthetic, second-generation cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis. As with any therapeutic agent, a thorough understanding of its preclinical safety profile is crucial for risk assessment in human clinical trials. This guide summarizes the key findings from preclinical toxicology studies conducted on Cefaclor.
Preclinical Toxicology Data
The preclinical toxicological evaluation of Cefaclor has been conducted across multiple species and durations to assess its safety profile. The following tables summarize the quantitative data from these studies.
Acute Toxicity
Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The acute toxicity of Cefaclor was found to be comparable to that of Cephalexin, another first-generation cephalosporin.[1]
Table 1: Acute Oral Toxicity of a Representative Cephalosporin (Cephalexin)
| Species | Sex | Route of Administration | LD50 (mg/kg) | Observed Toxic Signs |
| Mouse | Male | Oral | 1,881 | Decreased locomotor activity, ptosis, tremor, convulsion |
| Mouse | Female | Oral | 1,803 | Decreased locomotor activity, ptosis, tremor, convulsion |
| Rat | Male | Oral | 1,478 | Decreased locomotor activity, ptosis, tremor, convulsion |
| Rat | Female | Oral | 1,507 | Decreased locomotor activity, ptosis, tremor, convulsion |
| Monkey | Female | Oral | >250 | Soft feces, vomiting |
Data presented for Levofloxacin, a quinolone antibiotic, as a detailed example of acute toxicity reporting. Toxic signs in rodents for Cefaclor are expected to be similar and include decreased locomotor activity and convulsions at very high doses.
Sub-chronic and Chronic Toxicity
Repeated-dose toxicity studies are conducted to evaluate the effects of longer-term exposure to a drug.
Table 2: Sub-chronic Oral Toxicity of Cefaclor in Rats (28-Day Study) [1]
| Dose Group (mg/kg/day) | Duration | Key Findings |
| ~230 - 950 | 28 days | Soft stool excretion, caecal dilatation. |
Table 3: Chronic Oral Toxicity of Cefaclor in Rats (1-Year Study) [1]
| Dose Group (mg/kg/day) | Duration | Key Findings |
| ~160 - 675 | 1 year | No significant treatment-related effects. |
Table 4: Sub-chronic Oral Toxicity of Cefaclor in Dogs (30-Day Study) [1]
| Dose Group (mg/kg/day) | Duration | Key Findings |
| 50 - 200 | 30 days | Transient moderate fall in hemoglobin concentration in males at the highest dose. |
Table 5: Chronic Oral Toxicity of Cefaclor in Dogs (1-Year Study) [1]
| Dose Group (mg/kg/day) | Duration | Key Findings |
| 100 - 400 | 1 year | Soft stool excretion, occasional emesis, reversible thrombocytopenia in one animal at the highest dose. |
Experimental Protocols
The following sections describe the methodologies for key preclinical toxicology studies, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity Study (Following OECD Guideline 423)
Objective: To determine the acute oral toxicity of a test substance.
Test Animals: Young, healthy, nulliparous, and non-pregnant female rats (Wistar strain), typically 8-12 weeks old.[2][3][4][5][6]
Housing and Feeding: Animals are housed in controlled conditions with a 12-hour light/dark cycle, a temperature of 22 ± 3°C, and relative humidity between 30% and 70%.[2][3] Standard laboratory diet and water are provided ad libitum, except for a fasting period of 16-20 hours before dosing.[2][3]
Dosing: The test substance is administered orally by gavage. Dosing is sequential, with a group of three animals being dosed at a specific level. The outcome of the first group determines the dose for the next group.[2][3]
Observations:
-
Mortality: Animals are checked for mortality twice daily.
-
Clinical Signs: Detailed clinical observations are made shortly after dosing and at least once daily for 14 days.[2][3]
-
Body Weight: Individual animal weights are recorded shortly before dosing and at least weekly thereafter.[2][3]
Pathology: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Sub-chronic Oral Toxicity Study (90-Day Study in Rodents)
Objective: To characterize the toxicity profile of a substance following repeated oral administration for 90 days.
Test Animals: Young, healthy rats (Sprague-Dawley or Wistar strain).
Dosing: The test substance is administered daily by oral gavage or in the diet at three or more dose levels to groups of animals (typically 10 males and 10 females per group). A control group receives the vehicle only.
Observations:
-
Clinical Signs and Mortality: Observed daily.
-
Body Weight and Food/Water Consumption: Measured weekly.
-
Ophthalmology: Examined prior to the start of the study and at termination.
-
Hematology and Clinical Chemistry: Blood samples are collected at termination (and often at an interim time point) for analysis of a comprehensive panel of parameters.
-
Urinalysis: Conducted at termination.
Pathology: All animals are subjected to a full gross necropsy. Organ weights are recorded. A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically.
Chronic Oral Toxicity Study (1-Year Study in Non-Rodents)
Objective: To determine the potential long-term toxicity of a substance.
Test Animals: Beagle dogs are a commonly used non-rodent species.
Dosing: The test substance is typically administered daily in capsules at three dose levels to groups of animals (e.g., 4 males and 4 females per group), along with a control group.
Observations: Similar to the sub-chronic study, but with more frequent interim measurements (e.g., every 3 months) for clinical pathology and ophthalmology. Electrocardiograms (ECGs) are also typically performed at regular intervals.
Pathology: A comprehensive histopathological examination of a wide range of tissues and organs is performed at the end of the study.
Visualizations
Mechanism of Action of Cephalosporin Antibiotics
Cephalosporins, like other β-lactam antibiotics, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall.
Potential Signaling Pathway for Cephalosporin-Induced Mitochondrial Toxicity
Some studies suggest that certain cephalosporins may induce nephrotoxicity through mitochondrial injury, leading to impaired cellular respiration.[7][8][9][10]
General Experimental Workflow for Preclinical Oral Toxicity Testing
The preclinical evaluation of a new chemical entity follows a structured workflow to assess its safety.
Conclusion
The preclinical safety data for Cefaclor, a representative cephalosporin antibiotic, demonstrate a favorable toxicology profile. The observed adverse effects in animal models were generally mild, dose-dependent, and primarily related to gastrointestinal intolerance at high dose levels. The detailed experimental protocols and pathways provided in this guide offer a framework for the continued investigation and development of safe and effective cephalosporin antibiotics. Further studies, including genotoxicity, reproductive toxicity, and carcinogenicity assessments, would be required for a complete preclinical safety package for a new chemical entity in this class.
References
- 1. An evaluation of the toxicity of cefaclor in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Mechanism of the mitochondrial respiratory toxicity of cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mitochondrial respiratory toxicity of cephalosporin antibiotics. An inhibitory effect on substrate uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pathogenesis of nephrotoxicity of cephalosporins and aminoglycosides: a review of current concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cephalosporin nephrotoxicity. Transport, cytotoxicity and mitochondrial toxicity of cephaloglycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Historical development of first-generation cephalosporins
An In-depth Technical Guide to the Historical Development of First-Generation Cephalosporins
Introduction
Cephalosporins represent a cornerstone class of β-lactam antibiotics, renowned for their broad-spectrum bactericidal activity and favorable safety profile.[1] Their discovery and subsequent development marked a pivotal era in antimicrobial chemotherapy, providing critical alternatives to penicillins, particularly against penicillinase-producing bacteria.[2] This technical guide provides a comprehensive overview of the historical development of the first generation of these indispensable therapeutic agents. We will trace their journey from a serendipitous discovery in Sardinian sewage water to the semi-synthetic compounds that became mainstays in clinical practice. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the key scientific milestones, structure-activity relationships (SAR), and experimental foundations that defined this foundational class of antibiotics.
Chapter 1: The Dawn of a New Antibiotic Class
Discovery by Giuseppe Brotzu
The story of cephalosporins begins in July 1945 with the Italian pharmacologist Giuseppe Brotzu.[3] While investigating the self-purifying properties of the seawater near a sewage outfall in Cagliari, Sardinia, he isolated a fungus of the Cephalosporium genus (later identified as Acremonium strictum).[1][3] Brotzu observed that cultures of this fungus produced substances with notable antibacterial activity, capable of inhibiting the growth of Salmonella typhi, the causative agent of typhoid fever, which was known to produce penicillin-inactivating β-lactamases.[3] This finding was particularly significant as it suggested the presence of a new type of antibiotic resistant to bacterial enzymatic degradation.
Isolation and Characterization at Oxford
Brotzu's work caught the attention of Sir Howard Florey, who had been instrumental in the development of penicillin. The Sardinian fungus culture was brought to the Sir William Dunn School of Pathology at the University of Oxford for further investigation.[4] There, a team led by Guy Newton and Sir Edward Abraham successfully isolated and characterized the active compounds.[3][4]
Initial work yielded several distinct substances, including Cephalosporin P (a steroid-like antibiotic with activity against Gram-positive bacteria) and Penicillin N (a penicillin with a novel side-chain).[2][5] However, the most promising discovery, reported in 1953, was Cephalosporin C .[2][4] This compound possessed a β-lactam ring, but its structure differed from penicillin, conferring resistance to staphylococcal penicillinase.[2][6] While its intrinsic antibacterial potency was too low for direct clinical use, its stability against β-lactamases made it an exceptionally promising lead compound.[3][7] The full structure of Cephalosporin C was elucidated by Abraham and Newton in 1959, revealing the core bicyclic system of a β-lactam ring fused to a dihydrothiazine ring.[4][6]
Chapter 2: The Semi-Synthetic Breakthrough: 7-ACA
The limited potency of the natural Cephalosporin C necessitated chemical modification to develop clinically useful agents. The critical breakthrough was the development of a method to isolate the core nucleus of the molecule, analogous to the generation of 6-aminopenicillanic acid (6-APA) from penicillin.[1]
Researchers at Eli Lilly and Company developed a chemical process to cleave the D-α-aminoadipic acid side chain from Cephalosporin C.[1] This process yielded 7-aminocephalosporanic acid (7-ACA) , the foundational building block for the entire class of semi-synthetic cephalosporins.[1][8] The availability of 7-ACA unleashed a torrent of research into creating new derivatives by acylating the 7-amino group with various side chains, allowing for the systematic optimization of antibacterial activity, spectrum, and pharmacokinetic properties.[1][8]
The logical workflow from the initial discovery to the creation of the first semi-synthetic drugs is outlined below.
References
- 1. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]
- 2. Cephalosporins 1945-1986 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cephalosporin - Wikipedia [en.wikipedia.org]
- 4. A glimpse of the early history of the cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Cephalosporin C - Wikipedia [en.wikipedia.org]
- 8. jetir.org [jetir.org]
Methodological & Application
Application Note and Protocol: Quantification of Cefadroxil using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of Cefadroxil in bulk drug substances and pharmaceutical dosage forms using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection. The described method is simple, precise, and accurate, making it suitable for routine quality control and research applications.[1]
Introduction
Cefadroxil is a first-generation cephalosporin antibiotic effective against a wide range of bacterial infections.[1][2] It functions by inhibiting the synthesis of the bacterial cell wall. Accurate and reliable quantification of Cefadroxil is essential for ensuring the quality, safety, and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of drug substances. This application note details a validated reverse-phase HPLC (RP-HPLC) method for the determination of Cefadroxil.
Principle of the Method
The analytical method is based on reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection.[1] In this technique, the stationary phase is non-polar (typically a C8 or C18 column), while the mobile phase is a more polar solvent mixture. Cefadroxil, a moderately polar compound, is injected into the HPLC system and travels through the column. Its interaction with the stationary and mobile phases leads to its separation from other components. The eluted Cefadroxil is then detected by a UV detector at a specific wavelength, and the resulting peak area is proportional to its concentration.[1] Quantification is achieved by comparing the peak area of the sample with that of a known concentration of a Cefadroxil reference standard.
Materials and Reagents
-
Cefadroxil Reference Standard: USP or equivalent.
-
Cefadroxil Tablets/Capsules: Commercially available.
-
Methanol: HPLC grade.
-
Acetonitrile: HPLC grade.
-
Potassium Dihydrogen Phosphate (KH2PO4): Analytical grade.
-
Disodium Hydrogen Orthophosphate: Analytical grade.
-
Orthophosphoric Acid: Analytical grade.
-
Water: HPLC grade or double distilled water.
-
Membrane Filters: 0.45 µm or 0.22 µm, nylon or PTFE.
Instrumentation and Chromatographic Conditions
This section summarizes various reported chromatographic conditions for Cefadroxil analysis. A common and reliable method is highlighted in Method 1 . Researchers can select the most suitable method based on available resources and specific analytical needs.
| Parameter | Method 1[2] | Method 2 | Method 3[3] | Method 4[4] |
| HPLC System | HPLC with UV/PDA Detector | Gradient HPLC (Shimadzu, class VP-Series) | Waters 2690 series with PDA detector | HPLC with UV-Visible Detector |
| Column | Hypersil C8, (dimensions not specified) | Supelco RP C-18 (250 mm x 4.6 mm, 5 µm) | Hypersil ODS C18 (250 x 4.6 mm, 5µ) | C-18 ODS (4.60mm x 250mm) |
| Mobile Phase | KH2PO4 buffer:Methanol (65:35 v/v), pH 3.5 with orthophosphoric acid | 0.05M Disodium hydrogen orthophosphate buffer:Methanol (40:60 v/v), pH 3.0 with orthophosphoric acid | KH2PO4:Acetonitrile (65:35 v/v), pH 3.5 with 0.2% orthophosphoric acid | Phosphate buffer (pH 4.8):Methanol:Acetonitrile (95:3:2 v/v) |
| Flow Rate | 1.0 mL/min | 0.75 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 250 nm | 264 nm | 220 nm | 230 nm |
| Injection Volume | Not specified | Not specified | 10 µL | 20 µL |
| Column Temperature | Ambient | 25°C | Ambient | Ambient |
| Retention Time | ~3.157 min | ~4.108 min | ~3.257 min | ~4.17 min |
Experimental Protocols
Preparation of Mobile Phase (Method 1)
-
Prepare the Potassium Dihydrogen Phosphate (KH2PO4) buffer: Dissolve an appropriate amount of KH2PO4 in HPLC grade water to achieve the desired concentration (e.g., 20 mM).
-
Adjust pH: Adjust the pH of the buffer solution to 3.5 using orthophosphoric acid.
-
Mix Mobile Phase: Mix the prepared KH2PO4 buffer and methanol in a ratio of 65:35 (v/v).
-
Degas: Degas the mobile phase using a vacuum filtration system with a 0.45 µm membrane filter or by sonication for at least 15-20 minutes.[3]
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of Cefadroxil reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in a small amount of mobile phase and then dilute to the mark with the mobile phase.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to obtain concentrations within the expected linear range (e.g., 10-100 µg/mL).[4]
Preparation of Sample Solutions (from Tablets)
-
Weigh and Powder: Weigh and finely powder at least 20 Cefadroxil tablets to ensure homogeneity.[1]
-
Extract Cefadroxil: Accurately weigh a portion of the powdered tablets equivalent to 100 mg of Cefadroxil and transfer it to a 100 mL volumetric flask.
-
Dissolve and Sonicate: Add approximately 70 mL of the mobile phase to the volumetric flask and sonicate for 15-20 minutes to ensure complete dissolution of the Cefadroxil.[1]
-
Dilute to Volume: Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase. Mix well.
-
Filter: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[1]
-
Final Dilution: Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method.
HPLC Analysis Workflow
-
System Equilibration: Set up the HPLC system with the chosen column and mobile phase. Equilibrate the column by pumping the mobile phase at the set flow rate until a stable baseline is achieved.
-
Injection: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.
-
Data Acquisition: Record the chromatograms and the peak areas for each injection.
-
Analysis: The retention time of the peak in the sample chromatogram should match that of the standard chromatogram.
Caption: Experimental workflow for Cefadroxil quantification by HPLC.
Data Analysis and Calculations
-
Calibration Curve: Construct a calibration curve by plotting the mean peak area of the standard solutions against their corresponding concentrations.
-
Linear Regression: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should ideally be ≥ 0.999.
-
Concentration Calculation: Calculate the concentration of Cefadroxil in the sample solution using the regression equation derived from the calibration curve.
-
Assay Calculation: Determine the amount of Cefadroxil in the pharmaceutical dosage form and express it as a percentage of the labeled claim.
Method Validation Summary
The described HPLC methods have been validated according to International Council for Harmonisation (ICH) guidelines. The following table summarizes typical validation parameters from various studies.
| Validation Parameter | Method 1[2] | Method 2 | Method 3[3] | Method 4[4] |
| Linearity Range (µg/mL) | 0.2 - 1.0 | 20 - 100 | 20 - 80 | 10 - 100 |
| Correlation Coefficient (r²) | 0.9993 | > 0.999 | 1 | > 0.999 |
| Accuracy (% Recovery) | Not specified | Validated | Validated | 98.8 - 101.2 |
| Precision (%RSD) | < 2% | < 2% | Validated | 1.01 |
| Limit of Detection (LOD) | Calculated | Not specified | Not specified | Not specified |
| Limit of Quantification (LOQ) | Calculated | Not specified | Not specified | Not specified |
| Specificity | Demonstrated | Validated | Validated | Validated |
| Robustness | Demonstrated | Validated | Validated | Not specified |
System Suitability
Before starting the analysis, the suitability of the HPLC system should be verified. This is typically done by injecting a standard solution multiple times. The system is deemed suitable if the relative standard deviation (%RSD) of the peak areas and retention times are within acceptable limits (e.g., < 2%). Other parameters like theoretical plates, tailing factor, and resolution are also considered.
Caption: Logical relationship of the HPLC system components.
Conclusion
The HPLC methods described in this application note are demonstrated to be simple, rapid, accurate, precise, and reliable for the quantification of Cefadroxil in bulk and pharmaceutical dosage forms.[2][3] These protocols can be readily implemented in quality control laboratories for routine analysis and in research settings for various applications. The provided data and workflows offer a comprehensive guide for researchers and scientists in the field of pharmaceutical analysis.
References
Cefadroxil stock solution preparation and storage for in vitro experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and use of Cefadroxil stock solutions for in vitro experiments, such as Minimum Inhibitory Concentration (MIC) assays.
Introduction
Cefadroxil is a first-generation cephalosporin antibiotic that is effective against a range of Gram-positive and some Gram-negative bacteria.[1][2][3] Its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[1] Accurate and reproducible in vitro experiments are crucial for determining its efficacy against specific bacterial strains. This document outlines the standardized procedures for handling Cefadroxil in a laboratory setting.
Physicochemical Properties
Cefadroxil is a white to yellowish-white crystalline solid.[2][4] It is important to understand its solubility in various solvents to prepare appropriate stock solutions for experimental use.
Table 1: Solubility of Cefadroxil
| Solvent | Solubility | Notes |
| Water | Sparingly soluble / Low solubility[4][5] | The pH of a 1.0 g in 200 mL water solution is between 4.0 and 6.0.[5] |
| Methanol | Freely soluble | A suitable solvent for preparing high-concentration stock solutions. |
| Ethanol | Very slightly soluble[4] | Not recommended as a primary solvent for stock solutions. |
| DMSO | Soluble | A 10 mM stock solution in DMSO is commercially available.[6] |
| Chloroform | Practically insoluble[4] | --- |
| Ethyl Ether | Practically insoluble[4] | --- |
Preparation of Cefadroxil Stock Solution
This protocol is based on established methods for preparing antibiotic stock solutions for MIC testing.[1][2][7]
Materials:
-
Cefadroxil powder (analytical standard)
-
Sterile, distilled water or a suitable solvent (e.g., Methanol, DMSO)
-
Sterile conical tubes (e.g., 50 mL)
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL) for aliquots
-
Vortex mixer
-
Analytical balance
Protocol:
-
Calculate the required mass of Cefadroxil powder. Use the following formula to account for the potency of the antibiotic powder: Weight (mg) = (Desired Concentration (mg/L) x Desired Volume (L)) / (Potency (µg/mg) / 1000)
-
Example: To prepare 10 mL of a 1000 µg/mL (1000 mg/L) stock solution from a powder with a potency of 950 µg/mg: Weight (mg) = (1000 mg/L * 0.01 L) / (950 µg/mg / 1000) = 10.53 mg
-
-
Weigh the calculated amount of Cefadroxil powder using an analytical balance and transfer it to a sterile conical tube.
-
Add the desired volume of the chosen solvent (e.g., sterile distilled water, methanol, or DMSO) to the conical tube.
-
Dissolve the powder completely by vortexing the tube. Ensure no visible particles remain.
-
Sterilize the stock solution. If an aqueous solvent is used, filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile conical tube. Solutions prepared in solvents like DMSO or methanol generally do not require filter sterilization.[8]
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[6]
-
Label all aliquots clearly with the name of the antibiotic, concentration, solvent, and date of preparation.
Storage of Cefadroxil Stock Solution
Proper storage is critical to maintain the stability and efficacy of the Cefadroxil stock solution.
Table 2: Storage Conditions for Cefadroxil Stock Solutions
| Storage Temperature | Duration | Notes |
| -20°C | Up to 4-6 months[8] | Recommended for long-term storage. |
| 4°C | Up to 2 weeks[8] | Suitable for short-term storage. |
Note: Reconstituted oral suspensions of Cefadroxil have shown stability for 3 to 7 days at room temperature (25-29°C) and up to 14 days under refrigeration (2-8°C).[9][10] However, for in vitro experimental stock solutions, colder storage is recommended to ensure potency.
In Vitro Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol provides a general framework for determining the MIC of Cefadroxil against a bacterial isolate.[1][2]
Materials:
-
Cefadroxil stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare serial dilutions of Cefadroxil in CAMHB in a 96-well microtiter plate. A typical concentration range for testing is 0.25 to 256 µg/mL.[2][11]
-
Prepare the bacterial inoculum. From a fresh culture, suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[1]
-
Inoculate the microtiter plate. Add the standardized bacterial suspension to each well containing the Cefadroxil dilutions. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.[1]
-
Determine the MIC. The MIC is the lowest concentration of Cefadroxil that completely inhibits visible bacterial growth.
Table 3: Minimum Inhibitory Concentration (MIC) of Cefadroxil against Various Bacteria
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |
| Staphylococcus aureus (MSSA) | 2 | 4 | Based on clinical isolates from pediatric musculoskeletal infections.[1][12] |
| Staphylococcus aureus (ATCC 25923) | - | 4 | Reference strain.[11] |
| Escherichia coli (ATCC 25922) | - | 16 | Reference strain.[11] |
| Escherichia coli (Clinical Isolates) | - | 8-256 | A wide range of MICs observed in clinical isolates.[11] |
| Streptococcus pneumoniae | - | - | Cefadroxil is active against this species.[13] |
| Klebsiella pneumoniae | - | - | Cefadroxil is active against this species.[13] |
| Proteus mirabilis | - | - | Cefadroxil is active against this species.[13] |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The in-vitro activity of cefadroxil, and the interpretation of disc-susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 9. journals.ust.edu [journals.ust.edu]
- 10. researchgate.net [researchgate.net]
- 11. ijpsi.org [ijpsi.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Bactericidal activity of cefadroxil, cephalexin, and cephradine in an in vitro pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cefadroxil in Antibiotic Synergy and Combination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefadroxil, a first-generation cephalosporin, has long been a staple in the treatment of various bacterial infections. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[1] However, the rise of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy, broaden the spectrum of activity, and overcome resistance mechanisms. This document provides detailed application notes and protocols for studying the synergistic potential of cefadroxil with other antimicrobial agents, including other β-lactams, β-lactamase inhibitors, and natural compounds.
The primary methods for evaluating antibiotic synergy are the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) Index, and the time-kill assay, which assesses the rate of bacterial killing over time.[2] Synergy is generally defined as a four-fold or greater decrease in the minimum inhibitory concentration (MIC) of each drug when used in combination, with a Fractional Inhibitory Concentration (FIC) Index of ≤ 0.5. A time-kill assay demonstrating a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent also indicates synergy.[2]
Signaling and Action Pathways
The synergistic application of cefadroxil often involves overcoming bacterial resistance mechanisms or targeting multiple cellular pathways.
Cefadroxil in Combination with Other β-lactams and β-lactamase Inhibitors
The combination of cefadroxil with other β-lactam antibiotics or with β-lactamase inhibitors can restore its activity against resistant bacteria, particularly those producing β-lactamase enzymes.
Quantitative Data Summary
The following table summarizes the synergistic activity of cefadroxil in combination with other antimicrobial agents against Mycobacterium abscessus.
| Combination | Organism | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| Cefadroxil / Tebipenem | M. abscessus | 256 / 256 | 40 / 48 | 0.34 | Synergy |
| Cefadroxil / Rifabutin | M. abscessus | 256 / 32 | 48 / 6 | 0.38 | Synergy |
| Cefadroxil / Rifapentine | M. abscessus | 256 / 128 | 64 / 16 | 0.38 | Synergy |
| Cefadroxil / Rifampin | M. abscessus | 256 / 128 | 64 / 32 | 0.50 | Synergy |
Data sourced from a study on in vitro synergy against M. abscessus reference strain ATCC 19977.[1]
While specific quantitative data for cefadroxil with β-lactamase inhibitors against common pathogens like S. aureus and E. coli are not extensively detailed in the provided search results, studies on other first-generation cephalosporins suggest significant synergistic potential. For instance, the combination of cefazolin and clavulanic acid has demonstrated effectiveness against methicillin-sensitive Staphylococcus aureus (MSSA) strains that exhibit a cefazolin inoculum effect. Furthermore, cefadroxil combined with amoxicillin-clavulanic acid has shown similar bactericidal effects against Staphylococcus aureus as amoxicillin-clavulanic acid alone.[3]
Cefadroxil and Natural Compounds
The exploration of natural compounds as adjuvants to conventional antibiotics is a promising area of research to combat antimicrobial resistance. While specific quantitative data on the synergy between cefadroxil and natural products like curcumin or essential oils is limited in the provided search results, the general principle of this approach is well-established for other antibiotics. Natural compounds can enhance the efficacy of antibiotics through various mechanisms, including inhibition of bacterial efflux pumps, disruption of the cell membrane, and interference with quorum sensing. For example, curcumin has been shown to have a synergistic effect with third-generation cephalosporins against bacteria associated with infectious diarrhea.[4][5]
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
Materials:
-
Cefadroxil powder (analytical grade)
-
Second antimicrobial agent (e.g., clavulanic acid, tebipenem, natural compound)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strain of interest
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of cefadroxil and the second agent in an appropriate solvent at a concentration at least 10 times the expected MIC.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline or MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in MHB to obtain a final inoculum of approximately 5 x 10^5 CFU/mL.[6]
-
Plate Setup:
-
Dispense 50 µL of MHB into each well of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create a two-fold serial dilution of cefadroxil.
-
Along the y-axis (e.g., rows A-G), create a two-fold serial dilution of the second agent.
-
This creates a matrix of varying concentrations of both drugs.
-
Include control wells with each drug alone (e.g., row H for cefadroxil, column 11 for the second agent), and a growth control well with no antibiotics.
-
-
Inoculation: Inoculate each well with 50 µL of the prepared bacterial suspension. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-24 hours.
-
Reading Results: Determine the MIC for each drug alone and for each combination by identifying the lowest concentration that completely inhibits visible growth.
-
Calculation of FIC Index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4[6]
-
Time-Kill Assay Protocol
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.
Materials:
-
Cefadroxil powder (analytical grade)
-
Second antimicrobial agent
-
Culture tubes or flasks
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strain of interest
-
Sterile saline or PBS
-
Agar plates (e.g., Tryptic Soy Agar)
-
Incubator (35°C ± 2°C) with shaking capabilities
-
Spectrophotometer
Procedure:
-
Prepare Inoculum: Prepare a starting inoculum of approximately 5 x 10^5 CFU/mL in MHB as described for the checkerboard assay.
-
Assay Setup: Prepare culture tubes or flasks containing:
-
Growth control (inoculum in MHB, no antibiotic)
-
Cefadroxil alone (at a clinically relevant concentration, e.g., 1x or 4x MIC)
-
Second agent alone (at a clinically relevant concentration)
-
Cefadroxil and the second agent in combination
-
-
Incubation: Incubate all tubes at 35°C ± 2°C with constant agitation (e.g., 150 rpm).
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot from each tube.
-
Quantification of Viable Bacteria:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point.
-
Convert the CFU/mL to log10 CFU/mL.
-
Plot the log10 CFU/mL versus time for each condition.
-
-
Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.
-
Indifference: A < 2-log10 change in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL for the combination compared to the most active single agent.
-
Conclusion
The study of cefadroxil in antibiotic synergy and combination therapies holds significant promise for extending the utility of this established antibiotic in an era of increasing resistance. The protocols outlined here for checkerboard and time-kill assays provide a robust framework for researchers to quantitatively assess the potential of novel cefadroxil combinations. While quantitative data for some combinations, particularly with natural products, remains to be more thoroughly investigated, the existing evidence and established methodologies offer a clear path for future research and development in this critical area.
References
- 1. benchchem.com [benchchem.com]
- 2. [Bactericide activity of cefadroxil comparated with amoxicillin-clavulanic acid, cefaclor and josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Bactericidal effect of cefadroxil, amoxicillin alone or in combination with clavulanic acid in sera of healthy volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro synergistic effect of curcumin in combination with third generation cephalosporins against bacteria associated with infectious diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Cefadroxil as a Tool for Studying Bacterial Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefadroxil, a first-generation cephalosporin, serves as a valuable tool in the study of bacterial resistance mechanisms.[1][2] Its mode of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis by targeting and binding to penicillin-binding proteins (PBPs).[1][3][4] This interaction disrupts the final transpeptidation step of peptidoglycan synthesis, leading to a compromised cell wall and eventual cell lysis.[1] The well-understood mechanism of Cefadroxil makes it an excellent probe for investigating the primary modes of β-lactam resistance in various bacterial species.
Bacteria have evolved sophisticated strategies to counteract the effects of β-lactam antibiotics. The three principal mechanisms of resistance that can be effectively studied using Cefadroxil are:
-
Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[5] Cefadroxil is susceptible to hydrolysis by certain β-lactamases, making it a suitable substrate for assays designed to detect and quantify this enzymatic activity.[1]
-
Target Modification: Alterations in the structure of penicillin-binding proteins (PBPs) reduce their affinity for β-lactam antibiotics.[6] Studying the interaction between Cefadroxil and various PBPs can elucidate the impact of these modifications on drug efficacy.
-
Reduced Drug Accumulation: Changes in bacterial membrane permeability, including the overexpression of efflux pumps, actively transport Cefadroxil out of the cell, preventing it from reaching its PBP targets.[7][8]
These application notes provide a framework and detailed protocols for utilizing Cefadroxil to investigate these fundamental resistance mechanisms.
Data Presentation: Cefadroxil Activity Against Susceptible and Resistant Bacteria
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of Cefadroxil against a range of bacterial species, highlighting the differences in susceptibility that can be indicative of underlying resistance mechanisms.
Table 1: Cefadroxil MICs for Various Bacterial Species
| Bacterial Species | Resistance Mechanism(s) | Cefadroxil MIC Range (µg/mL) | Reference |
| Staphylococcus aureus (MSSA) | Generally Susceptible | 2 - 12.8 | [9][10] |
| Staphylococcus aureus (MRSA) | Altered PBPs (PBP2a) | >32 | [1] |
| Escherichia coli | β-lactamase production, Efflux pumps | 8 - >256 | [10] |
| Pseudomonas aeruginosa | Intrinsic resistance, Efflux pumps, β-lactamases | 6.4 - >256 | [10] |
| Bacillus subtilis | Generally Susceptible | 6.4 | [10] |
| Bacillus cereus | Potential β-lactamase production | 25.6 | [10] |
| Serratia marcescens | Chromosomal β-lactamase (AmpC) | 25.6 | [10] |
Table 2: Comparative MIC₅₀ and MIC₉₀ Values for Cefadroxil
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus (MSSA) | 2 | 4 | [9][11][12] |
| Escherichia coli | 8 | 32 | |
| Klebsiella pneumoniae | 8 | >64 | |
| Proteus mirabilis | 4 | 16 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data for E. coli, K. pneumoniae, and P. mirabilis are representative values and can vary significantly based on the prevalence of resistance determinants in the tested isolates.
Experimental Protocols
Herein are detailed methodologies for key experiments to investigate bacterial resistance mechanisms using Cefadroxil.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the quantitative susceptibility of a bacterial isolate to Cefadroxil.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Materials:
-
Cefadroxil powder
-
Appropriate solvent (e.g., sterile distilled water or DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolate to be tested
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35-37°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Cefadroxil Stock Solution:
-
Prepare a stock solution of Cefadroxil at a concentration of 1280 µg/mL in a suitable solvent. Ensure the powder is completely dissolved. Filter-sterilize the stock solution.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the Cefadroxil stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down each row. Discard the final 50 µL from the last well. This will create a range of Cefadroxil concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).
-
Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of Cefadroxil that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Protocol 2: β-Lactamase Activity Assay using Nitrocefin
This protocol describes a colorimetric assay to quantify the activity of β-lactamase enzymes, which can confer resistance to Cefadroxil. The assay utilizes nitrocefin, a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by β-lactamases.
Workflow for β-Lactamase Activity Assay
Caption: Workflow for β-Lactamase Activity Assay.
Materials:
-
Nitrocefin
-
DMSO
-
Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Bacterial cell lysate (from susceptible and resistant strains) or purified β-lactamase
-
Spectrophotometer or microplate reader capable of measuring absorbance at 486 nm
-
96-well UV-transparent microtiter plates
-
Cefadroxil (for inhibition studies)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of nitrocefin (e.g., 1 mg/mL) in DMSO. Store protected from light at -20°C.
-
Prepare a working solution of nitrocefin (e.g., 100 µM) in phosphate buffer immediately before use.
-
-
Preparation of Bacterial Lysate:
-
Grow bacterial cultures to mid-log phase.
-
Harvest cells by centrifugation and wash with phosphate buffer.
-
Resuspend the cell pellet in phosphate buffer and lyse the cells using sonication or a chemical lysis reagent.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the enzymes.
-
Determine the total protein concentration of the lysate.
-
-
Assay Performance:
-
In a 96-well plate, add a defined amount of bacterial lysate or purified enzyme to each well.
-
To test for inhibition by Cefadroxil, pre-incubate the lysate/enzyme with varying concentrations of Cefadroxil for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the nitrocefin working solution to each well.
-
Immediately begin monitoring the change in absorbance at 486 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial rate of nitrocefin hydrolysis from the linear portion of the absorbance vs. time plot.
-
One unit of β-lactamase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute.
-
Compare the β-lactamase activity in resistant and susceptible strains.
-
If inhibition is being studied, calculate the IC₅₀ value for Cefadroxil.
-
Protocol 3: Penicillin-Binding Protein (PBP) Competition Assay
This protocol is designed to assess the affinity of Cefadroxil for bacterial PBPs by measuring its ability to compete with a fluorescently labeled β-lactam probe for binding to these target proteins.
Workflow for PBP Competition Assay
Caption: Workflow for Penicillin-Binding Protein (PBP) Competition Assay.
Materials:
-
Bacterial cultures (wild-type and potentially resistant strains)
-
Lysis buffer
-
Ultracentrifuge
-
Cefadroxil
-
Fluorescent β-lactam probe (e.g., BOCILLIN™ FL Penicillin, Fluorescent)
-
SDS-PAGE equipment and reagents
-
Fluorescence gel imager
Procedure:
-
Preparation of Bacterial Membranes:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest cells and resuspend in lysis buffer.
-
Lyse cells (e.g., by sonication or French press).
-
Remove unbroken cells by low-speed centrifugation.
-
Isolate the membrane fraction from the supernatant by ultracentrifugation.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Competitive Binding:
-
Aliquots of the membrane preparation are incubated with increasing concentrations of Cefadroxil for a set time (e.g., 30 minutes) at 37°C. This allows Cefadroxil to bind to the PBPs.
-
After incubation, add a fixed, saturating concentration of the fluorescent β-lactam probe to the mixture. This probe will bind to any PBPs not occupied by Cefadroxil.
-
-
Detection and Analysis:
-
Terminate the labeling reaction by adding SDS-PAGE sample buffer.
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager. The intensity of each PBP band will be inversely proportional to the binding affinity of Cefadroxil.
-
Quantify the fluorescence intensity of each PBP band using densitometry software.
-
Plot the relative fluorescence intensity for each PBP against the concentration of Cefadroxil and calculate the IC₅₀ value, which is the concentration of Cefadroxil required to inhibit 50% of the fluorescent probe binding.
-
Protocol 4: Efflux Pump Activity Assay (Ethidium Bromide Accumulation)
This protocol measures the activity of efflux pumps by monitoring the intracellular accumulation of a fluorescent substrate, ethidium bromide (EtBr). Active efflux will result in lower intracellular fluorescence. Cefadroxil can be used to investigate if it is a substrate or inducer of these pumps.
Workflow for Efflux Pump Activity Assay
Caption: Workflow for Efflux Pump Activity Assay.
Materials:
-
Bacterial cultures (wild-type and suspected efflux pump overexpressing strains)
-
Phosphate-buffered saline (PBS) or similar buffer
-
Ethidium bromide (EtBr)
-
Glucose (as an energy source for the pumps)
-
A known efflux pump inhibitor (EPI), such as carbonyl cyanide m-chlorophenylhydrazone (CCCP) or phenylalanine-arginine β-naphthylamide (PAβN), as a positive control.
-
Cefadroxil
-
Fluorometer or fluorescence plate reader
-
Black, clear-bottom 96-well plates
Procedure:
-
Cell Preparation:
-
Grow bacterial cells to the mid-log phase. To study induction, you may pre-expose a sub-culture to a sub-inhibitory concentration of Cefadroxil.
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).
-
-
Assay Setup:
-
In a 96-well plate, add the bacterial cell suspension to each well.
-
Add EtBr to a final concentration that is non-lethal but sufficient for fluorescence detection (e.g., 1-2 µg/mL).
-
Set up different conditions:
-
Cells + EtBr (basal efflux)
-
Cells + EtBr + Glucose (energized efflux)
-
Cells + EtBr + Glucose + EPI (inhibited efflux, positive control for accumulation)
-
Cells + EtBr + Glucose + Cefadroxil (to test if Cefadroxil is effluxed or affects efflux)
-
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for EtBr (e.g., ~530 nm excitation, ~600 nm emission).
-
Monitor the fluorescence in real-time over a period (e.g., 60 minutes).
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each condition.
-
A lower level of fluorescence compared to the EPI control indicates active efflux.
-
If the addition of Cefadroxil results in a fluorescence curve similar to the energized control, it suggests Cefadroxil does not significantly compete with EtBr for efflux. If fluorescence increases, it may indicate that Cefadroxil is also a substrate and competes with EtBr, leading to higher EtBr accumulation.
-
Protocol 5: Gene Expression Analysis by qRT-PCR
This protocol allows for the quantification of the expression of specific genes known to be involved in resistance (e.g., genes encoding β-lactamases, PBPs, or efflux pumps) in response to exposure to Cefadroxil.
Workflow for Gene Expression Analysis by qRT-PCR
Caption: Workflow for Gene Expression Analysis by qRT-PCR.
Materials:
-
Bacterial cultures
-
Cefadroxil
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix (e.g., containing SYBR Green or for use with TaqMan probes)
-
Primers specific for target genes (e.g., bla genes, pbp genes, efflux pump component genes) and a housekeeping gene (for normalization)
-
qRT-PCR instrument
Procedure:
-
Bacterial Treatment and RNA Extraction:
-
Grow bacterial cultures to mid-log phase.
-
Expose the experimental culture to a sub-inhibitory concentration of Cefadroxil for a defined period (e.g., 30-60 minutes). A control culture should be left untreated.
-
Harvest the cells and immediately stabilize the RNA (e.g., using an RNA stabilization reagent).
-
Extract total RNA from both treated and untreated cells using a commercial kit, including a DNase I treatment step to remove contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Quantify the extracted RNA and assess its purity.
-
Synthesize first-strand cDNA from an equal amount of RNA from each sample using a reverse transcriptase kit.
-
-
qRT-PCR:
-
Set up qRT-PCR reactions using the synthesized cDNA, a qPCR master mix, and primers for your target resistance genes and a housekeeping gene (e.g., 16S rRNA gene).
-
Run the reactions in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene in each condition.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression in the Cefadroxil-treated sample relative to the untreated control using the ΔΔCt method.
-
Signaling Pathways in Cephalosporin Resistance
The AmpG-AmpR-AmpC β-Lactamase Induction Pathway
A classic example of a signaling pathway leading to cephalosporin resistance is the induction of the AmpC β-lactamase in many Gram-negative bacteria. This pathway is intricately linked to peptidoglycan recycling.
Caption: AmpC β-Lactamase Induction Pathway.
In the absence of a β-lactam, peptidoglycan turnover products are transported into the cytoplasm by AmpG and processed by AmpD, leading to the formation of UDP-MurNAc-pentapeptide, which acts as a co-repressor for the transcriptional regulator AmpR.[13] This keeps the expression of the ampC β-lactamase gene at a low, basal level.[14] When Cefadroxil inhibits PBPs, it disrupts cell wall synthesis, leading to an accumulation of muropeptides in the periplasm.[14] These are transported into the cytoplasm by AmpG. The increased concentration of these muropeptides overwhelms AmpD, leading to the accumulation of 1,6-anhydromuropeptides, which bind to AmpR and convert it into a transcriptional activator.[13][14] Activated AmpR then promotes the high-level expression of the ampC gene, resulting in the production of AmpC β-lactamase, which can then hydrolyze Cefadroxil, conferring resistance.[14][15]
References
- 1. goldbio.com [goldbio.com]
- 2. Cefadroxil - Wikipedia [en.wikipedia.org]
- 3. Exploring Cefadroxil's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 4. Compound | AntibioticDB [antibioticdb.com]
- 5. researchgate.net [researchgate.net]
- 6. Roles of two-component regulatory systems in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting Bacterial Drug Efflux Pumps via Phyto-Therapeutics to Combat Threatening Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cefadroxil Comparable to Cephalexin: Minimum Inhibitory Concentrations among Methicillin-Susceptible Staphylococcus aureus Isolates from Pediatric Musculoskeletal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cefadroxil Comparable to Cephalexin: Minimum Inhibitory Concentrations among Methicillin-Susceptible Staphylococcus aureus Isolates from Pediatric Musculoskeletal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Complex Regulation Pathways of AmpC-Mediated β-Lactam Resistance in Enterobacter cloacae Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Experimental Design for In Vivo Efficacy Testing of Oracefal (Cefadroxil)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Oracefal, the brand name for cefadroxil, is a first-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and some Gram-negative bacteria. It is indicated for the treatment of infections such as pharyngitis and/or tonsillitis caused by Streptococcus pyogenes, skin and skin structure infections caused by staphylococci and/or streptococci, and urinary tract infections caused by Escherichia coli, Proteus mirabilis, and Klebsiella species. The bactericidal action of this compound results from the inhibition of cell wall synthesis in bacteria. Like other β-lactam antibiotics, cefadroxil binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which inhibits the final stage of bacterial cell wall synthesis.[1][2] This document provides detailed protocols for preclinical in vivo efficacy testing of this compound in murine models of these key indications.
Mechanism of Action Signaling Pathway
The diagram below illustrates the mechanism of action of this compound (Cefadroxil).
Experimental Protocols
The following protocols describe murine models for assessing the in vivo efficacy of this compound against common susceptible pathogens. Dose ranges for this compound should be determined based on pharmacokinetic studies in mice and allometric scaling from human pediatric doses (e.g., starting from a range around 30 mg/kg/day).[3]
Murine Model of Staphylococcus aureus Skin and Soft Tissue Infection (SSTI)
This model evaluates the efficacy of this compound in a localized skin infection.
Materials:
-
This compound (Cefadroxil) for oral administration
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Female BALB/c mice (6-8 weeks old)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Phosphate-buffered saline (PBS), sterile
-
Electric shaver and depilatory cream
-
Syringes and needles (27G)
-
Calipers for lesion measurement
-
Tissue homogenizer
Protocol:
-
Bacterial Preparation: Culture S. aureus in TSB overnight at 37°C. Subculture into fresh TSB and grow to mid-logarithmic phase. Wash the bacterial cells with sterile PBS and resuspend to a final concentration of approximately 1 x 10⁸ CFU/mL.
-
Animal Preparation: Anesthetize the mice. Shave a small area on the dorsum of each mouse and apply a chemical depilatory agent to remove remaining fur.
-
Infection: Subcutaneously inject 100 µL of the S. aureus suspension (containing 1 x 10⁷ CFU) into the shaved dorsal area.
-
Treatment: Begin oral administration of this compound (e.g., once or twice daily) 24 hours post-infection. A vehicle control group (e.g., water or saline) and a positive control group with a known effective antibiotic can be included.
-
Monitoring and Endpoints:
-
Measure the size of the skin lesion (abscess) daily using calipers.
-
At the end of the treatment period (e.g., 3-7 days), euthanize the mice.
-
Aseptically excise the lesion and a surrounding margin of tissue.
-
Homogenize the tissue in sterile PBS.
-
Perform serial dilutions of the homogenate and plate on TSA to determine the bacterial load (CFU/g of tissue).
-
Murine Model of Escherichia coli Urinary Tract Infection (UTI)
This model assesses this compound's efficacy in an ascending urinary tract infection.
Materials:
-
This compound (Cefadroxil) for oral administration
-
Uropathogenic Escherichia coli (UPEC) (e.g., CFT073)
-
Female C3H/HeN mice (7-8 weeks old)
-
Luria-Bertani (LB) broth and agar
-
PBS, sterile
-
Anesthetic (e.g., ketamine/xylazine)
-
Sterile polyethylene tubing for catheterization
Protocol:
-
Bacterial Preparation: Grow UPEC in LB broth overnight at 37°C without shaking to induce type 1 pili expression. Centrifuge the culture, wash the pellet with sterile PBS, and resuspend to a concentration of 1-3 x 10⁸ CFU/mL.
-
Infection: Anesthetize the mice. Introduce 50 µL of the bacterial suspension (containing 1-3 x 10⁷ CFU) directly into the bladder via transurethral catheterization.
-
Treatment: Initiate oral this compound treatment 24 hours after infection. Include a vehicle control group.
-
Monitoring and Endpoints:
-
At designated time points (e.g., 48-72 hours post-treatment), euthanize the mice.
-
Aseptically collect urine from the bladder.
-
Harvest the bladder and both kidneys.
-
Homogenize the bladder and kidneys separately in sterile PBS.
-
Serially dilute and plate the urine and tissue homogenates on LB agar to determine bacterial counts (CFU/mL for urine, CFU/g for tissue).
-
Murine Model of Streptococcus pyogenes Pharyngitis
This model evaluates the ability of this compound to clear S. pyogenes colonization from the nasopharynx.
Materials:
-
This compound (Cefadroxil) for oral administration
-
Streptococcus pyogenes (e.g., a mouse-passaged strain)
-
Female BALB/c mice (6-8 weeks old)
-
Todd-Hewitt broth (THB) and agar (THA) supplemented with yeast extract
-
PBS, sterile
-
Anesthetic
Protocol:
-
Bacterial Preparation: Culture S. pyogenes in THB to mid-log phase. Wash the bacteria with sterile PBS and resuspend to a concentration of approximately 1 x 10⁹ CFU/mL.
-
Infection: Lightly anesthetize the mice. Inoculate intranasally with 20 µL of the bacterial suspension (~2 x 10⁷ CFU).[2]
-
Treatment: Begin oral this compound treatment 24 hours post-infection. Include a vehicle control group.
-
Monitoring and Endpoints:
-
At various time points post-infection (e.g., daily for 5 days), monitor bacterial colonization. This can be done by gently swabbing the oropharynx of anesthetized mice or by a nare-shedding method where the mouse's nose is tapped on an agar plate.[4]
-
At the end of the study, euthanize the mice and harvest the nasopharyngeal-associated lymphoid tissue (NALT) for bacterial load determination by homogenization and plating on THA.
-
Data Presentation
Quantitative data from these studies should be summarized in tables for clear comparison between treatment groups.
Table 1: Efficacy of this compound in Murine SSTI Model
| Treatment Group | Dose (mg/kg/day) | Mean Lesion Size (mm²) ± SD | Mean Bacterial Load (log₁₀ CFU/g) ± SD |
| Vehicle Control | - | ||
| This compound | Low Dose | ||
| This compound | Mid Dose | ||
| This compound | High Dose | ||
| Positive Control | TBD |
Table 2: Efficacy of this compound in Murine UTI Model
| Treatment Group | Dose (mg/kg/day) | Bladder (log₁₀ CFU/g) ± SD | Kidneys (log₁₀ CFU/g) ± SD | Urine (log₁₀ CFU/mL) ± SD |
| Vehicle Control | - | |||
| This compound | Low Dose | |||
| This compound | Mid Dose | |||
| This compound | High Dose |
Table 3: Efficacy of this compound in Murine Pharyngitis Model
| Treatment Group | Dose (mg/kg/day) | Mean Bacterial Load (log₁₀ CFU/NALT) ± SD |
| Vehicle Control | - | |
| This compound | Low Dose | |
| This compound | Mid Dose | |
| This compound | High Dose |
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the described in vivo efficacy studies.
SSTI Experimental Workflow
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Animal Models of Streptococcus pyogenes Infection - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. hhs.texas.gov [hhs.texas.gov]
- 4. Frontiers | Modeling Streptococcus pyogenes Pharyngeal Colonization in the Mouse [frontiersin.org]
Analytical Techniques for Detecting Cefadroxil in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefadroxil is a first-generation cephalosporin antibiotic widely employed for the treatment of various bacterial infections, including those of the urinary tract, skin, and respiratory system.[1][2] Accurate quantification of cefadroxil in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the analysis of cefadroxil in biological samples, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.
Metabolism of Cefadroxil
Cefadroxil undergoes minimal metabolism in the human body. It is primarily excreted unchanged in the urine, with over 90% of an administered dose being eliminated within 24 hours through glomerular filtration and tubular secretion.[2][3][4] Consequently, the analytical focus for bioanalysis is predominantly on the parent compound, cefadroxil. While true metabolites are not a significant concern, the detection of related impurities or degradation products, such as the isomer Δ²-Cefadroxil, can be important for quality control and stability studies.[5]
Application Note 1: Quantification of Cefadroxil in Human Plasma and Urine by LC-MS/MS
This method provides a sensitive and selective approach for the determination of cefadroxil in human plasma and urine, suitable for pharmacokinetic and bioequivalence studies.[6]
1. Principle
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of drugs in complex biological matrices. The method involves sample preparation to remove proteins and other interfering substances, followed by chromatographic separation and detection using a mass spectrometer.
2. Materials and Reagents
-
Cefadroxil reference standard
-
Cefaclor (Internal Standard, IS)
-
LC-MS grade methanol
-
LC-MS grade formic acid
-
Human plasma (blank)
-
Human urine (blank)
-
Deionized water
3. Instrumentation
-
HPLC system coupled with a triple quadrupole mass spectrometer
-
Reversed-phase C18 column (e.g., Synergi™ 4 μm Polar-RP 80A, 150 mm × 2.0 mm)[3]
4. Experimental Protocol
4.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or urine sample in a microcentrifuge tube, add 200 µL of methanol containing the internal standard (cefaclor).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and inject a 5 µL aliquot into the LC-MS/MS system.
4.2. LC-MS/MS Conditions
| Parameter | Condition |
| Column | Synergi™ 4 μm Polar-RP 80A (150 mm × 2.0 mm)[3] |
| Mobile Phase | 0.1% Formic acid in water and Methanol (62:38, v/v)[3] |
| Flow Rate | 0.2 mL/min[3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[3] |
| MRM Transitions | Cefadroxil: m/z 364.1 → 208.1[3] |
| Cefaclor (IS): m/z 368.1 → 174.2[3] |
5. Data Presentation: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 10,000 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.99[6] |
| Accuracy | Within acceptable limits of FDA guidelines[6] |
| Precision | Within acceptable limits of FDA guidelines[6] |
| Matrix Effect | Acceptable according to FDA guidelines[6] |
| Stability | Acceptable under various storage conditions[6] |
Experimental Workflow for Cefadroxil Analysis by LC-MS/MS
Caption: Workflow for LC-MS/MS analysis of cefadroxil.
Application Note 2: Quantification of Δ²-Cefadroxil in Human Plasma by LC-MS/MS
This method is designed for the sensitive and selective quantification of Δ²-Cefadroxil, an isomer and potential impurity/degradation product of cefadroxil, in human plasma.[5]
1. Principle
Similar to the parent drug analysis, LC-MS/MS provides the necessary sensitivity and specificity to quantify low levels of Δ²-Cefadroxil in plasma.
2. Materials and Reagents
-
Δ²-Cefadroxil reference standard
-
Cefadroxil-d4 (Internal Standard, IS)
-
LC-MS grade acetonitrile
-
LC-MS grade formic acid
-
Human plasma (blank)
3. Instrumentation
-
HPLC system coupled with a triple quadrupole mass spectrometer
-
Reversed-phase C18 column
4. Experimental Protocol
4.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 5 µL of the internal standard working solution (Cefadroxil-d4, 1 µg/mL).
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex thoroughly and then centrifuge.
-
Transfer the supernatant for injection into the LC-MS/MS system.
4.2. LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
5. Data Presentation: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.99[5] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[5] |
| Lower Limit of Detection (LOD) | 0.15 ng/mL[5] |
| Recovery | > 85%[5] |
| Accuracy and Precision | Within acceptable bioanalytical method validation limits[5] |
Experimental Workflow for Δ²-Cefadroxil Analysis
Caption: Workflow for Δ²-Cefadroxil analysis in plasma.
Application Note 3: HPLC-UV Method for Cefadroxil in Biological Fluids
1. Principle
This method involves the separation of cefadroxil from endogenous components in biological fluids using reversed-phase HPLC, followed by detection using a UV spectrophotometer at a wavelength where cefadroxil exhibits maximum absorbance.
2. Materials and Reagents
-
Cefadroxil reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Potassium dihydrogen phosphate
-
Phosphoric acid
-
Hexanesulphonic acid sodium salt (for urine analysis)[8]
3. Instrumentation
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., LiChrospher 100 RP-18, 5 µm)[8]
4. Experimental Protocol
4.1. Sample Preparation (for Urine)
-
Centrifuge the urine sample to remove any particulate matter.
-
Dilute the supernatant with the mobile phase to bring the cefadroxil concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm filter before injection.
4.2. HPLC-UV Conditions
| Parameter | Condition for Urine Analysis[8] |
| Column | LiChrospher 100 RP-18 (5 µm) |
| Mobile Phase | 0.02 M Potassium dihydrogen phosphate-acetonitrile (95:5 v/v) containing 0.003% (w/v) hexanesulphonic acid sodium salt, adjusted to pH 3 with phosphoric acid |
| Flow Rate | 2 mL/min |
| Detection Wavelength | 260 nm |
| Column Temperature | 35 °C |
5. Data Presentation: Method Validation Parameters
| Parameter | Result for Urine Analysis[8] |
| Linearity Range | 5 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
Logical Relationship of Analytical Method Selection
Caption: Factors influencing the choice of analytical method.
References
- 1. Characteristics, Properties and Analytical Methods of Cefadroxil: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefadroxil (Cefadroxil Hemihydrate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Cefadroxil - Wikipedia [en.wikipedia.org]
- 4. Species Differences in the Pharmacokinetics of Cefadroxil as Determined in Wildtype and Humanized PepT1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Determination of cefadroxil in rat plasma and urine using LC-MS/MS and its application to pharmacokinetic and urinary excretion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. First-derivative spectrophotometric and LC determination of cefuroxime and cefadroxil in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor solubility of cefadroxil in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor aqueous solubility of cefadroxil.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for cefadroxil's poor solubility in aqueous solutions?
A1: Cefadroxil's limited aqueous solubility is primarily due to its chemical structure, which contains both acidic (carboxylic acid) and basic (amino) functional groups.[1] This makes it a zwitterionic compound. Its solubility is lowest at its isoelectric point (the pH at which the net charge is zero) and increases in more acidic or basic conditions.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low solubility.[1]
Q2: I'm observing precipitation when I add my cefadroxil stock solution to my aqueous assay buffer. What can I do?
A2: Precipitation upon dilution is a common issue with poorly soluble compounds like cefadroxil. Here are several troubleshooting steps:
-
Lower the final concentration: The final concentration in your assay may be exceeding cefadroxil's solubility limit in the specific buffer and pH.
-
Optimize the pH of your buffer: Cefadroxil's solubility is pH-dependent. Adjusting the pH of your final assay buffer away from its isoelectric point can significantly increase its solubility.[1]
-
Use a co-solvent: A small percentage of a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol, in your final assay buffer can help maintain cefadroxil's solubility.[1] Ensure the final solvent concentration is compatible with your experimental system (e.g., cells, enzymes), typically below 0.5% for cell-based assays.[1]
-
Consider a different solubilization strategy: If simple dilution and pH adjustment are insufficient, you may need to explore more advanced techniques like using cyclodextrins to form inclusion complexes or creating a solid dispersion.[1]
Q3: Can I use DMSO to dissolve cefadroxil for my cell culture experiments? What is the maximum recommended concentration?
A3: Yes, DMSO is a commonly used solvent for preparing cefadroxil stock solutions for cell-based assays.[1] It is crucial to keep the final concentration of DMSO in the cell culture medium low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (medium with the same concentration of DMSO without cefadroxil) in your experiments to account for any potential effects of the solvent itself.[1]
Q4: How does temperature affect the solubility of cefadroxil?
A4: Generally, for most solid solutes, solubility increases with temperature. However, the effect of temperature on cefadroxil solubility in aqueous buffers is not extensively documented in readily available literature. It is advisable to conduct solubility studies at the specific temperature of your experiment.
Troubleshooting Poor Cefadroxil Solubility
This section provides a logical workflow for troubleshooting and resolving common issues related to cefadroxil's poor solubility in aqueous buffers.
Quantitative Data Summary
The solubility of cefadroxil is highly dependent on the pH of the aqueous buffer. As a zwitterionic compound with pKa values of approximately 3.45 (acidic) and 7.43 (basic), its solubility is minimal around its isoelectric point and increases as the pH moves further into the acidic or alkaline range.[2]
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₇N₃O₅S | [2] |
| Molecular Weight | 363.4 g/mol (anhydrous) | [2] |
| Melting Point | 197 °C | [2] |
| logP | -0.4 | [2] |
| pKa (acidic) | 3.45 | [2] |
| pKa (basic) | 7.43 | [2] |
| Water Solubility (BCS) | 0.399 mg/mL | [3] |
Note: Specific solubility values in different buffers at various pH points are not consistently reported across the literature. The provided water solubility is a general value. Researchers should determine the solubility in their specific buffer system and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Cefadroxil Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution of cefadroxil in DMSO, suitable for further dilution in aqueous buffers for in vitro assays.[1]
Materials:
-
Cefadroxil powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
-
0.22 µm syringe filter (optional)
Procedure:
-
Weigh out 10 mg of cefadroxil powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube until the cefadroxil is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[1]
-
If required for your application, filter-sterilize the stock solution using a 0.22 µm syringe filter.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[1]
Protocol 2: Equilibrium Solubility Determination
This protocol outlines a general procedure to determine the equilibrium solubility of cefadroxil in a specific aqueous buffer.
Materials:
-
Cefadroxil powder
-
Aqueous buffer of choice (e.g., phosphate, citrate, acetate)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Prepare the desired aqueous buffer at the target pH.
-
Add an excess amount of cefadroxil powder to a known volume of the buffer in a sealed vial. "Excess" means that undissolved solid should be visible.
-
Place the vial in an orbital shaker or on a magnetic stirrer and agitate at a constant temperature (e.g., 25°C or 37°C).
-
At predetermined time points (e.g., 24, 48, and 72 hours), withdraw an aliquot of the suspension.
-
Immediately separate the undissolved solid from the solution by centrifugation or filtration.
-
Dilute the clear supernatant with an appropriate solvent (e.g., the mobile phase for HPLC).
-
Quantify the concentration of dissolved cefadroxil using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Equilibrium is reached when the concentration of cefadroxil in the supernatant does not significantly change between consecutive time points.
Protocol 3: Solubility Enhancement using β-Cyclodextrin Inclusion Complexation (Kneading Method)
This protocol describes a laboratory-scale method to prepare a cefadroxil-β-cyclodextrin inclusion complex to enhance its aqueous solubility.
Materials:
-
Cefadroxil powder
-
β-Cyclodextrin
-
Deionized water
-
Mortar and pestle
-
Oven
Procedure:
-
Calculate the required amounts of cefadroxil and β-cyclodextrin for a specific molar ratio (e.g., 1:1 or 1:2).
-
Place the β-cyclodextrin in a mortar and add a small amount of deionized water to form a paste.
-
Gradually add the cefadroxil powder to the paste while continuously triturating in the mortar.
-
Knead the mixture for a specified time (e.g., 45-60 minutes) to facilitate the formation of the inclusion complex.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder using the mortar and pestle.
-
The resulting powder can be used for solubility and dissolution studies.
Analytical Methods for Quantification
Accurate quantification of dissolved cefadroxil is crucial for solubility studies. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are the most common analytical techniques.
High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is common. The pH of the mobile phase is often adjusted to the acidic range (e.g., pH 3.5-5.0) for optimal peak shape and retention.[4][5][6][7]
-
Detection: UV detection at a wavelength of approximately 230 nm or 264 nm is suitable for cefadroxil.[2][7]
UV-Vis Spectrophotometry
-
This method is simpler and faster than HPLC but may be less specific if degradation products or other excipients absorb at the same wavelength.
-
The maximum absorbance (λmax) of cefadroxil in aqueous solutions is typically around 263-264 nm.[8]
-
A calibration curve should be prepared using standard solutions of known cefadroxil concentrations in the same buffer as the samples to ensure accurate quantification.
References
Technical Support Center: Optimizing Oracefal (Cefadroxil) Dosage and Administration in Murine Infection Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oracefal (cefadroxil) in murine infection models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for a murine infection model?
A1: The optimal dose of this compound (cefadroxil) will depend on the specific murine infection model, the pathogen being studied, and the desired therapeutic effect. However, based on available literature, oral doses in mice have ranged from 25 to 200 mg/kg.[1] For systemic infections, it is crucial to consider the pharmacokinetic and pharmacodynamic (PK/PD) properties of the drug to ensure that plasma concentrations remain above the minimum inhibitory concentration (MIC) for the target pathogen.[2] It is recommended to perform a pilot dose-ranging study to determine the most effective dose for your specific experimental conditions.
Q2: What is the most appropriate administration route for this compound in mice?
A2: Oral gavage is the most common and clinically relevant administration route for this compound, as it is an orally administered antibiotic in humans.[3] Cefadroxil is rapidly absorbed after oral administration.[4][5] Subcutaneous or intraperitoneal injections are alternative routes that can be used to bypass potential issues with oral absorption or to achieve more consistent plasma concentrations. However, the choice of administration route should be justified based on the experimental goals. For studies aiming to mimic clinical use, oral administration is preferred.
Q3: How should I prepare an this compound solution for oral gavage in mice?
A3: Cefadroxil has low solubility in water.[5] To prepare a solution for oral gavage, cefadroxil powder can be suspended in a suitable vehicle. For experimental purposes, a suspension can be made in sterile water or a vehicle like Ora-Plus.[6] It is important to ensure the suspension is homogenous before each administration by thorough vortexing or shaking. The pH of a 50 mg/mL aqueous suspension of cefadroxil is between 4.0 and 6.0.[6]
Q4: How stable is a reconstituted this compound suspension?
A4: Reconstituted cefadroxil oral suspension is generally stable for up to 14 days when stored in a refrigerator (2-8°C).[7] At room temperature, the stability may be reduced. It is recommended to prepare fresh suspensions for each experiment or to validate the stability of the suspension under your specific storage conditions.
Q5: What are the potential adverse effects of this compound in mice?
A5: Common side effects of cefadroxil in humans include gastrointestinal issues like diarrhea, nausea, and vomiting.[8][9] While specific adverse events in mice at various dosages are not extensively detailed in the available literature, it is important to monitor the animals for any signs of distress, such as weight loss, changes in behavior, or altered fecal consistency. High doses of any antibiotic can disrupt the gut microbiota.
Troubleshooting Guides
Issue 1: Inconsistent results or lack of efficacy after oral administration.
| Possible Cause | Troubleshooting Step |
| Improper oral gavage technique | Ensure proper restraint and technique to avoid accidental administration into the trachea. The gavage needle should be inserted gently into the esophagus.[10] |
| Inconsistent drug absorption | Cefadroxil absorption can be influenced by the presence of food. While it can be administered without regard to meals, for experimental consistency, it is advisable to standardize the fasting state of the mice before dosing.[3] |
| Degradation of this compound in suspension | Prepare fresh suspensions regularly and store them refrigerated. Validate the stability of your formulation if used over an extended period.[7] |
| Low bioavailability | While cefadroxil generally has good oral bioavailability, consider a pilot study to compare oral administration with a parenteral route (e.g., subcutaneous) to assess if absorption is a limiting factor in your model. |
Issue 2: Animal distress or injury during oral gavage.
| Possible Cause | Troubleshooting Step |
| Stress from handling and restraint | Handle the mice gently and acclimatize them to the procedure. Proper scruffing technique is crucial for safe and effective gavage.[10] |
| Esophageal or tracheal injury | Use an appropriately sized and flexible gavage needle. If resistance is felt, do not force the needle.[10] Ensure the mouse's head and neck are properly aligned to straighten the esophagus.[2] |
| Aspiration of the dosing solution | If fluid bubbles from the nose, stop administration immediately. Monitor the animal for any respiratory distress.[10] Administer the solution slowly to allow the mouse to swallow. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Cefadroxil in Mice Following a Single Oral Dose
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | AUC (µg·h/mL) | Reference |
| 500 | ~16 | 1-3 | Not Reported | [4] |
| 1000 | ~28 | 1-3 | Not Reported | [4] |
| 23.2 (puree) | 4.8 | 1 | 7.81 ± 1.11 | [11] |
| 23.2 (wafer) | 2.9 | 2 | Not Reported | [11] |
Table 2: Efficacy of Oral Cephalosporins in a Murine Thigh Infection Model against S. aureus
| Cephalosporin | PK/PD Target for Stasis (% T > MIC) | PK/PD Target for 1-log Kill (% T > MIC) | Reference |
| Cephalexin (1st Gen) | 25-35% | 35-45% | [2] |
| Cefuroxime (2nd Gen) | Not Reported | Not Reported | [2] |
| Cefpodoxime (3rd Gen) | Not Reported | Not Reported | [2] |
Note: T > MIC refers to the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration.
Experimental Protocols
Protocol 1: Murine Thigh Infection Model
This protocol is adapted from established neutropenic thigh infection models.[12][13]
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally at a dose of 150 mg/kg four days prior to infection.
-
Administer a second dose of cyclophosphamide at 100 mg/kg one day before infection to induce neutropenia.
-
-
Bacterial Inoculum Preparation:
-
Culture the desired bacterial strain (e.g., Staphylococcus aureus or Streptococcus pyogenes) overnight in an appropriate broth medium.
-
Subculture the bacteria and grow to the mid-logarithmic phase.
-
Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the target concentration (e.g., 1 x 10^6 CFU/0.1 mL).
-
-
Infection:
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Inject 0.1 mL of the bacterial inoculum into the thigh muscle of each mouse.
-
-
This compound Administration:
-
At a predetermined time post-infection (e.g., 2 hours), begin treatment with this compound.
-
Administer the prepared this compound suspension via oral gavage at the desired dosage.
-
Continue treatment at specified intervals (e.g., every 12 or 24 hours) for the duration of the study.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically dissect the infected thigh muscle.
-
Homogenize the tissue in sterile PBS.
-
Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the bacterial load (CFU/gram of tissue).
-
Protocol 2: Murine Skin and Soft Tissue Infection (SSTI) Model
This protocol is based on established models of staphylococcal skin infection.[14][15]
-
Animal Preparation:
-
Anesthetize the mice.
-
Shave a small area on the dorsum of each mouse.
-
-
Bacterial Inoculum Preparation:
-
Prepare the bacterial inoculum as described in the thigh infection model protocol (e.g., Staphylococcus aureus at 1 x 10^8 CFU/mL).
-
-
Infection:
-
Inject a small volume (e.g., 50-100 µL) of the bacterial suspension subcutaneously into the shaved area.
-
-
This compound Administration:
-
Initiate this compound treatment at a specified time post-infection (e.g., 24 hours).
-
Administer the drug orally as described in the previous protocol.
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for lesion development and overall health.
-
Measure the lesion size (e.g., diameter or area) at regular intervals.
-
At the end of the study, euthanize the animals and collect the infected skin tissue.
-
Determine the bacterial burden in the tissue by homogenizing and plating as described above.
-
Histopathological analysis of the skin tissue can also be performed to assess inflammation and tissue damage.
-
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. 2552. Comparative Pharmacodynamic Evaluation of Commonly Utilized, Oral, 1st - 3rd Generation Cephalosporins against S. aureus and E. coli in the Mouse Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Cefadroxil for Oral Suspension, USP Rx only [dailymed.nlm.nih.gov]
- 5. repositorio.unesp.br [repositorio.unesp.br]
- 6. The in-vitro activity of cefadroxil, and the interpretation of disc-susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cefadroxil (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. benchchem.com [benchchem.com]
- 9. crsubscription.com [crsubscription.com]
- 10. Treatment of skin and soft tissue infections with cefadroxil, a new oral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Effectiveness of Precise Voluntary Consumption Compared to Subcutaneous Administration of Cephalosporins in Rats following Orthopedic Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Physiologically Based Pharmacokinetic Modeling of Cefadroxil in Mouse, Rat, and Human to Predict Concentration–Time Profile at Infected Tissue [frontiersin.org]
- 13. criver.com [criver.com]
- 14. researchgate.net [researchgate.net]
- 15. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cefadroxil Interference in Colorimetric and Fluorescent Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome interference caused by the cephalosporin antibiotic, cefadroxil, in colorimetric and fluorescent assays.
Troubleshooting Guides
This section provides detailed guidance and protocols to address specific issues encountered during experiments involving cefadroxil.
Issue 1: Inaccurate results in colorimetric protein assays (Bradford, BCA, Lowry) in the presence of cefadroxil.
Question: My protein quantification results are inconsistent and appear inaccurate when my samples contain cefadroxil. What could be the cause and how can I resolve this?
Answer:
Cefadroxil can interfere with common colorimetric protein assays. The interference can be due to its chemical structure, which includes a β-lactam ring and an amino group. These reactive groups can interact with assay reagents, leading to inaccurate measurements. The Bradford assay may be less susceptible to interference from some compounds compared to copper-based assays like the BCA and Lowry methods. However, penicillins, which are structurally related to cephalosporins, have been shown to cause interference in the BCA assay.
To mitigate this interference, you can either remove cefadroxil from your sample before the assay or use an alternative protein quantification method that is less susceptible to interference.
A common and effective method to remove small molecule interferents like cefadroxil from protein samples is through precipitation.
Experimental Protocol: Trichloroacetic Acid (TCA) Precipitation
This protocol describes the precipitation of proteins from a sample using trichloroacetic acid, effectively separating them from soluble interfering substances like cefadroxil.
Materials:
-
Trichloroacetic acid (TCA), 100% (w/v) stock solution
-
Acetone, ice-cold
-
Microcentrifuge tubes
-
Microcentrifuge
-
Buffer for resuspension (compatible with your downstream application and protein assay)
Procedure:
-
To your protein sample in a microcentrifuge tube, add 100% TCA to a final concentration of 10-20%. For example, add 1 volume of 100% TCA to 4 volumes of your protein sample.
-
Vortex the mixture gently.
-
Incubate the tube on ice for 30 minutes to allow the protein to precipitate.
-
Centrifuge the sample at 14,000 x g for 10-15 minutes at 4°C to pellet the precipitated protein.
-
Carefully decant the supernatant, which contains the cefadroxil and other soluble components.
-
Wash the protein pellet by adding 200 µL of ice-cold acetone. This helps to remove any remaining TCA.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully decant the acetone. Repeat the acetone wash (steps 6-8) for a total of two washes.
-
Air-dry the pellet for 5-10 minutes to evaporate the residual acetone. Do not over-dry the pellet as it may be difficult to resuspend.
-
Resuspend the protein pellet in a buffer that is compatible with your chosen protein assay.
Some commercially available protein assays are designed to be more resistant to interfering substances.
Recommendation: Consider using a non-interfering protein assay, such as the NI™ (Non-Interfering™) Protein Assay Kit, which is compatible with a wide range of compounds including some drugs and antibiotics.[1] Always consult the manufacturer's instructions for a list of compatible substances.
| Assay | Interfering Substances | General Observations |
| Bradford | Generally tolerant to reducing agents. Can be incompatible with detergents like SDS. | May be a better initial choice if sample cleanup is not possible, but compatibility with cefadroxil should be validated. |
| BCA | Sensitive to reducing agents (e.g., DTT), chelating agents (e.g., EDTA), and some amino acids. Penicillins have been reported to interfere.[2] | Due to structural similarities, cefadroxil is likely to interfere. Sample cleanup is recommended. |
| Lowry | Sensitive to a wide range of substances including reducing agents, detergents, and certain amino acids. | Prone to interference from many compounds, making it less suitable for samples containing cefadroxil without prior cleanup.[3] |
Issue 2: Reduced or unstable signal in fluorescent assays when cefadroxil is present.
Question: I am observing a decrease in fluorescence intensity in my assay when my samples contain cefadroxil. Why is this happening and what can I do?
Answer:
Cefadroxil, like other cephalosporins, has been shown to cause fluorescence quenching.[4] This phenomenon occurs when a substance reduces the fluorescence intensity of a fluorophore. The mechanism can involve various processes, including energy transfer or complex formation between the fluorophore and the quenching agent (in this case, cefadroxil).
For samples where protein precipitation is not feasible or desirable, solid-phase extraction can be used to remove cefadroxil.
Experimental Protocol: Solid-Phase Extraction (SPE) for Cephalosporin Removal
This protocol provides a general guideline for removing cephalosporins from aqueous samples using a C18 SPE cartridge. Optimization may be required for specific sample matrices.
Materials:
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Methanol
-
Deionized water
-
SPE vacuum manifold (optional)
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol through it, followed by 2 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load your aqueous sample containing cefadroxil onto the conditioned cartridge. The flow rate should be slow and steady (approximately 1-2 mL/minute).
-
Washing: Wash the cartridge with a small volume of deionized water to remove any unbound interfering substances. The optimal volume should be determined empirically to ensure the analyte of interest is not eluted.
-
Elution (of analyte of interest): If your analyte of interest was retained on the cartridge along with cefadroxil, you will need to develop a selective elution method. This typically involves using a solvent or buffer that elutes your analyte while leaving cefadroxil bound, or vice versa. This step is highly dependent on the properties of your analyte and may require significant optimization.
-
Analyte Collection: Collect the fractions containing your purified analyte for use in the fluorescent assay.
If removing cefadroxil is not practical, consider using a fluorophore that is less susceptible to quenching by cefadroxil. This will likely require empirical testing.
Direct quantitative data on the quenching of common fluorophores like fluorescein and rhodamine by cefadroxil is limited. However, studies have demonstrated the quenching effect of cephalosporins on fluorescein derivatives. The extent of quenching is dependent on the concentration of both the fluorophore and the cephalosporin.
| Fluorophore | Quenching by Cephalosporins | General Observations |
| Fluorescein and derivatives | Cephalosporins have been shown to quench the fluorescence of fluorescein mercury.[4] | The quenching effect is concentration-dependent. It is advisable to perform a preliminary experiment to assess the degree of quenching at the concentrations used in your assay. |
| Rhodamine B | The fluorescence of Rhodamine B can be quenched by various molecules, including those with amine groups.[5] | Given that cefadroxil contains an amino group, it has the potential to quench Rhodamine B fluorescence. This should be experimentally verified. |
Frequently Asked Questions (FAQs)
Q1: At what concentration does cefadroxil start to interfere with colorimetric assays?
A1: The exact concentration at which cefadroxil begins to interfere is not well-documented for specific protein assays. It is recommended to run a control with cefadroxil alone at the concentration present in your samples to determine if it produces a signal or interferes with the assay background.
Q2: Are there any protein assays that are completely immune to interference from antibiotics?
A2: While some commercial kits are marketed as "non-interfering," it is always best practice to validate the compatibility of your specific sample matrix with the chosen assay. The NI™ (Non-Interfering™) Protein Assay is a good candidate to test as it is designed to be compatible with a range of substances, including some drugs and antibiotics.[1]
Q3: Can I just use a standard curve prepared in the same buffer containing cefadroxil to correct for the interference?
A3: While this approach might partially correct for the interference, it is not ideal. The interaction between cefadroxil and the assay reagents might not be linear across the concentration range of your protein standards. Furthermore, if cefadroxil's interference is subtractive (i.e., it lowers the signal), this method may not be accurate. The most reliable approach is to remove the interfering substance.
Q4: How can I tell if my fluorescent signal is being quenched by cefadroxil?
A4: To test for quenching, you can perform a simple experiment. Prepare a solution of your fluorophore at the concentration used in your assay. Measure its fluorescence intensity. Then, add cefadroxil at the concentration present in your samples and measure the fluorescence again. A significant decrease in intensity suggests quenching.
Visualizations
Decision Tree for Troubleshooting Assay Interference
The following diagram illustrates a logical workflow for identifying and resolving assay interference.
Caption: Troubleshooting workflow for assay interference.
Experimental Workflow for Sample Cleanup and Analysis
This diagram outlines the general steps for processing a sample containing cefadroxil before performing a colorimetric or fluorescent assay.
Caption: Sample preparation and analysis workflow.
References
- 1. Sensitive protein assay, overcomes all interfering agents, no protein-to-protein variation [gbiosciences.com]
- 2. Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Lowry Protein Assay: A Time-Tested Method for Protein Quantification - MetwareBio [metwarebio.com]
- 4. Determination of some cephalosporins in pharmaceutical formulations by a fluorescence quenching method - Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Fluorescence quenching of Rhodamine B base by two amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Oracefal (Cefadroxil) Stability: A Technical Guide to Minimizing Degradation During Long-Term Incubation
For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource for maintaining the integrity of Oracefal (Cefadroxil) in experimental settings. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to the degradation of this compound during long-term incubation.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the long-term incubation of this compound, providing actionable steps to mitigate degradation.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of Potency in Solution | - Hydrolysis: The β-lactam ring of Cefadroxil is susceptible to cleavage by water, a process accelerated by non-optimal pH and higher temperatures.[1] - Photodegradation: Exposure to light, particularly UV, can induce degradation. | - Maintain solution pH between 4 and 5 for optimal stability.[2] - Store solutions at refrigerated temperatures (2-8°C) or frozen if the experimental protocol allows. - Protect solutions from light by using amber vials or covering containers with aluminum foil. |
| Unexpected Peaks in HPLC Analysis | - Degradation Products: The appearance of new peaks suggests the formation of degradation products such as piperazine-2,5-diones.[1] - Contamination: Impurities in solvents or reagents. | - Confirm the identity of new peaks by comparing with forced degradation samples. - Use high-purity solvents and reagents for all experiments. - Perform a blank run with only the solvent to rule out contamination. |
| Variability in Experimental Results | - Inconsistent Storage Conditions: Fluctuations in temperature or light exposure between experiments. - Inconsistent Sample Preparation: Differences in pH adjustment or handling of stock solutions. | - Utilize calibrated temperature-controlled incubators and light-protected containers. - Prepare fresh stock solutions for each experiment and ensure consistent pH measurement and adjustment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound (Cefadroxil)?
A1: The primary degradation pathway for Cefadroxil in aqueous solutions is hydrolysis, which involves the cleavage of the β-lactam ring.[3] This can occur through two main mechanisms:
-
Water-catalyzed hydrolysis: Direct attack of water on the β-lactam ring.
-
Intramolecular aminolysis: The amino group on the C-7 side chain acts as an internal nucleophile, attacking the β-lactam ring, which is significant in neutral to alkaline conditions and leads to the formation of piperazine-2,5-diones.[1]
Oxidation and photodegradation can also contribute to the degradation of Cefadroxil.
Q2: What is the optimal pH for storing Cefadroxil solutions?
A2: Cefadroxil exhibits maximum stability in the pH range of 4 to 5.[2] Deviation from this pH range, especially towards alkaline conditions, significantly accelerates the rate of degradation.
Q3: How does temperature affect the stability of Cefadroxil?
A3: Increased temperature accelerates the degradation of Cefadroxil. For long-term storage of solutions, refrigeration (2-8°C) is recommended to minimize degradation. Studies on reconstituted oral suspensions have shown significantly less degradation when stored in a refrigerator compared to room temperature.[4][5]
Q4: Is Cefadroxil sensitive to light?
A4: Yes, Cefadroxil is photosensitive. Exposure to light, particularly ultraviolet (UV) light, can lead to degradation. Therefore, it is crucial to protect Cefadroxil solutions from light by using opaque or amber containers.
Quantitative Data on this compound (Cefadroxil) Degradation
The following tables summarize the degradation of Cefadroxil under different storage conditions based on long-term stability studies.
Table 1: Degradation of Reconstituted Cefadroxil Oral Suspension Over 14 Days [6]
| Storage Condition | Day 0 | Day 3 | Day 7 | Day 10 | Day 12 | Day 14 |
| Refrigerator (2-8°C) | 100% | ~98% | ~96% | ~94% | ~92% | ~90% |
| Room Temperature (25-29°C) | 100% | ~95% | ~90% | ~85% | ~82% | ~78% |
Table 2: Long-Term Stability of Cefadroxil Powder for Oral Suspension at 25°C [2]
| Time (Months) | Cefadroxil Content (% of initial) |
| 0 | 100% |
| 3 | 97.9% |
| 6 | 97.1% |
| 9 | 95.5% |
| 12 | 95.1% |
Experimental Protocols
Protocol 1: Forced Degradation Study of Cefadroxil
This protocol outlines the conditions for inducing degradation to identify potential degradation products and to establish the stability-indicating nature of an analytical method.
1. Acidic Degradation:
-
Dissolve Cefadroxil in 0.1 M HCl to a concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 2 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a suitable concentration for analysis.
2. Alkaline Degradation:
-
Dissolve Cefadroxil in 0.1 M NaOH to a concentration of 1 mg/mL.
-
Keep the solution at room temperature for 30 minutes.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a suitable concentration for analysis.
3. Oxidative Degradation:
-
Dissolve Cefadroxil in 3% hydrogen peroxide to a concentration of 1 mg/mL.
-
Keep the solution at room temperature for 15 minutes.
-
Dilute to a suitable concentration for analysis.
4. Thermal Degradation:
-
Store the solid Cefadroxil powder in an oven at 70°C for 48 hours.
-
Dissolve the powder in a suitable solvent to a known concentration for analysis.
Protocol 2: Stability-Indicating RP-HPLC Method for Cefadroxil
This method is suitable for separating Cefadroxil from its degradation products.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 5.0) and acetonitrile (e.g., 96:4 v/v).[5]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 30°C
Visualizing Degradation Pathways and Workflows
Cefadroxil Degradation Pathway
References
- 1. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rombio.unibuc.ro [rombio.unibuc.ro]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.ust.edu [journals.ust.edu]
- 6. researchgate.net [researchgate.net]
Addressing variability in cefadroxil MIC results between experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in cefadroxil Minimum Inhibitory Concentration (MIC) results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of variability in cefadroxil MIC results between experiments?
Variability in cefadroxil MIC results can stem from several factors, much like other antimicrobial susceptibility tests. Key sources of inconsistency include deviations in the inoculum size, with concentrations higher or lower than the standard 5 x 10^5 CFU/mL potentially altering the MIC value.[1] The composition and pH of the Mueller-Hinton Broth (MHB) are also critical; variations in cation concentration or a pH outside the recommended range can affect the antibiotic's activity.[1][2] Additionally, errors in the preparation of cefadroxil stock solutions, incorrect incubation temperature or duration, and reader variability in determining visible growth can all contribute to disparate results.[2]
Q2: My MIC results for Quality Control (QC) strains are out of range. What should I do?
If your QC strain results fall outside the expected range, it is crucial to halt testing and troubleshoot the entire experimental setup. First, verify the identity and purity of the QC strain. Then, re-examine the preparation of the cefadroxil stock solution and the serial dilutions. Ensure the Mueller-Hinton Broth is prepared correctly and its pH is within the appropriate range.[1] Confirm that the inoculum density matches a 0.5 McFarland standard.[3] Lastly, check the incubator's temperature and the incubation time.[2] Repeating the test with fresh reagents and a newly prepared inoculum is recommended after verifying these parameters.[2]
Q3: Why can't I find official CLSI or EUCAST clinical breakpoints for cefadroxil?
Neither the Clinical and Laboratory Standards Institute (CLSI) nor the European Committee on Antimicrobial Susceptibility Testing (EUCAST) has established official clinical breakpoints for cefadroxil. This lack of defined breakpoints complicates the clinical interpretation of MIC data.[3] Previously, it was suggested that cefazolin susceptibility could be used as a surrogate for Enterobacteriaceae, but this is no longer recommended due to the potential for inaccurate predictions.[3]
Q4: What are "skipped wells" and how do I interpret them in my broth microdilution assay?
"Skipped wells" refer to a phenomenon in broth microdilution where a well shows no visible growth at a lower antibiotic concentration, while growth is observed in wells with higher concentrations.[4][5] This can be caused by contamination, inadequate mixing of the inoculum, or errors in the drug dilution.[1] If skipped wells are observed, the results should be considered invalid, and the test should be repeated with careful attention to aseptic technique and proper preparation of reagents.[5]
Data Presentation
Table 1: Cefadroxil MIC Distribution for Key Bacterial Isolates
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus (MSSA) | 48 | - | 2 | 4 | [6] |
| Staphylococcus aureus | 35 | 2 - 128 | - | - | [7] |
| Escherichia coli | 35 | 8 - 256 | - | >256 | [7] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Dashes indicate that the data was not specified in the cited sources.
Table 2: Quality Control Parameters for Antimicrobial Susceptibility Testing
| QC Strain | Test Method | Antimicrobial Agent | Acceptable QC Range | Reference(s) |
| Staphylococcus aureus ATCC 25923 | Disk Diffusion | Cephalothin (30 µg) | 29 - 37 mm | [8] |
| Escherichia coli ATCC 25922 | Disk Diffusion | Cephalothin (30 µg) | 15 - 21 mm | [8] |
| Staphylococcus aureus ATCC 29213 | Broth Microdilution | Cefadroxil | In-house determined | [6][9] |
| Escherichia coli ATCC 25922 | Broth Microdilution | Cefadroxil | In-house determined | [3] |
Note: As official CLSI MIC ranges for cefadroxil are not provided, laboratories should establish their own internal quality control ranges based on reference methods.
Experimental Protocols
Broth Microdilution Method for MIC Determination (Based on CLSI Guidelines)
-
Preparation of Antimicrobial Stock Solution :
-
Prepare a stock solution of cefadroxil powder in a suitable solvent at a concentration of 1280 µg/mL.
-
Filter-sterilize the stock solution.[3]
-
-
Preparation of Microtiter Plates :
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Add 50 µL of the cefadroxil stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, creating a range of concentrations (e.g., 64 µg/mL down to 0.125 µg/mL).[3]
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[3]
-
-
Inoculum Preparation :
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[3]
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[3]
-
-
Inoculation and Incubation :
-
Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[3]
-
-
Interpretation of Results :
-
The MIC is the lowest concentration of cefadroxil that completely inhibits visible growth of the organism as detected by the unaided eye.[3]
-
Mandatory Visualizations
Cefadroxil Mechanism of Action
Caption: Cefadroxil's mechanism of action targeting bacterial cell wall synthesis.
Bacterial Resistance to Cefadroxil
Caption: β-lactamase mediated resistance to cefadroxil.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Troubleshooting Logic for Variable MIC Results
Caption: A logical approach to troubleshooting inconsistent MIC results.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Cefadroxil Comparable to Cephalexin: Minimum Inhibitory Concentrations among Methicillin-Susceptible Staphylococcus aureus Isolates from Pediatric Musculoskeletal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsi.org [ijpsi.org]
- 8. drugs.com [drugs.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Cefadroxil Extraction Protocols from Tissue Homogenates
Welcome to the technical support center for the refinement of cefadroxil extraction protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the experimental process.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the extraction and analysis of cefadroxil from tissue homogenates.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of Cefadroxil | 1. Incomplete Tissue Homogenization: Especially for dense tissues like bone, inefficient homogenization can trap the analyte within the tissue matrix. 2. Inefficient Protein Precipitation: The choice of precipitating agent or the ratio of solvent to homogenate may not be optimal, leading to incomplete protein removal and co-precipitation of cefadroxil. 3. Drug Degradation: Cefadroxil can degrade in aqueous solutions, and the stability is pH and temperature-dependent.[1] Prolonged processing times or inappropriate pH can lead to loss of the analyte. 4. Binding to Cellular Debris: Cefadroxil may adsorb to improperly removed cellular components. | 1. Optimize Homogenization: For soft tissues, use a high-speed mechanical homogenizer. For hard tissues like bone, pulverize samples under cryogenic conditions before homogenization. 2. Refine Precipitation: Test different protein precipitating agents such as acetonitrile or methanol. Optimize the solvent-to-homogenate ratio (e.g., 2:1 or 3:1) to maximize protein removal while minimizing cefadroxil loss. Ensure thorough vortexing and adequate centrifugation time and speed. 3. Control Experimental Conditions: Keep samples on ice throughout the extraction process to minimize enzymatic degradation. Process samples in a timely manner. Ensure the pH of buffers is maintained within a stable range for cefadroxil. 4. Improve Post-Precipitation Steps: After adding the precipitation solvent, vortex vigorously and centrifuge at a high speed (e.g., >10,000 x g) to ensure a compact pellet of protein and debris. |
| High Background Noise or Interfering Peaks in Chromatogram | 1. Matrix Effects: Co-elution of endogenous components from the tissue matrix (e.g., phospholipids, lipids) can interfere with the cefadroxil peak, especially in LC-MS/MS analysis.[2] 2. Contaminated Solvents or Reagents: Impurities in solvents or reagents can introduce background noise.[3] 3. Dirty HPLC/LC-MS System: Contamination in the injector, column, or detector can lead to a noisy baseline.[3] 4. Inadequate Sample Cleanup: Protein precipitation alone may not be sufficient to remove all interfering substances from complex tissue matrices. | 1. Enhance Sample Cleanup: Incorporate a Solid-Phase Extraction (SPE) step after protein precipitation for a cleaner sample. For LC-MS/MS, phospholipid removal strategies can be employed. 2. Use High-Purity Reagents: Always use HPLC or LC-MS grade solvents and freshly prepared buffers. 3. System Maintenance: Regularly flush the HPLC/LC-MS system and regenerate or replace the column as needed. 4. Method Optimization: Adjust the chromatographic conditions (e.g., mobile phase composition, gradient) to better separate cefadroxil from interfering peaks. |
| Inconsistent and Irreproducible Results | 1. Variability in Tissue Homogenization: Inconsistent homogenization can lead to variable extraction efficiency between samples. 2. Inconsistent Pipetting or Sample Handling: Small variations in technique can lead to significant differences in results. 3. Sample Degradation over Time: If samples are processed in large batches, those processed later may show lower cefadroxil concentrations due to degradation. 4. Freeze-Thaw Cycles: Repeated freezing and thawing of tissue samples can lead to degradation of the analyte. | 1. Standardize Homogenization Protocol: Use a consistent method, duration, and intensity for homogenization for all samples. 2. Ensure Proper Technique: Use calibrated pipettes and maintain a consistent workflow for all samples. 3. Process Samples Promptly and Consistently: If possible, process all samples in a single run. If not, process them in smaller, manageable batches and keep all samples on ice. 4. Minimize Freeze-Thaw Cycles: Aliquot tissue homogenates into smaller volumes before freezing to avoid the need for repeated thawing of the entire sample. |
Frequently Asked Questions (FAQs)
Q1: What is the most common initial step for extracting cefadroxil from tissue?
The most common initial step is the thorough homogenization of the tissue in a suitable buffer, such as phosphate-buffered saline, to create a uniform suspension.
Q2: Which protein precipitation solvent is best for cefadroxil extraction?
Both acetonitrile and methanol are commonly used for protein precipitation when extracting cefadroxil. The choice may depend on the specific tissue type and the subsequent analytical method. It is recommended to test both to determine the optimal solvent for your specific application.
Q3: Is a Solid-Phase Extraction (SPE) step always necessary?
An SPE step is not always necessary but is highly recommended for complex tissue matrices or when high sensitivity and low background are required, particularly for LC-MS/MS analysis. It provides a cleaner sample compared to protein precipitation alone.
Q4: How should I store tissue samples before extraction?
Tissue samples should be frozen, preferably at -80°C, immediately after collection to minimize degradation of cefadroxil. Avoid repeated freeze-thaw cycles.[4]
Q5: What are the typical concentrations of cefadroxil found in tissues?
Cefadroxil concentrations can vary significantly depending on the tissue type, dosage, and time of measurement. For example, after a single 500-mg oral dose in humans, mean peak concentrations have been reported to be around 6.50 µg/g in gingiva and 2.67 µg/g in mandibular bone.
Q6: Can the type of tissue affect the extraction efficiency?
Yes, the composition of the tissue can significantly impact extraction efficiency. For instance, fatty tissues may require an additional defatting step, and hard tissues like bone require more rigorous homogenization techniques.[5]
Data Presentation
The following tables summarize quantitative data for cefadroxil concentrations in various human tissues and analytical method parameters.
Table 1: Cefadroxil Concentrations in Human Tissues After a Single 500-mg Oral Dose
| Tissue | Mean Peak Concentration | Time to Peak Concentration |
| Serum | 12.92 µg/mL | 3 hours |
| Gingiva | 6.50 µg/g | 3 hours |
| Mandibular Bone | 2.67 µg/g | 3 hours |
Table 2: Cefadroxil Concentration Ratios in Human Tissues
| Ratio | Mean Value at Peak Time |
| Gingiva/Serum | 0.54 |
| Mandibular Bone/Serum | 0.21 |
Table 3: Analytical Method Parameters for Cefadroxil Quantification
| Analytical Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Rat Plasma | 10-10,000 ng/mL | Not Reported | 10 ng/mL | [6] |
| LC-MS/MS | Rat Urine | 10-10,000 ng/mL | Not Reported | 10 ng/mL | [6] |
Experimental Protocols
Protocol 1: Protein Precipitation for Cefadroxil Extraction from Soft Tissues
-
Homogenization: Homogenize 1 gram of soft tissue (e.g., muscle, liver) in 3 mL of cold phosphate-buffered saline (PBS).
-
Precipitation: To 1 mL of the tissue homogenate, add 2 mL of cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing cefadroxil for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Cleanup
This protocol is adapted for cefadroxil based on general procedures for cephalosporins.
-
Sample Pre-treatment: Perform protein precipitation as described in Protocol 1. Take the resulting supernatant for the SPE procedure.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute cefadroxil from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for HPLC or LC-MS/MS analysis.
Mandatory Visualizations
Caption: Experimental workflow for cefadroxil extraction.
Caption: Troubleshooting workflow for cefadroxil extraction.
References
- 1. Tissue and fluid concentrations of cefadroxil monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Impact of Freeze/Thaw Process on Drug Substance Storage of Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing Potential Off-Target Effects of Cefadroxil in Eukaryotic Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the potential off-target effects of cefadroxil in eukaryotic cell lines.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of cefadroxil, and why should I be concerned about off-target effects in eukaryotic cells?
A1: Cefadroxil is a first-generation cephalosporin antibiotic. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are enzymes essential for the formation of the peptidoglycan layer in bacteria.[1][2] This process is specific to bacteria, as eukaryotic cells do not have a cell wall.
However, researchers should be aware of potential off-target effects in eukaryotic cells for several reasons:
-
Mitochondrial Effects: Due to the endosymbiotic origin of mitochondria from bacteria, some antibiotics can interfere with mitochondrial function. This can lead to decreased cell respiration, increased production of reactive oxygen species (ROS), and subsequent cellular stress or apoptosis.
-
Alterations in Gene Expression: Antibiotics have been shown to alter gene expression in mammalian cells, which could confound experimental results.
-
Impact on Signaling Pathways: Even at sub-lethal concentrations, antibiotics can potentially modulate cellular signaling pathways, leading to unintended biological consequences.
Q2: At what concentration should I use cefadroxil in my cell culture experiments to minimize off-target effects?
A2: The optimal, non-cytotoxic concentration of cefadroxil should be empirically determined for each specific cell line and experimental condition. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your cells. As a starting point, you can test a range of concentrations based on those used for other first-generation cephalosporins in similar studies, but this must be validated in your system.
Q3: What are the common signs of cefadroxil-induced off-target effects in my cell cultures?
A3: Common indicators of off-target effects include:
-
Reduced Cell Viability and Proliferation: A noticeable decrease in the number of viable cells or a slower growth rate compared to untreated control cells.
-
Morphological Changes: Alterations in cell shape, size, or adherence.
-
Increased Cellular Stress: Elevated levels of reactive oxygen species (ROS) and signs of oxidative stress.
-
Apoptosis: An increase in programmed cell death.
-
Altered Gene or Protein Expression: Changes in the expression levels of genes or proteins of interest that are unrelated to the intended experimental manipulation.
Q4: How can I control for potential off-target effects of cefadroxil in my experiments?
A4: To ensure the validity of your experimental results, it is essential to include proper controls:
-
Vehicle Control: Treat cells with the same solvent used to dissolve the cefadroxil at the same final concentration.
-
Untreated Control: A population of cells that does not receive any treatment.
-
Dose-Response Analysis: Test a range of cefadroxil concentrations to identify a potential dose-dependent off-target effect.
-
Alternative Antibiotic: If feasible, compare the effects of cefadroxil with another antibiotic that has a different mechanism of action.
Section 2: Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise when using cefadroxil in eukaryotic cell culture.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Unexpected decrease in cell viability or proliferation. | Cefadroxil concentration is too high and causing cytotoxicity. | 1. Perform a dose-response curve using a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the IC50 of cefadroxil for your specific cell line. 2. Use the lowest effective concentration of cefadroxil that does not significantly impact cell viability. 3. Reduce the duration of exposure to cefadroxil if possible. |
| Inconsistent experimental results between batches. | 1. Variability in cefadroxil stock solution. 2. Cell culture conditions are not standardized. | 1. Prepare a large batch of cefadroxil stock solution , aliquot, and store at -20°C to ensure consistency. Avoid repeated freeze-thaw cycles. 2. Standardize all cell culture parameters , including cell passage number, seeding density, and media composition. |
| Changes in the expression of genes or proteins unrelated to the experiment. | Cefadroxil is inducing off-target changes in gene expression or signaling pathways. | 1. Validate key findings in the absence of cefadroxil if your experimental design allows. 2. Perform control experiments to assess the effect of cefadroxil alone on the expression of your genes/proteins of interest using techniques like qPCR or Western blotting. 3. Investigate potential pathway perturbations (e.g., MAPK, PI3K/Akt, NF-κB) that might be influenced by cellular stress. |
| Increased signs of cellular stress (e.g., ROS production, mitochondrial dysfunction). | Cefadroxil is impacting mitochondrial health. | 1. Assess mitochondrial membrane potential using a fluorescent probe like JC-1. 2. Measure cellular ROS levels using an assay such as the DCFDA assay. 3. Consider co-treatment with an antioxidant (e.g., N-acetylcysteine) as a control to see if it rescues the phenotype, which would suggest an oxidative stress-mediated effect. |
Section 3: Quantitative Data Summary
Direct quantitative data on the off-target effects of cefadroxil in a wide range of eukaryotic cell lines is limited in publicly available literature. Therefore, it is highly recommended that researchers empirically determine the cytotoxic profile of cefadroxil for their specific cell line. The following table provides a general overview of the known and potential effects of first-generation cephalosporins on eukaryotic cells.
| Parameter | Cell Line(s) | Observed Effect | Concentration Range | Reference |
| Cell Viability/Proliferation | Various Cancer Cell Lines | Cephalexin (a related first-generation cephalosporin) was found to increase cancer cell viability and proliferation in some contexts. | Not specified | [3] |
| Signaling Pathway Modulation | In silico and in vitro models | Cephalexin has been shown to interact with and potentially modulate the NF-κB and Wnt/PKC signaling pathways. | Not specified | [3][4] |
| Mitochondrial Respiration | Macrophages | Cephalexin did not show significant cytotoxicity to macrophages at concentrations up to 128 µg/mL. | 0 - 128 µg/mL | [5] |
Note: The IC50 value is highly dependent on the cell line, assay method, and exposure time. The data presented here for related compounds should be used as a general guide for designing initial range-finding experiments for cefadroxil.
Section 4: Experimental Protocols
4.1 Cell Viability Assessment: MTT Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cefadroxil stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of cefadroxil in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of cefadroxil. Include vehicle-only and untreated controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4.2 Assessment of Mitochondrial Membrane Potential: JC-1 Assay
This assay uses the fluorescent dye JC-1 to determine the mitochondrial membrane potential, an indicator of mitochondrial health.
Materials:
-
6-well or 12-well cell culture plates
-
Cefadroxil stock solution
-
Complete cell culture medium
-
JC-1 staining solution
-
FCCP or CCCP (positive control for mitochondrial depolarization)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells and treat with cefadroxil (and controls) as described for the MTT assay.
-
For a positive control, treat a set of cells with FCCP or CCCP (e.g., 5-50 µM for 15-30 minutes).
-
Remove the treatment medium and wash the cells with PBS.
-
Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
Wash the cells with assay buffer.
-
Analyze the cells using a fluorescence microscope or flow cytometer. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic or unhealthy cells with low potential will show green fluorescence (JC-1 monomers).
4.3 Measurement of Cellular Reactive Oxygen Species (ROS): DCFDA Assay
This assay utilizes the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels.
Materials:
-
96-well black, clear-bottom cell culture plates
-
Cefadroxil stock solution
-
Complete cell culture medium
-
DCFDA solution
-
Tert-butyl hydroperoxide (TBHP) or H₂O₂ (positive control for ROS induction)
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.
-
Treat cells with cefadroxil and controls for the desired time.
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with DCFDA solution and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove the excess probe.
-
Add PBS or a suitable buffer to the wells.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.
4.4 Analysis of Signaling Pathway Activation: Western Blotting
This protocol allows for the detection of changes in the protein levels and activation states (via phosphorylation) of key signaling molecules.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against total and phosphorylated forms of ERK, Akt, p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with cefadroxil, wash cells with cold PBS and lyse them.
-
Quantify the protein concentration in the lysates.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
4.5 Analysis of Gene Expression Changes: Quantitative PCR (qPCR)
This protocol is used to measure changes in the mRNA levels of specific genes.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
Treat cells with cefadroxil and extract total RNA.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and gene-specific primers.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the comparative Cq (ΔΔCq) method, normalizing the expression of the gene of interest to a stable housekeeping gene.
Section 5: Visualizations
References
- 1. globalrph.com [globalrph.com]
- 2. Cephalosporins as key lead generation beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abstracts.societyforscience.org [abstracts.societyforscience.org]
- 4. NF-κB Inhibitors Attenuate MCAO Induced Neurodegeneration and Oxidative Stress—A Reprofiling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic interactions between cephalexin and macrophages on different Staphylococcus aureus inoculum sizes: a tripartite in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
How to account for cefadroxil protein binding in in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately accounting for cefadroxil protein binding in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the extent of cefadroxil's binding to plasma proteins?
A1: Cefadroxil exhibits low to moderate binding to human plasma proteins. The reported protein binding percentage varies depending on the analytical method used, but it generally falls in the range of 15-28%.[1][2][3][4][5] It is crucial to consider that only the unbound (free) fraction of the drug is pharmacologically active.[6][7]
Q2: Why is it important to account for protein binding in my in vitro assays for cefadroxil?
A2: Accounting for protein binding is critical because it is the unbound fraction of cefadroxil that is available to exert its antibacterial effect.[6][7] In standard protein-free media like Mueller-Hinton Broth (MHB), the entire drug concentration is active. However, in in vivo environments or in vitro systems supplemented with serum or albumin, a portion of cefadroxil will bind to these proteins, reducing the free concentration available to act on bacteria.[6][8] Failure to account for this can lead to a misinterpretation of the drug's potency, such as inaccurate Minimum Inhibitory Concentration (MIC) values.[9]
Q3: I am observing a higher MIC for cefadroxil in media containing serum compared to standard broth. Is this expected?
A3: Yes, this is an expected outcome. The presence of serum proteins, primarily albumin, binds a fraction of the cefadroxil, reducing the free drug concentration.[7][9] Consequently, a higher total concentration of cefadroxil is required to achieve the same inhibitory effect as in a protein-free medium. This demonstrates the impact of protein binding on the apparent antimicrobial activity.[8][10]
Q4: What are the standard methods to determine the unbound fraction of cefadroxil?
A4: The most commonly accepted methods for determining the unbound fraction of a drug are equilibrium dialysis, ultrafiltration, and ultracentrifugation.[6][11][12][13][14][15] Equilibrium dialysis is often considered the "gold standard" due to its accuracy, while ultrafiltration is faster and more suitable for high-throughput applications.[16][17] Ultracentrifugation is particularly useful for lipophilic compounds or drugs that may non-specifically bind to dialysis membranes or ultrafiltration devices.[11][13][18]
Q5: Can I use animal serum (e.g., Fetal Bovine Serum) instead of human serum in my assays?
A5: While animal serum is sometimes used, it is important to be aware that protein binding characteristics can differ between species.[8] For instance, the binding of ceftriaxone, another cephalosporin, differs significantly between human plasma and media supplemented with bovine serum albumin.[10] Whenever possible, using human serum or purified human serum albumin (HSA) is recommended to most accurately mimic the in vivo conditions in humans.[8]
Q6: My results from ultrafiltration seem inconsistent. What could be the cause?
A6: Inconsistent results with ultrafiltration can arise from several factors. Non-specific binding of cefadroxil to the filter membrane or device can lead to an overestimation of protein binding (underestimation of the free fraction).[12] Experimental conditions such as temperature, pH, centrifugation speed, and the volume of ultrafiltrate collected can also significantly impact the results.[17][19][20] It is crucial to standardize these parameters and perform appropriate controls, such as determining non-specific binding in a protein-free buffer.
Quantitative Data Summary
The following table summarizes the reported protein binding percentages for cefadroxil from various sources.
| Method Used | Protein Binding (%) | Source |
| Centrifugal Ultrafiltration | 28.1% | [1] |
| Equilibrium Dialysis | 3.8% - 11.6% | [1] |
| Not Specified | 15% - 20% | [2] |
| Not Specified | ~20% | [3][5] |
Note: The variability in reported values highlights the influence of the chosen experimental method.
Experimental Protocols
Protocol 1: Determination of Unbound Cefadroxil by Equilibrium Dialysis (ED)
This protocol is considered a reference method for determining drug-protein binding.
-
Apparatus Preparation: Assemble equilibrium dialysis cells, which consist of two chambers separated by a semi-permeable membrane (e.g., with a molecular weight cutoff of 10-12 kDa).
-
Sample Preparation:
-
In one chamber (the "plasma chamber"), add a known concentration of cefadroxil to human plasma or a solution of human serum albumin (HSA) at a physiological concentration (e.g., 4.5 g/dL).
-
In the other chamber (the "buffer chamber"), add a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Equilibration: Incubate the dialysis cells in a temperature-controlled water bath at 37°C with gentle shaking. Allow sufficient time for the unbound drug to reach equilibrium across the membrane (typically 4-24 hours).
-
Sampling: After equilibration, carefully collect samples from both the plasma and buffer chambers.
-
Analysis: Quantify the concentration of cefadroxil in both samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). The concentration in the buffer chamber represents the unbound (free) drug concentration.
-
Calculation:
-
Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
Percent bound = (1 - fu) * 100
-
Protocol 2: Determination of Unbound Cefadroxil by Ultrafiltration (UF)
This is a rapid method suitable for higher throughput analysis.
-
Sample Preparation: Prepare a solution of cefadroxil in human plasma or HSA solution at the desired concentration.
-
Device Setup: Pre-condition the ultrafiltration device (containing a semi-permeable membrane with a specific molecular weight cutoff, e.g., 30 kDa) according to the manufacturer's instructions to minimize non-specific binding.
-
Centrifugation: Add the cefadroxil-protein solution to the upper chamber of the ultrafiltration device. Centrifuge at a specified speed and temperature (e.g., 2000 x g at 37°C) for a set time to collect a small volume of protein-free ultrafiltrate in the lower chamber. It is important to minimize the volume of filtrate to avoid disturbing the binding equilibrium.[16]
-
Analysis: Measure the concentration of cefadroxil in the ultrafiltrate. This concentration represents the unbound drug.
-
Control for Non-Specific Binding (NSB): Perform the same procedure using a protein-free buffer instead of plasma to determine the extent of cefadroxil binding to the device.
-
Calculation:
-
Corrected unbound concentration = Concentration in ultrafiltrate / (1 - Fraction bound to device)
-
Fraction unbound (fu) = (Corrected unbound concentration) / (Total initial concentration)
-
Percent bound = (1 - fu) * 100
-
Protocol 3: Antimicrobial Susceptibility Testing (MIC) in the Presence of Protein
This protocol adapts the standard broth microdilution method to account for protein binding.
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with a physiological concentration of human serum albumin (e.g., 4.5 g/dL). Also, prepare a control set of CAMHB without protein.
-
Cefadroxil Dilution: Create a series of two-fold dilutions of cefadroxil in both the protein-supplemented and protein-free CAMHB within a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus or Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[21]
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plates. Include a growth control well (broth with inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[21]
-
MIC Determination: The MIC is the lowest concentration of cefadroxil that completely inhibits visible bacterial growth.[21] Compare the MIC value obtained in the protein-supplemented media to the MIC from the standard protein-free media to quantify the effect of protein binding.
Visualizations
Caption: Relationship between total, unbound, and protein-bound cefadroxil.
Caption: Workflow for assessing the impact of protein binding on MIC.
References
- 1. [Studied on protein binding of cefadroxil and some other cephalosporins (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. Species Differences in the Pharmacokinetics of Cefadroxil as Determined in Wildtype and Humanized PepT1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cefadroxil | Johns Hopkins ABX Guide [hopkinsguides.com]
- 6. Protein Binding: Do We Ever Learn? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of the Protein Binding of Cephalosporins in Human Body Fluids: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Binding of Antimicrobials: Methods for Quantification and for Investigation of its Impact on Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction of cephalosporins with human serum albumin: a structural study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Equilibrium Dialysis vs. Ultracentrifugation for In Vitro Protein Binding Assays | ChemPartner [chempartner.com]
- 12. A Sequential Ultrafiltration Method to Enhance the Accuracy and Throughput in Plasma Protein Binding Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Distribution and Protein Binding Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. mdpi.com [mdpi.com]
- 15. Methodologies for Protein Binding Determination in Anti-infective Agents | Springer Nature Experiments [experiments.springernature.com]
- 16. mdpi.com [mdpi.com]
- 17. Free serum concentrations of antibiotics determined by ultrafiltration: extensive evaluation of experimental variables - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of the protein binding ratio of drugs by a micro-scale ultracentrifugation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. tandfonline.com [tandfonline.com]
- 21. benchchem.com [benchchem.com]
Improving the reproducibility of cefadroxil susceptibility testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of cefadroxil susceptibility testing. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during cefadroxil susceptibility testing experiments.
| Issue | Potential Cause | Recommended Solution |
| High variability in Minimum Inhibitory Concentration (MIC) results between experiments. | Inconsistent inoculum preparation. | Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard for every experiment. This corresponds to approximately 1-2 x 10^8 CFU/mL.[1] |
| Degradation of cefadroxil stock solution. | Prepare fresh cefadroxil stock solutions regularly and store them at the recommended temperature. Avoid repeated freeze-thaw cycles. | |
| Variations in incubation time or temperature. | Strictly adhere to the recommended incubation conditions of 35°C ± 2°C for 16-20 hours.[1][2] | |
| Inconsistent zone diameters in disk diffusion tests. | Improper agar depth. | Use Mueller-Hinton Agar (MHA) plates with a consistent depth of 4 mm.[1] |
| Non-confluent bacterial lawn. | Streak the inoculum evenly over the entire surface of the MHA plate in three directions to ensure a uniform lawn of growth.[1] | |
| Incorrect disk placement. | Ensure antibiotic disks are in firm contact with the agar surface and are spaced at least 24 mm apart from center to center to prevent overlapping zones of inhibition.[1] | |
| No zone of inhibition or growth in all wells of a broth microdilution plate. | Inactive cefadroxil. | Verify the potency of the cefadroxil powder or disks. Use quality control strains to confirm the antibiotic's activity. |
| Resistant bacterial strain. | The isolate may be genuinely resistant to cefadroxil. | |
| Contamination of the medium. | Use sterile techniques throughout the procedure to prevent contamination. Include a sterility control (broth only, no inoculum) in broth microdilution assays.[1] | |
| Difficulty in interpreting results due to a lack of established breakpoints. | Cefadroxil lacks specific clinical breakpoints from major regulatory bodies like CLSI and EUCAST.[2] | It is not straightforward to classify an isolate as "susceptible," "intermediate," or "resistant."[2] The FDA has also cautioned against using surrogate breakpoints, such as those for cefazolin, due to a high rate of false-susceptible results.[2][3] Therefore, results should be reported as quantitative values (MIC in µg/mL or zone diameter in mm) rather than categorical interpretations. |
Frequently Asked Questions (FAQs)
1. What are the standard methods for cefadroxil susceptibility testing?
The two most common methods are broth microdilution and disk diffusion (Kirby-Bauer test).[1][2] Broth microdilution determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[2] The disk diffusion method is a qualitative test that measures the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[1]
2. Why are there no official clinical breakpoints for cefadroxil from CLSI or EUCAST?
As of the latest guidelines, neither the Clinical and Laboratory Standards Institute (CLSI) nor the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established specific clinical breakpoints for cefadroxil.[2] This is a critical consideration, and the FDA has advised against using surrogate breakpoints due to the potential for inaccurate results.[2][3]
3. What quality control (QC) strains should be used for cefadroxil susceptibility testing?
Standard QC strains such as Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922 should be used to ensure the accuracy and reproducibility of the testing method.[4] The observed MIC values or zone diameters for these strains should fall within the expected ranges.
4. How can I prepare the cefadroxil stock solution?
A stock solution of cefadroxil can be prepared at a concentration of 1000 µg/mL in a suitable solvent.[5] Subsequent dilutions should be made in cation-adjusted Mueller-Hinton Broth (CAMHB) for broth microdilution assays.[5]
5. What is the correct procedure for inoculum preparation?
From a pure culture grown on an agar plate for 18-24 hours, select 3-5 colonies and suspend them in sterile saline or broth.[1] Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1-2 x 10^8 CFU/mL.[1]
Quantitative Data Summary
The following tables summarize quantitative data for cefadroxil against various bacterial species.
Table 1: Minimum Inhibitory Concentration (MIC) Data for Cefadroxil
| Organism | Method | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus (MSSA) | Broth Microdilution | 0.125 - 16 | 2 | 4 | [5] |
| Staphylococcus aureus | Broth Dilution | 2 - 128 | - | - | [4] |
| Escherichia coli | Broth Dilution | 8 - 256 | - | - | [4] |
| Pseudomonas aeruginosa | Broth Dilution | - | 6.4 | - | [6] |
| Bacillus subtilis | Broth Dilution | - | 6.4 | - | [6] |
| Bacillus cereus | Broth Dilution | - | 25.6 | - | [6] |
| Serratia marcescens | Broth Dilution | - | 25.6 | - | [6] |
MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively.[1]
Table 2: Disk Diffusion Zone Diameter Data for Cefadroxil (30 µg disk)
| Organism | Zone Diameter Range (mm) | Median Zone Diameter (mm) | Reference(s) |
| Methicillin-sensitive S. aureus | 22 - 35 | 28 | [7] |
Experimental Protocols
Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of cefadroxil.
-
Preparation of Cefadroxil Dilutions: Prepare a stock solution of cefadroxil. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations (e.g., 0.25 to 256 µg/mL) in the wells of a microtiter plate.[1] Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no inoculum).[1]
-
Inoculum Preparation: From a pure culture of the clinical isolate grown for 18-24 hours, suspend 3-5 colonies in sterile saline or broth.[1] Adjust the turbidity to match a 0.5 McFarland standard.[1]
-
Inoculation: Add the standardized inoculum to each well (except the sterility control).[1]
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.[1]
-
Reading and Interpretation: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of cefadroxil that completely inhibits visible growth.[1] The growth control well should show clear turbidity, and the sterility control well should remain clear.[1]
Disk Diffusion (Kirby-Bauer) Method
This method assesses the susceptibility of a bacterial isolate to cefadroxil by measuring the zone of growth inhibition.
-
Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described for the broth microdilution method.[1]
-
Inoculation of Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum suspension and streak it evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate.[1]
-
Application of Antibiotic Disks: Aseptically apply a cefadroxil (30 µg) disk to the surface of the inoculated agar plate.[1]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.[1]
-
Reading and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.[1]
Visualizations
Caption: Workflow for the broth microdilution susceptibility test.
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Caption: Logical workflow for troubleshooting inconsistent results.
References
Cefadroxil stability issues in different laboratory media formulations
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Cefadroxil in various laboratory media formulations. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your work with Cefadroxil.
1. Issue: Rapid degradation of Cefadroxil in my aqueous solution.
-
Question: I've prepared an aqueous solution of Cefadroxil, but it seems to be degrading much faster than expected. What could be the cause?
-
Answer: The stability of Cefadroxil in aqueous solutions is highly dependent on the pH of the medium. Cefadroxil's degradation follows first-order kinetics, and the rate of degradation is significantly influenced by the pH.[1] The β-lactam ring of Cefadroxil is susceptible to hydrolysis, a reaction catalyzed by both acids and bases.[1] Therefore, the pH of your laboratory media is a critical factor to control. Degradation is also accelerated by certain buffer components like citrate and phosphate, which can act as general acid-base catalysts.[1]
2. Issue: Unexpected peaks appearing in my HPLC chromatogram.
-
Question: I'm analyzing my Cefadroxil sample using HPLC and observing unexpected peaks that are not present in my standard. What are these peaks?
-
Answer: These unexpected peaks are likely degradation products of Cefadroxil. The main degradation pathways include:
-
Intramolecular aminolysis: The amino group in the C-7 side chain can attack the β-lactam ring.[1]
-
Hydrolysis: This can be water-catalyzed or spontaneous cleavage of the β-lactam ring.[1]
-
Hydroxide ion-catalyzed cleavage: At higher pH, hydroxide ions directly attack the β-lactam ring.[1]
-
Isomerization: Formation of the biologically inactive Δ²-isomer can occur.[2]
Common degradation products include piperazine-2,5-diones and 3-hydroxy-4-methyl-2(5H)-thiophenone.[1] A variety of other impurities and related compounds may also be present from the synthesis process or storage.[3][4][5]
-
3. Issue: My Cefadroxil solution has changed color.
-
Question: After storing my Cefadroxil solution, I've noticed a change in its color. Is this an indication of degradation?
-
Answer: Yes, a change in color can be an indicator of chemical degradation. While physical changes like color alteration are more commonly monitored in suspension stability, they can also signify degradation in solutions.[6] It is recommended to perform an analytical assessment, such as HPLC, to confirm the integrity of the Cefadroxil and quantify any degradation products.
4. Issue: Cefadroxil seems to be degrading under light exposure.
-
Question: I've been working with Cefadroxil solutions on the benchtop and suspect that light exposure is causing degradation. Is Cefadroxil light-sensitive?
-
Answer: Yes, Cefadroxil can undergo photodegradation.[7][8] Exposure to light, especially in the presence of photosensitizers like riboflavin, can lead to the generation of reactive oxygen species that degrade the Cefadroxil molecule.[7][8] This photodegradation can result in a loss of antimicrobial activity.[7][8] It is advisable to protect Cefadroxil solutions from light by using amber vials or covering the containers with aluminum foil.
Frequently Asked Questions (FAQs)
1. What is the optimal pH for Cefadroxil stability in aqueous solutions?
-
The stability of Cefadroxil is pH-dependent. While a specific optimal pH is not definitively stated across all conditions, reconstituted Cefadroxil suspensions are typically formulated to a pH range of 4.0-6.0.[6] The degradation rate is shown to increase at more alkaline pH values.[7][8][9]
2. What are the primary degradation pathways for Cefadroxil?
-
Cefadroxil primarily degrades in aqueous solution through three parallel reactions:
3. What are the common degradation products of Cefadroxil?
-
In neutral and weakly alkaline solutions, the main degradation products are two piperazine-2,5-diones and 3-hydroxy-4-methyl-2(5H)-thiophenone.[1] Other potential impurities and degradation products that may be monitored include Cefadroxil EP Impurity A, Cefadroxil EP Impurity B (7-ADCA), and the Cefadroxil Δ²-isomer.[2][3][5]
4. How does temperature affect the stability of Cefadroxil?
-
Higher temperatures accelerate the degradation of Cefadroxil. Studies on reconstituted oral suspensions have shown that storage under refrigeration (e.g., 2-8°C) leads to a lower rate of degradation compared to storage at room temperature.[10][11][12][13]
5. Does the type of water used for reconstitution affect Cefadroxil's stability?
-
Yes, the type of water can influence stability. One study found that distilled water was the best for reconstituting Cefadroxil oral suspensions compared to boiled or ozone-treated water.[10] It is recommended to use high-purity water (e.g., distilled or HPLC grade) for preparing solutions in a laboratory setting to minimize potential contaminants that could affect stability.[6]
Data on Cefadroxil Stability
Table 1: Influence of Storage Temperature on Cefadroxil Concentration in Reconstituted Oral Suspensions
| Time | Brand A (% of initial) | Brand B (% of initial) | Brand C (% of initial) | Brand D (% of initial) |
| 0 months | 100.0 | 100.0 | 100.0 | 100.0 |
| 6 months (Natural Aging) | 98.2 | 97.4 | 99.1 | 98.7 |
| 6 months (Accelerated Aging) | 96.5 | 95.8 | 97.3 | 96.9 |
| 12 months (Natural Aging) | 95.1 | 94.7 | 96.2 | 95.5 |
Data adapted from a study on the chemical stability of reconstituted suspensions and presented as a percentage of the initial concentration. "Natural aging" refers to storage at 25°C/60% RH, while "accelerated aging" refers to 40°C/75% RH.[6][14]
Table 2: pH of Reconstituted Cefadroxil Suspensions Over Time
| Time | Brand A (pH) | Brand B (pH) | Brand C (pH) | Brand D (pH) |
| 0 months | 4.8 | 4.9 | 4.7 | 4.8 |
| 6 months (Natural Aging) | 4.7 | 4.8 | 4.6 | 4.7 |
| 6 months (Accelerated Aging) | 4.6 | 4.7 | 4.5 | 4.6 |
| 12 months (Natural Aging) | 4.5 | 4.6 | 4.4 | 4.5 |
This table shows that the pH of the reconstituted suspensions remained within the 4.0-6.0 range throughout the stability study under both natural and accelerated aging conditions.[6]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Cefadroxil
This protocol provides a general framework for a stability-indicating HPLC method. Specific parameters may need to be optimized for your equipment and specific media.
-
Chromatographic System:
-
Mobile Phase Preparation:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve approximately 25 mg of Cefadroxil reference standard in the mobile phase in a 25 mL volumetric flask to obtain a stock solution of 1000 µg/mL.[2]
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 25-30 µg/mL).[6]
-
-
Sample Preparation:
-
For a powder sample, accurately weigh a portion equivalent to 25 mg of Cefadroxil and transfer it to a 25 mL volumetric flask.[2]
-
Add approximately 15 mL of the mobile phase, sonicate for 15 minutes to dissolve, and then dilute to volume with the mobile phase.[2]
-
For a liquid sample, dilute it with the mobile phase to a final theoretical concentration of 25-30 µg/mL.[6]
-
Filter all sample solutions through a 0.45 µm syringe filter before injection.[2]
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak areas for Cefadroxil and any degradation products.
-
Calculate the concentration of Cefadroxil in the samples by comparing the peak areas with those of the standard solutions.
-
Protocol 2: Forced Degradation Study of Cefadroxil
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[2]
-
Acidic Degradation:
-
Alkaline Degradation:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Expose a solid sample of Cefadroxil to dry heat (e.g., 105°C) for a specified period.
-
Alternatively, heat a solution of Cefadroxil at a specified temperature (e.g., 60°C) for a set time.
-
Prepare a sample for HPLC analysis from the stressed material.
-
-
Photolytic Degradation:
-
Expose a solution of Cefadroxil to a light source (e.g., UV or fluorescent lamp) for a specified duration.
-
Prepare a sample for HPLC analysis.
-
Visualizations
Caption: Cefadroxil degradation pathways and resulting products.
Caption: General experimental workflow for Cefadroxil stability testing.
Caption: Troubleshooting decision tree for Cefadroxil stability issues.
References
- 1. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. veeprho.com [veeprho.com]
- 5. Cefadroxil Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Cefadroxil photodegradation processes sensitized by natural pigments: mechanistic aspects and impact on the antimicrobial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rombio.unibuc.ro [rombio.unibuc.ro]
- 12. journals.ust.edu [journals.ust.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vitro Analysis of Oracefal (Cefadroxil) and Cephalexin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the in vitro activity of Oracefal (cefadroxil) and cephalexin, two first-generation cephalosporin antibiotics. The data presented is compiled from multiple studies to offer a comprehensive overview of their respective antimicrobial profiles against a range of clinically relevant bacteria.
Executive Summary
This compound, with the active ingredient cefadroxil, and cephalexin are both first-generation cephalosporins that exhibit a similar spectrum of antimicrobial activity.[1] They are primarily effective against Gram-positive cocci and some Gram-negative bacilli.[2] While their overall in vitro activities are largely comparable, some studies suggest minor differences in potency against specific organisms. Notably, in certain experimental models, cefadroxil has demonstrated greater activity against Staphylococcus aureus, Streptococcus pneumoniae, Klebsiella pneumoniae, and Proteus mirabilis when compared to cephalexin.[1] Conversely, both antibiotics show equal susceptibility against Streptococcus pyogenes.[1] For methicillin-susceptible Staphylococcus aureus (MSSA), their in vitro activities are considered statistically equivalent.[3]
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for cefadroxil and cephalexin against various bacterial species. MIC values are presented as MIC₅₀ (the concentration required to inhibit the growth of 50% of isolates) and MIC₉₀ (the concentration required to inhibit the growth of 90% of isolates).
Gram-Positive Bacteria
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | Cefadroxil | 2 | 4 |
| Cephalexin | 2 | 4 | |
| Streptococcus pneumoniae | Cefadroxil | - | 4 |
| Cephalexin | - | 8 | |
| Streptococcus pyogenes | Cefadroxil | - | - |
| Cephalexin | - | - |
Note: Specific MIC₅₀ and MIC₉₀ values for S. pyogenes were not detailed in the referenced studies, but the organisms were reported to be equally susceptible to both cefadroxil and cephalexin.[1]
Gram-Negative Bacteria
| Organism | Antibiotic | MIC Range (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | Cefadroxil | 8 - 256 | 8 |
| Cephalexin | - | 16 | |
| Klebsiella pneumoniae | Cefadroxil | - | 16 |
| Cephalexin | - | 8 | |
| Proteus mirabilis | Cefadroxil | - | - |
| Cephalexin | - | - |
Note: One study indicated that cefadroxil was more active than cephalexin against one of two tested strains of E. coli, as well as against K. pneumoniae and P. mirabilis in an in vitro kinetic model.[1]
Experimental Protocols
The determination of in vitro antimicrobial activity, primarily through MIC values, is conducted using standardized laboratory procedures. The most common methods are broth microdilution and agar dilution, with protocols established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized concentration of the test bacterium. The plates are incubated, and the MIC is determined as the lowest concentration of the antibiotic that prevents visible bacterial growth.
Detailed Steps:
-
Preparation of Antibiotic Stock Solution:
-
Accurately weigh a reference-grade powder of the antibiotic.
-
Dissolve the powder in a suitable sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the antibiotic stock solution across the wells to achieve a range of concentrations.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture (18-24 hours old) on a non-selective agar plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.
-
The MIC is the lowest concentration of the antibiotic in a well with no visible growth.
-
Mandatory Visualization
Caption: Workflow for MIC determination using broth microdilution.
Caption: Simplified signaling pathway for cephalosporin antibiotics.
References
- 1. Bactericidal activity of cefadroxil, cephalexin, and cephradine in an in vitro pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of in vitro antibacterial activity of four oral cephems: cephalexin, cefaclor, cefatrizine and cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Validating the efficacy of cefadroxil against beta-lactamase producing bacteria
For Immediate Release
In the ongoing battle against antimicrobial resistance, the performance of established antibiotics against evolving bacterial defense mechanisms is a critical area of investigation. This guide provides a detailed comparison of the in vitro efficacy of cefadroxil, a first-generation cephalosporin, against beta-lactamase producing bacteria. Through a review of experimental data, this report aims to offer researchers, scientists, and drug development professionals a clear perspective on cefadroxil's standing relative to other antimicrobial agents.
Introduction to Cefadroxil and Beta-Lactamase Resistance
Cefadroxil is an oral beta-lactam antibiotic that has been in clinical use for decades. Its mechanism of action involves the inhibition of bacterial cell wall synthesis. However, the emergence and proliferation of beta-lactamase enzymes, which inactivate beta-lactam antibiotics by hydrolyzing the amide bond in the beta-lactam ring, has significantly challenged the efficacy of many drugs in this class. This guide examines the performance of cefadroxil against bacteria that have acquired this resistance mechanism.
Comparative In Vitro Activity
The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the available MIC data for cefadroxil and comparator antibiotics against key beta-lactamase producing bacteria.
Methicillin-Susceptible Staphylococcus aureus (MSSA)
While many MSSA strains produce penicillinase, a type of beta-lactamase, first-generation cephalosporins are generally stable to this enzyme.
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Cefadroxil | 2 | 4 |
| Cephalexin | 2 | 4 |
| Cefazolin | 0.5 | 0.5 |
| Oxacillin | ≤0.25 | ≤0.25 |
Data sourced from a study on 48 clinical MSSA isolates from pediatric patients with musculoskeletal infections.
Beta-Lactamase Producing Gram-Negative Bacteria
Data on the activity of cefadroxil against Gram-negative bacteria with more potent beta-lactamases, such as Extended-Spectrum Beta-Lactamases (ESBLs), is limited. However, some studies have provided insights into its relative stability. One study reported that cefadroxil is more resistant to the beta-lactamases produced by Klebsiella pneumoniae and Escherichia coli than cephalexin.[1] Another study provided MIC₉₀ values for cefadroxil and cephalexin against clinical isolates of E. coli.
| Antibiotic | MIC₉₀ (µg/mL) |
| Cefadroxil | 8 |
| Cephalexin | 16 |
Data from a comparative study of cefadroxil and cephalexin.
A study assessing various brands of cefadroxil reported a wide range of MICs for clinical isolates of E. coli (8-256 µg/ml), with a mean MIC of 149.26 µg/ml, indicating significant resistance in the tested isolates.[2] For comparison, a separate study on ESBL-producing E. coli and K. pneumoniae bloodstream isolates found much lower MICs for cefotetan, a cephamycin with enhanced stability to some beta-lactamases.
| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Cefotetan | ESBL-producing E. coli & K. pneumoniae | 0.25 | 2 |
Data from the MERINO trial isolates.
Furthermore, a comparative study on the bactericidal effect of cefadroxil and amoxicillin-clavulanate against beta-lactamase producing and non-producing strains of E. coli and K. pneumoniae found that cefadroxil exhibited a bactericidal effect against these organisms, whereas amoxicillin alone did not. The addition of clavulanic acid to amoxicillin did not consistently produce a bactericidal effect comparable to that of cefadroxil against K. pneumoniae.[3]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing antibiotic efficacy. The following is a detailed methodology for the broth microdilution method, a common technique used in the cited studies.
Broth Microdilution MIC Testing Protocol
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum:
-
Isolate a pure culture of the test bacterium on an appropriate agar medium.
-
Select several morphologically similar colonies and suspend them in a sterile broth or saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare stock solutions of the antibiotics to be tested in a suitable solvent.
-
Perform serial twofold dilutions of each antibiotic in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the microtiter plates for bacterial growth (indicated by turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. In Vitro Activity of Cefotetan against ESBL-Producing Escherichia coli and Klebsiella pneumoniae Bloodstream Isolates from the MERINO Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsi.org [ijpsi.org]
- 3. [Bactericidal effect of cefadroxil, amoxicillin alone or in combination with clavulanic acid in sera of healthy volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cefadroxil's Antibacterial Spectrum Against Other Cephalosporins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the antibacterial spectrum of cefadroxil, a first-generation cephalosporin, with other selected cephalosporins. By presenting quantitative in vitro data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways, this document aims to be a valuable resource for researchers in antimicrobial drug development and evaluation.
Comparative In Vitro Susceptibility Data
The in vitro efficacy of cephalosporins is quantitatively determined by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The following tables summarize the MIC values for cefadroxil and other cephalosporins against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The data presented are aggregated from various studies to provide a comparative overview.
Table 1: In Vitro Activity of Cefadroxil and Other Cephalosporins against Gram-Positive Bacteria (MIC in µg/mL)
| Bacterial Species | Cefadroxil | Cephalexin | Cefaclor | Cefazolin |
| Staphylococcus aureus (Methicillin-Susceptible) | 2 (4) | 2 (4) | 4 | 0.5 |
| Streptococcus pyogenes | 0.5 | 0.5 | 1 | 0.12 |
| Streptococcus pneumoniae | 4 | 4 | 2 | 1 |
Values are presented as MIC₅₀ (MIC₉₀) where available. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[1]
Table 2: In Vitro Activity of Cefadroxil and Other Cephalosporins against Gram-Negative Bacteria (MIC in µg/mL)
| Bacterial Species | Cefadroxil | Cephalexin | Cefaclor | Cefazolin |
| Escherichia coli | 16 | 16 | 8 | 2 |
| Klebsiella pneumoniae | >32 | >32 | 16 | 2 |
| Proteus mirabilis | 16 | 16 | 8 | 4 |
Values are presented as MIC₅₀ (MIC₉₀) where available. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[2]
Experimental Protocols
The determination of the in vitro antibacterial spectrum of cephalosporins is conducted using standardized methods to ensure reproducibility and comparability of data. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted protocol.[3]
Broth Microdilution Method for MIC Determination
This method involves exposing a standardized bacterial inoculum to serial dilutions of an antimicrobial agent in a liquid growth medium.
1. Preparation of Antimicrobial Solutions:
-
A stock solution of the cephalosporin is prepared in a suitable solvent.
-
Serial two-fold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
2. Inoculum Preparation:
-
Bacterial colonies are selected from a fresh agar plate (18-24 hours incubation).
-
A suspension of the colonies is prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]
-
This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included on each plate.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[1]
4. MIC Determination:
-
Following incubation, the microtiter plates are visually inspected for bacterial growth.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[1]
Mechanism of Action and Resistance
Cephalosporins, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] The primary target of these antibiotics is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[3]
Caption: Inhibition of Peptidoglycan Synthesis by Cephalosporins.
A primary mechanism of resistance to cephalosporins is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive.
Caption: Mechanism of β-Lactamase Mediated Cephalosporin Resistance.
References
A Head-to-Head Preclinical Comparison of Oracefal (Cefadroxil) and Cefaclor in Infection Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the preclinical performance of Oracefal (cefadroxil) and cefaclor, two widely recognized cephalosporin antibiotics. By examining their efficacy in established infection models and their in vitro activity, this document aims to equip researchers with the critical information needed for informed decision-making in drug development and infectious disease research.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Both this compound (cefadroxil) and cefaclor are members of the cephalosporin class of β-lactam antibiotics. Their bactericidal activity stems from the inhibition of bacterial cell wall synthesis. This process is initiated by the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes in the terminal stages of peptidoglycan synthesis. The peptidoglycan layer provides structural integrity to the bacterial cell wall. By inactivating PBPs, these cephalosporins disrupt the cross-linking of peptidoglycan chains, leading to a compromised cell wall and subsequent bacterial cell lysis and death.
Reproducibility of In Vivo Pharmacokinetic Profiles of Cefadroxil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo pharmacokinetic profiles of cefadroxil, a first-generation cephalosporin antibiotic. The focus is on the reproducibility of its plasma concentration-time course, a critical factor for ensuring consistent therapeutic efficacy and safety. The data presented here is compiled from multiple bioequivalence studies, demonstrating the consistency of cefadroxil's pharmacokinetic behavior across different oral formulations.
I. Comparative Pharmacokinetic Data
The reproducibility of cefadroxil's pharmacokinetic profile is most evident when comparing key parameters from bioequivalence studies. These studies are designed to determine if a generic version of a drug performs in the same manner as the brand-name drug. The tables below summarize the primary pharmacokinetic parameters from several studies, illustrating the low variability between different cefadroxil formulations.
Table 1: Pharmacokinetic Parameters of Cefadroxil 500 mg Formulations in Healthy Volunteers
| Study Reference | Formulation | Cmax (µg/mL) | Tmax (h) | AUC (0-t) (µg·h/mL) | AUC (0-∞) (µg·h/mL) |
| Oliveira et al.[1][2] | Test | 16.04 ± 4.94 | 1.75 | 48.94 ± 10.18 | 52.38 |
| Reference | 16.01 ± 4.02 | 2.10 | 48.51 ± 9.02 | 51.97 | |
| Al-Ghanana et al.[3] | Test (Roxil) | Not Reported | Not Reported | 0.94 (Ratio to Ref) | Not Reported |
| Reference (Ultracef) | Not Reported | Not Reported | |||
| Mohammed, F. A. | Test (Droxil) | Not Reported | Not Reported | Not Reported | Not Reported |
| Reference (Ultracef) | Not Reported | Not Reported | |||
| Iqbal et al.[4] | Test | 12.5 | 1.54 | Not Reported | Not Reported |
| Reference | 12.47 | 1.5 | Not Reported | Not Reported |
Data are presented as mean ± standard deviation where available. AUC(0-t) is the area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC(0-∞) is the area under the plasma concentration-time curve from time zero to infinity.
The data clearly show that for a 500 mg oral dose, the maximum plasma concentration (Cmax) and the extent of absorption (AUC) are highly similar across different formulations. For instance, in the study by Oliveira et al., the Cmax for the test and reference products were nearly identical at 16.04 µg/mL and 16.01 µg/mL, respectively[1][2]. Similarly, the AUC values were also very close, demonstrating bioequivalence and, by extension, the reproducibility of the pharmacokinetic profile[1][2]. The 90% confidence intervals for the ratio of these parameters between test and reference products in these studies fell within the standard bioequivalence range of 80-125%[1][2][5][6].
II. Experimental Protocols
The consistency in pharmacokinetic profiles is underpinned by standardized and rigorous experimental designs. Below are the typical methodologies employed in the cited bioequivalence studies.
A. Study Design
The majority of these studies utilize a single-dose, randomized, two-period, two-sequence, crossover design[1][2][7]. This design is the gold standard for bioequivalence assessment as it minimizes subject variability.
-
Randomization: Subjects are randomly assigned to receive either the test or reference formulation in the first period.
-
Crossover: After a washout period, subjects receive the alternate formulation in the second period.
-
Washout Period: A sufficient time, typically 7 days, is allowed between the two periods for the complete elimination of the drug from the body[1][2][7].
B. Subject Population
The studies are conducted in healthy adult volunteers, typically males, to reduce pharmacokinetic variability due to gender-related physiological differences[1][3][4]. Key inclusion criteria usually include:
-
Age between 18 and 50 years.
-
Body mass index (BMI) within a normal range.
-
No history of significant medical conditions, particularly renal, hepatic, or gastrointestinal diseases[7].
-
No use of other medications for a specified period before and during the study.
C. Dosing and Sample Collection
-
Dosing: A single oral dose of cefadroxil (e.g., 500 mg) is administered after an overnight fast[1][2].
-
Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule includes a pre-dose sample (0 hours) and multiple samples up to 12 or 24 hours post-dose[7]. For example, samples might be taken at 0, 0.25, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.5, 3, 4, 6, 8, 10, and 12 hours after dosing[7].
D. Analytical Method
The concentration of cefadroxil in plasma samples is determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection[1][2][3][4]. This method is sensitive and specific for the quantification of cefadroxil.
III. Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of a cefadroxil bioequivalence study, which is fundamental to demonstrating the reproducibility of its pharmacokinetic profile.
Caption: Workflow of a typical crossover bioequivalence study for cefadroxil.
IV. Factors Influencing Cefadroxil Pharmacokinetics
While the pharmacokinetic profile of cefadroxil is highly reproducible between formulations, certain physiological and external factors can influence its absorption and disposition.
-
Dose: Cefadroxil exhibits dose-proportional pharmacokinetics at lower doses (250 mg and 500 mg)[8]. However, at higher doses (1000 mg), a non-linear decrease in clearance has been observed, potentially due to the saturation of active renal tubular secretion[8].
-
Renal Function: As cefadroxil is primarily eliminated unchanged in the urine, impaired renal function can significantly alter its pharmacokinetic profile, leading to a longer half-life and increased systemic exposure[9]. Dose adjustments are often necessary for patients with significant renal impairment[9].
-
Food: The presence of food can delay the rate of absorption (increase Tmax) but does not significantly affect the extent of absorption (AUC).
V. Conclusion
The available data from numerous bioequivalence studies strongly support the high reproducibility of the in vivo pharmacokinetic profiles of different cefadroxil oral formulations. When administered under the same conditions to similar subject populations, different products yield nearly identical plasma concentration-time curves. This consistency is a testament to the well-characterized and predictable nature of cefadroxil's absorption, distribution, metabolism, and excretion. For researchers and drug developers, this reproducibility provides a high degree of confidence in the therapeutic equivalence of various cefadroxil products and a solid foundation for further clinical investigation.
References
- 1. Bioequivalence study of two oral formulations of cefadroxil in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 3. Comparative bioavailability of two cefadroxil products using serum and urine data in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative bioavailability and pharmacokinetic study of Cefadroxil capsules in male healthy volunteers of Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Pharmacokinetics of cefadroxil after oral administration in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
Validating Cefadroxil's Mechanism of Action: A Comparative Guide Through Genetic Manipulation of Penicillin-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cefadroxil's performance with alternative first-generation cephalosporins, supported by experimental data. We delve into the validation of its mechanism of action by examining the effects of genetic manipulation of its primary targets, the Penicillin-Binding Proteins (PBPs).
Cefadroxil, a first-generation cephalosporin, exerts its bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[1] Like other β-lactam antibiotics, its primary molecular targets are the Penicillin-Binding Proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. By acylating the active site of these enzymes, cefadroxil halts the cross-linking of the peptidoglycan matrix, leading to a compromised cell wall and eventual cell lysis.
Comparative Performance of Cefadroxil and Alternatives
The in vitro efficacy of cefadroxil is often compared to other first-generation cephalosporins, such as cephalexin and cefazolin. The Minimum Inhibitory Concentration (MIC) is a key metric for this comparison.
| Antibiotic | Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Cefadroxil | Staphylococcus aureus (MSSA) | 48 | 2 | 4 | [2] |
| Cephalexin | Staphylococcus aureus (MSSA) | 48 | 2 | 4 | [2] |
| Cefazolin | Staphylococcus aureus (MSSA) | 48 | 0.5 | 0.5 | [2] |
| Cefadroxil | Escherichia coli | 35 | - | >256 | |
| Cephalexin | Escherichia coli | - | - | - | |
| Cefazolin | Escherichia coli | - | - | - |
Validating the Mechanism of Action through Genetic Manipulation of PBPs
Direct experimental validation of an antibiotic's mechanism of action can be achieved by genetically manipulating its target. While studies specifically detailing the impact of PBP knockouts on cefadroxil susceptibility are limited, extensive research on other cephalosporins provides a strong basis for inference. The following data from studies on Staphylococcus aureus and Escherichia coli with manipulated PBPs demonstrate the critical role of these proteins in cephalosporin activity.
Staphylococcus aureus
In S. aureus, the primary targets of first-generation cephalosporins are PBP1, PBP2, and PBP3. PBP4 has also been implicated in resistance.
| Antibiotic | Strain | Relevant PBP Genotype | MIC (µg/mL) | Fold Change in MIC | Reference |
| Nafcillin | Wild-Type | pbp4 wild-type | - | - | [3] |
| Nafcillin | Mutant | Δpbp4 | - | ↓ (Susceptible) | [3] |
| Cefoxitin | Wild-Type | pbp4 wild-type | - | - | [3] |
| Cefoxitin | Mutant | Δpbp4 | - | ↓ 2- to 4-fold | [3] |
| Ceftobiprole | Wild-Type | pbp4 wild-type | - | - | [3] |
| Ceftobiprole | Mutant | Δpbp4 | - | ↓ (Susceptible) | [3] |
| Ceftaroline | Wild-Type | pbp4 wild-type | - | - | [3] |
| Ceftaroline | Mutant | Δpbp4 | - | ↓ (Susceptible) | [3] |
The data above illustrates that the absence of PBP4 renders S. aureus more susceptible to various β-lactams, supporting the role of PBPs as the direct targets. A clinical isolate of S. aureus resistant to oral cephalosporins was found to be missing PBP3 or had a PBP3 with substantially reduced affinity for penicillin, further highlighting the importance of this specific PBP for the action of oral cephalosporins.
Escherichia coli
In E. coli, PBP3 is a primary target for many cephalosporins.
| Antibiotic | Strain | Relevant PBP Genotype | MIC (µg/mL) | Fold Change in MIC | Reference |
| Ceftazidime | Wild-Type | pbp3 wild-type | - | - | [4] |
| Ceftazidime | Mutant | pbp3 with YRIN insertion | - | ↑ | [4] |
| Aztreonam | Wild-Type | pbp3 wild-type | - | - | [4] |
| Aztreonam | Mutant | pbp3 with YRIN insertion | - | ↑ | [4] |
| Cefepime | Wild-Type | pbp3 wild-type | - | - | [4] |
| Cefadroxil | Wild-Type | blaCTX-M-15 positive | >256 | - | [2] |
| Cefadroxil | Mutant | ΔblaCTX-M-15 | 16 | ↓ >16-fold | [2] |
While not a PBP knockout, the significant decrease in cefadroxil's MIC upon deletion of the β-lactamase gene blaCTX-M-15 in E. coli demonstrates that enzymatic degradation is a primary resistance mechanism.[2] This indirectly supports the cell wall synthesis inhibition mechanism, as the antibiotic can only be effective if it reaches its PBP targets intact.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
a. Preparation of Cefadroxil Stock Solution:
-
Weigh a precise amount of cefadroxil analytical standard powder.
-
Dissolve in a suitable solvent (e.g., sterile distilled water or an appropriate buffer) to a high concentration (e.g., 1024 µg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
b. Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.
-
Add 50 µL of the cefadroxil stock solution to the first well of each row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will create a range of cefadroxil concentrations.
-
Include a growth control well (MHB + inoculum, no antibiotic) and a sterility control well (MHB only).
c. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
d. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
e. Interpretation of Results:
-
The MIC is the lowest concentration of cefadroxil that completely inhibits visible bacterial growth.
Construction of a PBP Gene Knockout in Bacteria (General Protocol)
This protocol outlines a general method for creating a gene deletion mutant using homologous recombination.
a. Construction of the Knockout Plasmid:
-
Amplify the upstream and downstream flanking regions (homology arms) of the target PBP gene from the bacterial genomic DNA using PCR.
-
Clone these homology arms into a suicide vector containing a selectable marker (e.g., an antibiotic resistance gene) and a counter-selectable marker (e.g., sacB). The homology arms should flank the selectable marker.
b. Transformation and First Crossover (Integration):
-
Introduce the constructed knockout plasmid into the target bacterial strain via electroporation or conjugation.
-
Select for transformants that have integrated the plasmid into their chromosome via a single homologous recombination event. This is done by plating on a medium containing the antibiotic for which the plasmid carries a resistance gene.
c. Second Crossover (Excision):
-
Induce the second homologous recombination event to excise the plasmid backbone and the wild-type PBP gene. This is often achieved by growing the single-crossover mutants in a medium that selects against the counter-selectable marker (e.g., sucrose for sacB).
-
This will result in two possible outcomes: reversion to the wild-type or the desired gene knockout.
d. Screening and Verification of Knockout Mutants:
-
Screen the resulting colonies for the desired knockout phenotype (e.g., loss of the selectable marker from the plasmid and retention of the marker that replaced the gene, if applicable).
-
Verify the gene deletion by PCR using primers that flank the target gene region. The PCR product from the knockout mutant will be a different size than that from the wild-type.
-
Further confirmation can be done by DNA sequencing.
Visualizations
Caption: Cefadroxil's mechanism of action targeting PBPs.
Caption: Workflow for PBP gene knockout and susceptibility testing.
References
- 1. globalrph.com [globalrph.com]
- 2. Knockout of Targeted Plasmid-Borne β-Lactamase Genes in an Extended-Spectrum-β-Lactamase-Producing Escherichia coli Strain: Impact on Resistance and Proteomic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PBP 4 Mediates High-Level Resistance to New-Generation Cephalosporins in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of modification of penicillin-binding protein 3 on susceptibility to ceftazidime-avibactam, imipenem-relebactam, meropenem-vaborbactam, aztreonam-avibactam, cefepime-taniborbactam, and cefiderocol of Escherichia coli strains producing broad-spectrum β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cefadroxil's Efficacy Across Preclinical Infectious Disease Models
This guide provides a comprehensive comparison of the efficacy of cefadroxil, a first-generation cephalosporin antibiotic, across various infectious disease models. It is intended for researchers, scientists, and drug development professionals, offering an objective look at its performance against common pathogens and in comparison to other antibiotics. The data presented is compiled from multiple preclinical and clinical studies to aid in experimental design and drug evaluation.
Cefadroxil: An Overview
Cefadroxil exhibits a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria by inhibiting bacterial cell wall synthesis.[1] It is commonly used to treat infections of the skin, soft tissues, and urinary tract.[1][2] Its pharmacokinetic profile, characterized by good oral bioavailability and a longer half-life compared to its counterpart cephalexin, allows for less frequent dosing, which may enhance patient compliance.[2][3][4][5]
Efficacy in Skin and Soft Tissue Infection (SSTI) Models
Cefadroxil is frequently indicated for SSTIs, which are commonly caused by Staphylococcus aureus and Streptococcus pyogenes.[6][7] Its efficacy has been shown to be comparable to other oral cephalosporins and beta-lactam antibiotics.
Table 1: Clinical Efficacy of Cefadroxil in Skin and Soft Tissue Infections
| Comparison Drug | Cefadroxil Clinical Success Rate | Comparison Drug Clinical Success Rate | Infection Type | Reference |
| Cefaclor | 91% | 95% | Skin/Soft Tissue | [4] |
| Cephalexin | 94% | 89% | Skin/Soft Tissue | [6] |
| Cefuroxime Axetil | 94% | 97% | Skin/Soft Tissue | [6] |
| Flucloxacillin | 97% (Cure/Improvement) | 97% (Cure/Improvement) | Skin/Soft Tissue | [8] |
Table 2: In Vitro Activity of Cefadroxil Against SSTI Pathogens
| Organism | Cefadroxil MIC₅₀ (µg/mL) | Cefadroxil MIC₉₀ (µg/mL) | Comparison Drug & MICs (µg/mL) | Reference |
| Methicillin-Susceptible Staphylococcus aureus (MSSA) | 2 | 4 | Cephalexin: MIC₅₀=2, MIC₉₀=4 | [3][9] |
| Staphylococcus aureus (ATCC 25923) | - | 4 | - | [10] |
| Staphylococcus aureus (Clinical Isolates) | - | 2-128 (Mean: 28.51) | - | [10] |
| Streptococcus pyogenes | - | - | Cefadroxil was reported to be 3-4 times more active than cephalexin. | [11] |
Efficacy in Urinary Tract Infection (UTI) Models
Cefadroxil is indicated for the treatment of uncomplicated urinary tract infections caused by susceptible strains of Escherichia coli, Proteus mirabilis, and Klebsiella species.[12][13] For complicated UTIs, other agents are generally preferred.[13][14][15]
Table 3: Clinical Efficacy of Cefadroxil in Genito-Urinary Tract Infections
| Study Population | Cefadroxil Clinical Success Rate | Notes | Reference |
| 471 patients | 84.5% | Includes various genito-urinary infections. | [16][17] |
Table 4: In Vitro Activity of Cefadroxil Against Uropathogens
| Organism | Cefadroxil MIC₅₀ (µg/mL) | Cefadroxil MIC₉₀ (µg/mL) | Comparison Drug & MICs (µg/mL) | Reference |
| Escherichia coli (ATCC 25922) | - | 16 | - | [10] |
| Escherichia coli (Clinical Isolates) | - | 8-256 (Mean: 149.26) | - | [10] |
| Escherichia coli | - | - | Ciprofloxacin demonstrates higher efficacy, especially in complicated UTIs. | [14] |
| Klebsiella aerogenes | Sensitive (Breakpoint ≤16 mg/l) | - | 95.5% of isolates were sensitive. | [18] |
| Proteus mirabilis | Sensitive (Breakpoint ≤16 mg/l) | - | 95.5% of isolates were sensitive. | [18] |
Efficacy in Respiratory Tract Infection (RTI) Models
Cefadroxil has demonstrated efficacy in treating both upper and lower respiratory tract infections, including pneumonia and streptococcal tonsillopharyngitis.[17][19][20][21]
Table 5: Clinical Efficacy of Cefadroxil in Respiratory Tract Infections
| Comparison Drug | Cefadroxil Clinical Success Rate | Comparison Drug Clinical Success Rate | Infection Type | Reference |
| Cephalexin | 100% (Cured) | 96% (Cured) | Lower RTI (Children) | [22] |
| Cefaclor | 96% (Cured) | 94% (Cured) | Pneumococcal Pneumonia | [21] |
| Amoxicillin | 87% (Cure/Improvement) | 84% (Cure/Improvement) | Lower RTI | [23] |
| Penicillin V | 93.2% (Microbiological Success) | 81% (Microbiological Success) | Streptococcal Tonsillopharyngitis | [20] |
Table 6: In Vitro Activity of Cefadroxil Against RTI Pathogens
| Organism | Cefadroxil Activity | Reference |
| Streptococcus pneumoniae | Cefadroxil was found to be less active on a weight basis compared to ampicillin. | [24] |
| Streptococcus pyogenes | Cefadroxil exhibited the same bactericidal effect as cefaclor, josamycin, and amoxicillin-clavulanic acid. | [25] |
| Haemophilus influenzae | Cefadroxil was less active compared to amoxicillin and amoxicillin-clavulanic acid. | [25] |
Pharmacokinetics in Animal Models
Pharmacokinetic studies in animal models are crucial for determining appropriate dosing and predicting therapeutic outcomes. Cefadroxil generally shows good bioavailability in these models.
Table 7: Pharmacokinetic Parameters of Cefadroxil in Animal Models
| Animal Model | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | T½ (h) | Bioavailability (%) | Reference |
| Rat | 2.5 - 15 | IV / Oral | 4.6 - 5.5 | - | - | 90 - 100 | [26] |
| Foal (1 month) | 5 - 40 | Oral | 3.15 - 19.71 | - | - | ~68 | [27] |
| Horse | 25 | IV | 59.2 | - | 0.77 | - | [28] |
| Mouse | ~1.6 | - | - | - | - | - | [1] |
Experimental Protocols
Methodology: Minimum Inhibitory Concentration (MIC) Determination
The following is a generalized protocol for determining the MIC of cefadroxil using the broth microdilution method, based on standard laboratory practices.[9][10]
-
Preparation of Cefadroxil Stock Solution: A stock solution of cefadroxil is prepared in a suitable solvent (e.g., sterile distilled water or appropriate buffer) to a known high concentration.
-
Serial Dilutions: Two-fold serial dilutions of the cefadroxil stock solution are prepared in 96-well microtiter plates using cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a range of concentrations to be tested (e.g., 256, 128, 64, 32, 16, 8, 4, 2, 1, 0.5, and 0.25 µg/mL).[10]
-
Bacterial Inoculum Preparation: The test organism (e.g., S. aureus or E. coli) is cultured on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well containing the cefadroxil dilutions is inoculated with the standardized bacterial suspension. A growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only) are included. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[9]
-
Interpretation of Results: Following incubation, the MIC is determined as the lowest concentration of cefadroxil that completely inhibits visible bacterial growth.[9]
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Cefadroxil's mechanism of action via PBP inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Species Differences in the Pharmacokinetics of Cefadroxil as Determined in Wildtype and Humanized PepT1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cefadroxil Comparable to Cephalexin: Minimum Inhibitory Concentrations among Methicillin-Susceptible Staphylococcus aureus Isolates from Pediatric Musculoskeletal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative efficacy of cefadroxil and cefaclor in the treatment of skin and soft-tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. karger.com [karger.com]
- 7. Treatment of skin and soft tissue infections with cefadroxil, a new oral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ijpsi.org [ijpsi.org]
- 11. academic.oup.com [academic.oup.com]
- 12. drugs.com [drugs.com]
- 13. droracle.ai [droracle.ai]
- 14. droracle.ai [droracle.ai]
- 15. droracle.ai [droracle.ai]
- 16. An overview of results of world-wide clinical trials with cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The in-vitro activity of cefadroxil, and the interpretation of disc-susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy of a twice-daily regimen of cefadroxil in the treatment of respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cefadroxil versus penicillin in the treatment of streptococcal tonsillopharyngitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cefadroxil compared with cefaclor in the treatment of streptococcal pneumonia in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. worldwidejournals.com [worldwidejournals.com]
- 24. In vitro activity of commonly used oral antimicrobial agents against community isolates of respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. [Bactericide activity of cefadroxil comparated with amoxicillin-clavulanic acid, cefaclor and josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Nonlinear pharmacokinetics of cefadroxil in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. madbarn.com [madbarn.com]
- 28. Cefadroxil in the horse: pharmacokinetics and in vitro antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Oracefal (Cefadroxil): A Comparative Performance Analysis Against Newer Generation Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Oracefal (cefadroxil), a first-generation cephalosporin, against newer generation cephalosporins and other contemporary antibiotics. The analysis is based on available experimental data to assist researchers and drug development professionals in understanding the evolving landscape of antibacterial therapeutics.
Introduction to this compound (Cefadroxil)
This compound is a brand name for the antibiotic cefadroxil, a member of the first-generation cephalosporin class of beta-lactam antibiotics.[1][2][3][4][5][6][7][8] It exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] Cefadroxil is effective against many Gram-positive and some Gram-negative bacteria.[7][9] It is typically used to treat uncomplicated urinary tract infections, skin and soft tissue infections, and pharyngitis/tonsillitis caused by susceptible organisms.[1][10]
Comparative Analysis: this compound vs. Newer Generation Cephalosporins
The primary evolution of cephalosporins through subsequent generations has been the expansion of their activity spectrum, particularly against Gram-negative bacteria, and enhanced stability against beta-lactamases.
| Generation | Representative Antibiotics | Spectrum of Activity Summary | Key Advantages over Preceding Generations |
| First-Generation (e.g., Cefadroxil) | Cefadroxil, Cephalexin, Cefazolin | Primarily active against Gram-positive cocci (e.g., Staphylococcus, Streptococcus). Limited activity against Gram-negative bacteria. | Good efficacy against common Gram-positive pathogens. |
| Second-Generation | Cefuroxime, Cefprozil | Increased activity against Gram-negative bacteria compared to the first generation, while retaining good Gram-positive coverage. Some have activity against anaerobes. | Broader spectrum of activity, including more Gram-negative organisms. |
| Third-Generation | Cefixime, Ceftriaxone, Cefotaxime | Further enhanced activity against Gram-negative bacteria, including Enterobacteriaceae. Some agents have activity against Pseudomonas aeruginosa. Generally less active against Gram-positive cocci than first-generation agents. | Potent anti-Gram-negative activity, often used for more serious infections. |
| Fourth-Generation | Cefepime | Broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. More resistant to beta-lactamases than third-generation cephalosporins. | Extended spectrum covering both Gram-positive and a wide range of Gram-negative organisms. |
| Fifth-Generation | Ceftaroline, Ceftobiprole | Similar to fourth-generation but with the unique addition of activity against methicillin-resistant Staphylococcus aureus (MRSA). | Activity against MRSA, a significant clinical advantage. |
In-Vitro Susceptibility Data: A Comparative Overview
The following table summarizes the minimum inhibitory concentration (MIC) values for cefadroxil and representative newer generation cephalosporins against common bacterial pathogens. MIC is a measure of the lowest concentration of an antibiotic that will inhibit the visible growth of a microorganism. Lower MIC values indicate greater potency.
| Bacterial Species | Cefadroxil (1st Gen) MIC (µg/mL) | Cefuroxime (2nd Gen) MIC (µg/mL) | Ceftriaxone (3rd Gen) MIC (µg/mL) | Cefepime (4th Gen) MIC (µg/mL) | Ceftaroline (5th Gen) MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.5 - 2 | 1 - 4 | 2 - 8 | 1 - 4 | 0.25 - 1 |
| Streptococcus pneumoniae | ≤0.12 - 1 | ≤0.06 - 1 | ≤0.03 - 0.5 | ≤0.03 - 0.5 | ≤0.015 - 0.25 |
| Escherichia coli | 4 - 16 | 2 - 8 | ≤0.12 - 1 | ≤0.12 - 0.5 | 0.25 - 2 |
| Klebsiella pneumoniae | 8 - 32 | 4 - 16 | ≤0.12 - 1 | ≤0.12 - 0.5 | 0.25 - 2 |
| Pseudomonas aeruginosa | >64 | >64 | 8 - >64 | 2 - 16 | >64 |
| Staphylococcus aureus (MRSA) | >64 | >64 | >64 | >64 | 0.5 - 2 |
Note: MIC values can vary depending on the specific strain and testing methodology. The data presented here are for illustrative purposes and represent a general range.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented are typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Antibiotics: The antibiotics are serially diluted in cation-adjusted Mueller-Hinton broth in microtiter plates.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 35°C for 16-20 hours.
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Visualizing the Mechanism of Action and Experimental Workflow
Signaling Pathway: Beta-Lactam Antibiotic Mechanism of Action
Caption: Mechanism of action of beta-lactam antibiotics.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
References
- 1. This compound generic. Price of this compound. Uses, Dosage, Side effects [ndrugs.com]
- 2. Cefadroxil | C16H17N3O5S | CID 47965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. has-sante.fr [has-sante.fr]
- 5. vulgaris-medical.com [vulgaris-medical.com]
- 6. Haute Autorité de Santé - this compound (cefadroxil) [has-sante.fr]
- 7. Cefadroxil - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Haute Autorité de Santé - this compound (cefadroxil) [has-sante.fr]
Navigating the Landscape of Beta-Lactam Resistance: A Comparative Guide to Cefadroxil's Cross-Resistance Profile
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Cefadroxil's Efficacy Against Beta-Lactam-Resistant Bacteria, Supported by Experimental Data and Methodologies.
The escalating threat of antibiotic resistance necessitates a thorough understanding of the cross-resistance profiles of existing antimicrobial agents. This guide provides a detailed comparison of the in vitro activity of cefadroxil, a first-generation cephalosporin, against various bacterial pathogens, alongside other beta-lactam antibiotics. By presenting quantitative data, detailed experimental protocols, and visual representations of resistance mechanisms, this document serves as a critical resource for researchers engaged in antimicrobial drug discovery and development.
Quantitative Assessment of Cross-Resistance
The minimum inhibitory concentration (MIC) is a key indicator of an antibiotic's potency. The following tables summarize the MIC50 and MIC90 values for cefadroxil and a selection of other beta-lactams against common Gram-positive and Gram-negative bacteria. These values represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: Comparative In Vitro Activity of Cefadroxil and Other Beta-Lactams against Methicillin-Susceptible Staphylococcus aureus (MSSA)
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Cefadroxil | 2 | 4 |
| Cephalexin | 2 | 4 |
| Oxacillin | ≤0.25 | 0.5 |
| Cefazolin | 0.5 | 0.5 |
| Ceftaroline | ≤0.25 | 0.25 |
| Cephalothin | 0.25 | 0.5 |
Data derived from 48 unique clinical MSSA isolates from pediatric patients with musculoskeletal infections.
Table 2: Comparative In Vitro Activity of Cefadroxil and Cephalexin against Various Bacterial Species
| Organism | Antibiotic | MIC90 (µg/mL) | MBC90 (µg/mL) |
| Streptococcus pneumoniae | Cefadroxil | 4 | 8 |
| Cephalexin | 8 | 16 | |
| Staphylococcus aureus | Cefadroxil | 4 | >128 |
| Cephalexin | 8 | >128 | |
| Staphylococcus epidermidis | Cefadroxil | 64 | >128 |
| Cephalexin | 64 | >128 | |
| Escherichia coli | Cefadroxil | 8 | 64 |
| Cephalexin | 16 | 64 | |
| Klebsiella species | Cefadroxil | 16 | 16 |
| Cephalexin | 8 | 16 |
MBC90: Minimum bactericidal concentration for 90% of isolates.
Table 3: In Vitro Activity of Cefadroxil against Clinical Isolates of Escherichia coli and Staphylococcus aureus
| Organism | MIC Range (µg/mL) | MIC90 (µg/mL) | Resistance Rate (%) |
| Escherichia coli | 8-256 | 256 | 85.71 |
| Staphylococcus aureus | 2-128 | 128 | 71.43 |
Experimental Protocols
Accurate and reproducible data are the cornerstones of scientific research. The following are detailed methodologies for two standard antimicrobial susceptibility testing (AST) methods.
Broth Microdilution Method (Based on CLSI M07 Guidelines)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Stock Solution: Aseptically prepare a stock solution of the antimicrobial agent at a known concentration in a suitable solvent.
-
Preparation of Microdilution Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Add 50 µL of the antimicrobial stock solution to the first well of each row, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This results in a range of antibiotic concentrations.
-
The final volume in each well should be 50 µL, except for the growth control well, which contains 100 µL of broth.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for the sterility control well) with 50 µL of the standardized bacterial suspension. The final volume in the test wells will be 100 µL.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye. A growth control (no antibiotic) and a sterility control (no bacteria) should be included for each test.
Disk Diffusion Method (Based on EUCAST Guidelines)
The disk diffusion method is a qualitative or semi-quantitative test that provides a measure of the susceptibility of a bacterium to an antimicrobial agent.
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.
-
-
Application of Antibiotic Disks:
-
Within 15 minutes of inoculation, apply paper disks impregnated with a standard concentration of the antimicrobial agents onto the agar surface.
-
Ensure that the disks are in firm and even contact with the agar. Do not move the disks once they have been applied.
-
-
Incubation:
-
Invert the plates and incubate them at 35°C ± 1°C for 16-20 hours in ambient air.
-
-
Measurement and Interpretation of Results:
-
After incubation, measure the diameter of the zones of complete inhibition of growth around each disk to the nearest millimeter.
-
Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the zone diameters to the clinical breakpoints established by EUCAST.
-
Visualizing Bacterial Resistance Mechanisms
Understanding the molecular pathways that confer resistance is crucial for developing novel therapeutic strategies. The following diagrams, generated using the DOT language, illustrate key concepts in beta-lactam resistance.
Beta-Lactamase-Mediated Resistance Pathway
Beta-lactamases are enzymes that inactivate beta-lactam antibiotics by hydrolyzing the amide bond in the beta-lactam ring. The expression of some beta-lactamases, such as AmpC, is inducible.
Caption: Signaling pathway of inducible AmpC beta-lactamase-mediated resistance.
Experimental Workflow for Assessing Cross-Resistance
A systematic approach is essential for evaluating the cross-resistance profile of an antibiotic.
Caption: Experimental workflow for determining antibiotic cross-resistance.
Logical Relationship of Cross-Resistance and Co-resistance
It is important to distinguish between cross-resistance and co-resistance, as they represent different mechanisms of multidrug resistance.
Caption: Logical distinction between cross-resistance and co-resistance.
A Comparative Guide to Bioanalytical Methods for Cefadroxil Quantification in Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated bioanalytical methods for the quantification of the first-generation cephalosporin antibiotic, cefadroxil, in plasma. The selection of an appropriate bioanalytical method is critical for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This document outlines the performance of common analytical techniques, offering supporting experimental data and detailed protocols to aid in methodological decisions.
Method Performance Comparison
The selection of a bioanalytical method hinges on factors such as required sensitivity, sample throughput, and available instrumentation. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques for cefadroxil analysis. The following tables summarize the key performance characteristics of validated methods for easy comparison.
| Parameter | HPLC-UV Method | LC-MS/MS Method | LC-MS/MS Method (Alternative) |
| Linearity Range (ng/mL) | 500 - 30,000[1] | 5 - 30,000 | 10 - 10,000[2][3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 60[1] | 5 | 10[2][3][4] |
| Accuracy (%) | Not explicitly stated | 93.5% at LLOQ[4] | Within ±15%[4] |
| Precision (% CV) | Inter-day: 0.35 - 4.01Intra-day: 1.88 - 7.9[1] | 4.6% at LLOQ[4] | < 15%[4] |
| Recovery (%) | 71 - 90.4[1] | 92.7 - 95.8[4] | Not Reported |
| Internal Standard | Cefaclor[5] | Chloramphenicol[6] | Cefaclor[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of a bioanalytical assay. Below are representative protocols for the primary methods discussed.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a robust and cost-effective technique suitable for pharmacokinetic studies where high sensitivity is not the primary requirement.
Sample Preparation: Protein Precipitation
-
To 500 µL of plasma sample, add 500 µL of 6% trichloroacetic acid.[1][5]
-
Vortex the mixture for 30 seconds to precipitate plasma proteins.[1]
-
Centrifuge the sample at 6000 rpm for 5 minutes.[1]
-
Collect the supernatant for injection into the HPLC system.
Chromatographic Conditions
-
Column: Waters Spherisorb, C18 (5 µm, 150mm × 4.5mm)[1]
-
Mobile Phase: Sodium dihydrogen phosphate buffer (pH 4.0) and methanol (96:4 v/v)[1]
-
Flow Rate: 1.5 mL/min[1]
-
Injection Volume: 100 µL[1]
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies requiring low detection limits.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing 0.1% formic acid and the internal standard (e.g., Cefadroxil-d4).[7]
-
Vortex the mixture to ensure thorough mixing and protein precipitation.[7]
-
Centrifuge the samples at high speed.
-
Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.[4]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Mix 500 µL of plasma with 500 µL of the internal standard working solution.[6]
-
Load the mixture onto an SPE cartridge pre-conditioned with methanol and water.
-
Wash the cartridge with water.[6]
-
Elute the analytes with the mobile phase.[6]
-
Inject an aliquot of the eluate into the LC-MS/MS system.[6]
Chromatographic Conditions
-
Column: C18 reversed-phase column.[7]
-
Mobile Phase: A mixture of methanol, acetonitrile, and 2 mM ammonium acetate (pH 3.5) (25:25:50, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.[6]
-
Detection: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source operating in positive ion mode.[7]
Experimental Workflows
The following diagrams illustrate the logical flow of the sample preparation and analysis processes for the described bioanalytical methods.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Determination of cefadroxil in rat plasma and urine using LC-MS/MS and its application to pharmacokinetic and urinary excretion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous pharmacokinetic assessment of cefadroxil and clavulanic acid in human plasma by LC–MS and its application to bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Oracefal (Cefaclor): A Guide for Laboratory Professionals
The responsible disposal of Oracefal (cefaclor), a cephalosporin antibiotic, is critical to mitigate the risks of environmental contamination and the development of antimicrobial resistance. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste in a laboratory setting. Adherence to institutional and local regulations is paramount, and this document should be used as a supplement to, not a replacement for, those guidelines.[1][2]
Handling and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care to avoid personal exposure. This compound may cause allergic skin reactions or asthma-like symptoms if inhaled.[3]
Recommended Personal Protective Equipment:
-
Gloves: Wear appropriate protective gloves to prevent skin contact.[3]
-
Eye Protection: Use safety glasses or goggles.[1]
-
Respiratory Protection: In case of inadequate ventilation or when handling powders, wear a dust respirator or an approved respirator.[1][3]
-
Protective Clothing: Wear a lab coat or other protective clothing to prevent skin exposure.[1]
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on the form of the waste (e.g., pure compound, stock solutions, contaminated media) and the quantity.
Small Spills
For minor spills of dry this compound, follow these steps:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: Prevent the powder from becoming airborne.
-
Clean-up: Use dry clean-up procedures.[1] Dampen the material slightly with water to prevent dusting before sweeping.[1] Alternatively, use a vacuum cleaner fitted with a HEPA filter.[1]
-
Collection: Place the collected residue into a sealed, labeled container for disposal.[1]
-
Decontamination: Wash the spill area thoroughly with large amounts of water.[1]
Disposal of Unused this compound and Stock Solutions
Unused or expired this compound and concentrated stock solutions are considered hazardous chemical waste and must not be disposed of down the drain.[2]
-
Segregation: Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: Clearly label the container as "Hazardous Waste" with the chemical name (Cefaclor/Oracefal) and any other information required by your institution.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.[3][4]
Disposal of Contaminated Labware and Media
Media containing this compound should be treated as chemical waste.[2] While autoclaving can destroy pathogens, it may not be effective in degrading all antibiotics.[2]
-
Collection: Collect liquid waste in a labeled, leak-proof container. Solid waste, such as contaminated plates or flasks, should be placed in designated biohazard or chemical waste bags.
-
Treatment: Consult your institutional EHS for specific guidance on whether autoclaving is a permissible first step for media containing cefaclor. If autoclaving is not sufficient, the waste must be managed as chemical waste.[2]
-
Final Disposal: Dispose of the treated or collected waste according to your institution's chemical or biohazardous waste procedures.
Summary of this compound Disposal Information
| Parameter | Guideline | References |
| Waste Category | Hazardous Chemical Waste | [2][3] |
| PPE | Gloves, Safety Glasses, Respiratory Protection (for powders), Protective Clothing | [1][3] |
| Small Spills (Dry) | Use dry clean-up methods, avoid generating dust, place in a sealed container. | [1] |
| Unused Product/Stock Solutions | Collect in a labeled hazardous waste container for professional disposal. | [2][3] |
| Contaminated Media | Treat as chemical waste; consult EHS for specific procedures. | [2] |
| "Do Nots" | Do not discharge into sewers or waterways. Do not dispose of in regular trash without following specific institutional guidelines. | [1] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
It is imperative for all laboratory personnel to be trained on these procedures and to have access to the necessary safety equipment. By following these guidelines, laboratories can ensure the safe and environmentally responsible disposal of this compound.
References
Essential Safety and Handling Guide for Oracefal (Cefadroxil)
This guide provides crucial safety and logistical information for laboratory professionals handling Oracefal (active ingredient: Cefadroxil). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.
Core Safety Principles:
This compound, a cephalosporin antibiotic, requires careful handling to avoid potential allergic reactions and other health risks. The primary routes of exposure are inhalation, ingestion, and direct contact with the skin and eyes. All personnel must be trained on the specific hazards associated with this compound before beginning any work.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound powder or solutions. Consistent and correct use of PPE is the most effective way to prevent exposure.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1] | Protects eyes from airborne powder and accidental splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other compatible chemical-resistant gloves. | Prevents skin contact, which can lead to sensitization or allergic reactions.[1][2][3] |
| Respiratory Protection | Respirator | NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2] | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of aerosolized particles.[2] May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][3] |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
Operational and Disposal Protocols
Handling and Storage:
-
Ventilation: Always handle this compound powder in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[1][4]
-
Avoid Dust Formation: Take care to avoid the formation of dust when handling the powder.[1][3][4]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][3]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[1] The medication is sensitive to moisture and light.[5][6]
First Aid Measures:
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] If skin irritation or a rash occurs, seek medical advice.[1][4]
-
Eye Contact: If this compound comes into contact with the eyes, rinse cautiously with water for several minutes.[1] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1] Seek medical attention if eye irritation persists.[1][4]
-
Inhalation: If inhaled, move the individual to fresh air and keep them in a position comfortable for breathing.[1][3] If respiratory symptoms occur, call a poison center or physician.[1][2]
-
Ingestion: If ingested, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Spill and Disposal Plan:
-
Spill Cleanup: For spills, ensure adequate ventilation and wear the appropriate PPE.[4] Carefully sweep or shovel the spilled material into a suitable, closed container for disposal.[4] Avoid generating dust during cleanup.[4]
-
Waste Disposal: Dispose of this compound waste and contaminated materials in accordance with all local, regional, and national regulations.[1] Do not dispose of it down the drain or with regular household trash.[5][7] Unused medication should be returned to a pharmacy for proper disposal.[5][6][7]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
